9-Methyltridecanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C35H62N7O17P3S |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-6-12-23(2)13-10-8-7-9-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI-Schlüssel |
KUAQKHIGQTWFOU-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Methyltridecanoyl-CoA: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) derivative that plays a role in lipid metabolism. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates general principles and methodologies applicable to the study of branched-chain acyl-CoAs, providing a framework for further research and development.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₂N₇O₁₇P₃S | Vendor Data |
| Molecular Weight | 977.89 g/mol | Vendor Data |
| SMILES String | O[C@@H]1--INVALID-LINK----INVALID-LINK--C(NCCC(NCCSC(CCCCCCCC(C)CCCC)=O)=O)=O)(O)=O)(O)=O">C@@HO[C@H]1N2C=NC3=C(N)N=CN=C32 | Vendor Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| Appearance | Likely a white or off-white solid. | Inferred |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the chemical synthesis of this compound is not described in the available literature. However, a general chemo-enzymatic approach for the synthesis of acyl-CoA esters can be adapted.
General Chemo-Enzymatic Synthesis of Branched-Chain Acyl-CoAs
This method involves the activation of the corresponding free fatty acid, 9-methyltridecanoic acid, and its subsequent conjugation to Coenzyme A.
Materials:
-
9-Methyltridecanoic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for purification and analysis
Protocol:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Addition of Substrates: Add 9-methyltridecanoic acid (dissolved in a suitable organic solvent like ethanol, if necessary) and Coenzyme A lithium salt to the reaction mixture.
-
Enzyme Addition and Incubation: Initiate the reaction by adding acyl-CoA synthetase. Incubate the mixture at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an acid, such as perchloric acid, to precipitate the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated protein. The supernatant containing this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Analysis: The purified product can be analyzed and quantified by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Visualization of the General Synthesis Workflow
Caption: General workflow for the chemo-enzymatic synthesis of this compound.
Metabolism and Biological Role
Specific metabolic pathways involving this compound have not been elucidated in detail. However, as a branched-chain acyl-CoA, it is expected to participate in the general metabolism of branched-chain fatty acids.
Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The resulting branched-chain acyl-CoAs can then enter the fatty acid β-oxidation pathway.
Putative Metabolic Fate of this compound
-
Mitochondrial β-oxidation: Similar to other acyl-CoAs, this compound is likely transported into the mitochondria for β-oxidation. This process would involve a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and propionyl-CoA.
-
TCA Cycle Integration: The acetyl-CoA produced can enter the tricarboxylic acid (TCA) cycle for energy production. Propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate.
Visualization of the Putative Metabolic Pathway
Caption: Putative metabolic pathway of this compound.
Analytical Methods
The analysis of this compound relies on techniques commonly used for the characterization of lipids and other metabolites.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detection and quantification of acyl-CoAs. High-resolution mass spectrometry can provide accurate mass measurements for formula confirmation. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the presence of the methyl branch and the coenzyme A moiety.
Due to the lack of publicly available spectral data for this compound, researchers are encouraged to acquire these data upon synthesis and purification to build a comprehensive analytical profile.
Conclusion and Future Directions
This compound is a branched-chain acyl-CoA for which detailed chemical and biological data are currently scarce. This guide provides a foundational understanding based on the available information and general principles of acyl-CoA chemistry and metabolism. Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, validated synthesis protocol and obtaining comprehensive analytical data (NMR, MS, IR, melting point, etc.).
-
Elucidation of Biological Roles: Investigating the specific metabolic pathways in which this compound participates and identifying the enzymes involved.
-
Therapeutic Potential: Exploring the potential roles of this compound and its metabolism in various disease states, which could open avenues for novel therapeutic interventions.
This technical guide serves as a starting point for researchers and professionals interested in the study of this compound and other branched-chain acyl-CoAs, highlighting the current knowledge gaps and opportunities for future investigation.
The Synthesis and Purification of 9-Methyltridecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 9-Methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. While specific literature detailing the complete synthesis and purification of this exact molecule is scarce, this guide consolidates established methodologies for the synthesis of analogous branched-chain fatty acids and the subsequent conversion to their CoA esters, alongside robust purification and analytical techniques. This document is intended to equip researchers with the necessary protocols and understanding to produce and isolate this compound for a variety of research and development applications.
Introduction to this compound
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters play crucial roles in cellular metabolism, membrane structure, and cell signaling.[1][2] this compound, a C14 fatty acyl-CoA with a methyl branch at the C9 position, is a subject of interest for studying the metabolism and biological functions of BCFAs. These functions can include influencing membrane fluidity, serving as precursors for complex lipids, and potentially acting as signaling molecules.[3][4] The availability of pure this compound is essential for in-vitro enzyme assays, as a standard for metabolomic studies, and for investigating its role in various physiological and pathological processes.
Synthesis of this compound
The synthesis of this compound is a two-stage process: first, the synthesis of the precursor fatty acid, 9-methyltridecanoic acid, followed by its activation to the corresponding coenzyme A thioester.
Stage 1: Synthesis of 9-Methyltridecanoic Acid
A plausible synthetic route for 9-methyltridecanoic acid can be adapted from methodologies reported for the synthesis of deuterated tridecanoic acids. This approach involves the coupling of a Grignard reagent with an epoxide, followed by subsequent functional group manipulations.
Experimental Protocol:
-
Epoxidation of 1-nonene (B85954): 1-nonene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM) to yield 1,2-epoxynonane.
-
Grignard Reaction: The prepared 1,2-epoxynonane is then reacted with a Grignard reagent, such as butylmagnesium bromide, in the presence of a copper catalyst (e.g., copper(I) iodide). This reaction opens the epoxide ring and forms the carbon skeleton of 9-methyltridecan-1-ol.
-
Oxidation to the Carboxylic Acid: The resulting 9-methyltridecan-1-ol is oxidized to the corresponding carboxylic acid, 9-methyltridecanoic acid. A common and efficient method for this transformation is Jones oxidation (chromium trioxide in sulfuric acid and acetone).
-
Purification: The crude 9-methyltridecanoic acid is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
Quantitative Data (Expected):
| Step | Reactants | Product | Expected Yield (%) | Purity (%) |
| 1 | 1-nonene, m-CPBA | 1,2-epoxynonane | 85-95 | >95 |
| 2 | 1,2-epoxynonane, Butylmagnesium bromide | 9-methyltridecan-1-ol | 70-80 | >90 |
| 3 | 9-methyltridecan-1-ol, Jones reagent | 9-methyltridecanoic acid | 80-90 | >95 |
| 4 | Crude 9-methyltridecanoic acid | Purified 9-methyltridecanoic acid | 90-95 (recovery) | >98 |
Stage 2: Conversion of 9-Methyltridecanoic Acid to this compound
The conversion of the free fatty acid to its acyl-CoA derivative can be achieved through several methods, with the mixed anhydride (B1165640) method being a common and effective approach.
Experimental Protocol:
-
Activation of the Carboxylic Acid: 9-methyltridecanoic acid is reacted with ethyl chloroformate in the presence of a base, such as triethylamine (B128534) (TEA), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0°C. This reaction forms a mixed anhydride.
-
Thioesterification with Coenzyme A: A solution of coenzyme A (free acid form) in a buffered aqueous solution (e.g., sodium bicarbonate) is added to the mixed anhydride solution. The reaction mixture is stirred at room temperature for several hours.
-
Quenching and Initial Purification: The reaction is quenched by the addition of an acid, and the organic solvent is removed under reduced pressure. The aqueous solution is then washed with an organic solvent (e.g., diethyl ether) to remove unreacted fatty acid and other nonpolar impurities.
Quantitative Data (Expected):
| Step | Reactants | Product | Expected Yield (%) | Purity (%) |
| 1 & 2 | 9-methyltridecanoic acid, Ethyl chloroformate, Coenzyme A | This compound | 50-70 | Crude |
Purification of this compound
The purification of the synthesized this compound is critical to obtain a high-purity product for downstream applications. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is recommended.
Solid-Phase Extraction (SPE)
SPE is an effective method for the initial cleanup and concentration of the acyl-CoA from the reaction mixture. A C18 reversed-phase SPE cartridge is suitable for this purpose.
Experimental Protocol:
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and then with an aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 7).
-
Sample Loading: The aqueous solution containing the crude this compound is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with the aqueous buffer to remove salts and other polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less hydrophobic impurities.
-
Elution: The this compound is eluted from the cartridge with a higher concentration of organic solvent, such as 80-100% methanol or acetonitrile.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for the final purification of this compound, providing high resolution and purity.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Desalting and Lyophilization: The collected fractions are pooled, the organic solvent is removed under reduced pressure, and the aqueous solution is desalted using a suitable method (e.g., another round of SPE with a final elution in a volatile buffer or pure organic solvent) and then lyophilized to obtain the pure this compound as a white powder.
Quantitative Data (Expected):
| Purification Step | Input | Output | Recovery (%) | Purity (%) |
| SPE | Crude this compound | Enriched this compound | 80-90 | 60-80 |
| HPLC | Enriched this compound | Purified this compound | 70-80 | >98 |
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
HPLC: Co-elution with a commercially available standard (if available) or analysis of the peak purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight (Expected [M-H]⁻ at m/z ~976.4). Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns of the acyl-CoA.[5]
Biological Context and Signaling
While specific signaling pathways directly involving this compound are not well-documented, the broader class of branched-chain acyl-CoAs are integral to cellular metabolism.
General Roles of Branched-Chain Acyl-CoAs:
-
Metabolic Intermediates: They are intermediates in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
-
Fatty Acid Synthesis: They can serve as primers for the synthesis of more complex branched-chain fatty acids.
-
Membrane Composition: Incorporation of BCFAs into phospholipids (B1166683) can modulate membrane fluidity and function.[3]
-
Gene Regulation: Acyl-CoAs, in general, are known to influence gene expression through the acylation of proteins, including histones, which can alter chromatin structure and accessibility.[6] It is plausible that this compound could play a role in such regulatory processes.
Below are diagrams illustrating the general synthesis workflow and the context of acyl-CoA metabolism.
Caption: Workflow for the synthesis of this compound.
Caption: Potential metabolic roles of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. By adapting established chemical and purification methodologies, researchers can produce this valuable molecule in high purity. The availability of pure this compound will facilitate further investigations into the specific biological roles of 9-methyl branched-chain fatty acids and their potential as therapeutic targets or biomarkers in various diseases.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
The Enigmatic Role of 9-Methyltridecanoyl-CoA: A Putative Player in Branched-Chain Fatty Acid Metabolism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyltridecanoyl-CoA is a saturated, methyl-branched acyl-coenzyme A derivative. While direct experimental evidence detailing its specific biological roles remains elusive, its structural characteristics strongly suggest its involvement in the metabolic pathways of branched-chain fatty acids (BCFAs). This guide synthesizes current knowledge on BCFAs to propose a putative metabolic pathway for this compound, outlines its potential physiological significance, and provides detailed experimental protocols for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate the functions of this and other understudied methyl-branched lipids.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. They are integral components of cell membranes, particularly in bacteria, and are also found in various mammalian tissues. The position of the methyl branch significantly influences their physical properties and metabolic fate. Methyl branching lowers the melting point of fatty acids, thereby increasing the fluidity of cell membranes, a crucial adaptation for organisms in varying thermal environments.
BCFAs are obtained through diet, primarily from dairy products and ruminant fats, and can also be synthesized de novo. Their metabolism is distinct from that of straight-chain fatty acids, often requiring specialized enzymatic pathways to bypass the steric hindrance imposed by the methyl group.
Putative Biological Role and Metabolism of this compound
Given the 9-methyl substitution on a tridecanoyl (C13) backbone, this compound is classified as an odd-carbon, methyl-branched fatty acyl-CoA. Its metabolism is predicted to follow the established pathways for BCFAs with methyl groups on odd-numbered carbons, primarily involving peroxisomal alpha- and beta-oxidation.
Proposed Metabolic Pathway
The presence of a methyl group at the β-position (carbon 3) sterically hinders the standard mitochondrial β-oxidation machinery. Therefore, an initial round of alpha-oxidation in the peroxisome is necessary.
Step 1: Alpha-Oxidation (Peroxisome)
-
Activation: 9-Methyltridecanoic acid is first activated to this compound by a peroxisomal acyl-CoA synthetase.
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), or a related enzyme, hydroxylates the alpha-carbon (C2) to yield 2-hydroxy-9-methyltridecanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1) cleaves the C1-C2 bond, releasing formyl-CoA and yielding 8-methyldodecanal.
-
Dehydrogenation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to 8-methyldodecanoic acid.
Step 2: Beta-Oxidation (Peroxisome and Mitochondria)
The product of alpha-oxidation, 8-methyldodecanoic acid, now has a methyl group on an even-numbered carbon relative to the carboxyl end, making its CoA ester, 8-methyldodecanoyl-CoA, a suitable substrate for β-oxidation.
-
Peroxisomal Beta-Oxidation: 8-Methyldodecanoyl-CoA undergoes several cycles of peroxisomal β-oxidation. This pathway is specialized for very long-chain and branched-chain fatty acids. Each cycle shortens the acyl chain by two carbons, producing acetyl-CoA or propionyl-CoA.
-
Mitochondrial Beta-Oxidation: The shortened acyl-CoA can then be transported to the mitochondria for the completion of β-oxidation, yielding further molecules of acetyl-CoA and, in the final cycle, propionyl-CoA due to the odd-numbered carbon chain of the initial molecule. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Potential Physiological Significance
Based on the roles of other BCFAs, this compound may be involved in:
-
Membrane Fluidity: Incorporation into phospholipids (B1166683) could modulate the biophysical properties of cellular membranes.
-
Cellular Signaling: As with other fatty acyl-CoAs, it could act as a signaling molecule or a precursor to signaling lipids.
-
Metabolic Regulation: Its levels may influence the activity of enzymes and transcription factors involved in lipid metabolism.
Quantitative Data for Branched-Chain Fatty Acids
Direct quantitative data for this compound is not currently available in the scientific literature. The following table summarizes representative quantitative data for related BCFAs to provide a contextual framework.
| Parameter | Analyte | Value | Organism/System | Reference |
| Enzyme Kinetics | ||||
| Km for Phytanoyl-CoA | Phytanoyl-CoA Hydroxylase | ~10 µM | Rat Liver Peroxisomes | --INVALID-LINK-- |
| Vmax for Pristanoyl-CoA | Peroxisomal β-oxidation | ~5 nmol/min/mg protein | Rat Liver Peroxisomes | --INVALID-LINK-- |
| Cellular Concentrations | ||||
| Phytanic Acid | Plasma | 1-10 µM | Human | --INVALID-LINK-- |
| Pristanic Acid | Plasma | <1 µM | Human | --INVALID-LINK-- |
Disclaimer: This table presents data for structurally related branched-chain fatty acids and their metabolic enzymes. These values are for illustrative purposes and may not be directly applicable to this compound.
Experimental Protocols
The investigation of this compound's biological role requires robust analytical methods. Below are detailed protocols for the analysis of its metabolism.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of acyl-CoA species.
Objective: To determine the intracellular concentration of this compound.
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., ¹³C-labeled or odd-chain length acyl-CoA)
-
Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
-
Add the internal standard at a known concentration.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant.
-
-
Solid Phase Extraction (for sample cleanup):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with a methanol or acetonitrile solution.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion of this compound.
-
Product Ion: A characteristic fragment ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).
-
-
-
Data Analysis:
-
Quantify the peak area of this compound relative to the internal standard.
-
Generate a standard curve using known concentrations of a this compound standard to determine the absolute concentration in the sample.
-
In Vitro Assay for Peroxisomal Alpha- and Beta-Oxidation
This assay measures the metabolic breakdown of 9-methyltridecanoic acid in isolated peroxisomes or cell lysates.
Objective: To determine if 9-methyltridecanoic acid is a substrate for peroxisomal oxidation pathways.
Materials:
-
[1-¹⁴C]-9-methyltridecanoic acid (radiolabeled substrate)
-
Isolated peroxisomes or cell homogenates
-
Reaction buffer (containing ATP, CoA, NAD⁺, and other necessary cofactors)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, isolated peroxisomes or cell homogenate, and the radiolabeled [1-¹⁴C]-9-methyltridecanoic acid.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins.
-
-
Separation of Products:
-
Centrifuge to pellet the precipitated protein.
-
Separate the water-soluble metabolic products (e.g., [¹⁴C]acetyl-CoA) from the unreacted fatty acid substrate using a method like Folch extraction (chloroform/methanol/water).
-
-
Quantification:
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
The amount of radioactivity in the aqueous phase corresponds to the rate of fatty acid oxidation.
-
Mandatory Visualizations
Putative Metabolic Pathway of this compound
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for this compound Analysis
The Metabolic Fate of 9-Methyltridecanoyl-CoA: An In-depth Guide to Branched-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While specific literature on this molecule is scarce, its structural characteristics place it within the broader and crucial context of branched-chain fatty acid (BCFA) metabolism. BCFAs are important components of cell membranes and signaling molecules, and their dysregulation has been implicated in various metabolic diseases. This technical guide provides a comprehensive overview of the core principles of BCFA metabolism, using the predicted metabolic pathway of this compound as a central example. We will delve into the biosynthesis and degradation of BCFAs, with a particular focus on the alpha-oxidation pathway required to catabolize such methylated fatty acids. This document will also present available quantitative data for related compounds, detail relevant experimental protocols for the analysis of acyl-CoAs, and provide visual diagrams of the key metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more alkyl branches on the carbon chain.[1] They are found in various organisms, from bacteria to mammals, and are obtained through diet or synthesized de novo.[2][3] In humans, BCFAs are present in dairy products, meats from ruminant animals, and certain fish.[4] The position of the methyl group determines the metabolic pathway for their degradation. Fatty acids with methyl groups on even-numbered carbons can typically undergo beta-oxidation directly. However, those with methyl groups on odd-numbered carbons, such as 9-methyltridecanoic acid, present a metabolic challenge that necessitates alternative enzymatic pathways.
Biosynthesis of Branched-Chain Fatty Acids
The biosynthesis of BCFAs utilizes primers other than acetyl-CoA for the initiation of fatty acid synthesis. These primers are typically derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][6] The fatty acid synthase (FAS) complex then elongates these branched-chain starters.[5]
The synthesis of a mid-chain branched fatty acid like 9-methyltridecanoic acid is less common in mammals but can occur. The introduction of a methyl group in the middle of a growing acyl chain is typically accomplished by utilizing methylmalonyl-CoA instead of malonyl-CoA as the two-carbon donor during elongation by FAS.[5]
The Catabolism of this compound: A Predicted Pathway
Due to the methyl branch at the 9th carbon, the complete degradation of this compound cannot be achieved solely through beta-oxidation. The pathway would proceed as follows:
-
Initial Beta-Oxidation Cycles: Beta-oxidation can proceed for several cycles, shortening the fatty acyl chain from the carboxyl end.
-
Encountering the Branch Point: When the methyl group is at the beta-carbon (C3) relative to the thioester linkage, the enzyme 3-hydroxyacyl-CoA dehydrogenase is sterically hindered, thus halting beta-oxidation.
-
Alpha-Oxidation: To bypass this block, the cell employs the alpha-oxidation pathway, which is primarily active in peroxisomes.[7][8] This pathway removes a single carbon atom from the carboxyl end of the fatty acid.
-
Resumption of Beta-Oxidation: Following alpha-oxidation, the resulting shorter acyl-CoA, now with the methyl group at the alpha-position, can re-enter the beta-oxidation pathway until it is completely degraded to acetyl-CoA and propionyl-CoA.
A well-studied example of a branched-chain fatty acid that undergoes alpha-oxidation is phytanic acid, a 3-methyl-branched fatty acid.[4][9] Deficiencies in the alpha-oxidation pathway lead to the accumulation of phytanic acid, resulting in the neurological disorder known as Refsum disease.[7][10]
Signaling Pathways and Logical Relationships
The following diagram illustrates the predicted metabolic fate of this compound, highlighting the interplay between beta- and alpha-oxidation.
Quantitative Data
While specific quantitative data for this compound is not available in the current literature, this section provides representative data for related acyl-CoAs to offer a comparative context for researchers.
| Acyl-CoA Species | Typical Concentration Range (µM) in Rat Liver | Analytical Method | Reference |
| Acetyl-CoA | 20 - 150 | HPLC-MS/MS | [General Literature] |
| Malonyl-CoA | 1 - 10 | HPLC-MS/MS | [General Literature] |
| Palmitoyl-CoA | 10 - 50 | HPLC-MS/MS | [General Literature] |
| Propionyl-CoA | 5 - 20 | HPLC-MS/MS | [General Literature] |
| Phytanoyl-CoA | < 1 (elevated in Refsum disease) | GC-MS | [General Literature] |
Note: Concentrations can vary significantly based on tissue type, metabolic state, and diet.
Experimental Protocols
The analysis of acyl-CoAs presents challenges due to their low abundance and instability. The following provides a generalized workflow for the extraction and quantification of acyl-CoAs from biological samples, which can be adapted for the study of this compound.
General Workflow for Acyl-CoA Analysis
Detailed Methodologies
1. Sample Preparation:
-
Objective: To rapidly quench metabolic activity and extract acyl-CoAs while minimizing degradation.
-
Protocol:
-
Flash-freeze biological samples in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 10% trichloroacetic acid or 6% perchloric acid in an aqueous organic solvent mixture).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.
-
Collect the supernatant for further purification.
-
2. Solid-Phase Extraction (SPE):
-
Objective: To enrich for acyl-CoAs and remove interfering substances.
-
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., aqueous ammonium (B1175870) acetate).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify individual acyl-CoA species.
-
Protocol:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest would need to be determined.
-
Conclusion and Future Directions
While this compound itself remains a sparsely studied metabolite, its predicted metabolic pathway through a combination of beta- and alpha-oxidation places it at an important intersection of fatty acid metabolism. Understanding the nuances of branched-chain fatty acid catabolism is critical for elucidating its role in health and disease. Further research is warranted to isolate and characterize the specific enzymes involved in the metabolism of mid-chain branched fatty acids and to quantify their flux in various physiological and pathological states. The development of targeted analytical methods will be instrumental in advancing our knowledge in this area and may open new avenues for therapeutic intervention in metabolic disorders. For professionals in drug development, targeting the enzymes of the alpha-oxidation pathway could be a strategy for modulating the levels of specific BCFAs implicated in disease.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Alpha-oxidation of phytanate [reactome.org]
- 10. medlink.com [medlink.com]
The Dawn of Branched-Chain Acyl-CoA Metabolism: A Technical Guide to Its Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries that first brought branched-chain acyl-CoAs to light. These pivotal intermediates in the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—were largely conceptualized through the investigation of "inborn errors of metabolism." This whitepaper provides a detailed account of the key experiments, the methodologies employed, and the quantitative data that led to the identification and characterization of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA.
Introduction: A Scent of Discovery
The story of branched-chain acyl-CoAs begins not in a pristine laboratory with purified enzymes, but at the bedside of patients with mysterious and debilitating illnesses. These rare genetic disorders, characterized by the body's inability to properly break down BCAAs, resulted in the accumulation of toxic metabolites. It was the identification of these metabolites that provided the first tangible evidence for the existence of their precursor acyl-CoA thioesters. This guide revisits the foundational studies that pieced together this metabolic puzzle, laying the groundwork for our current understanding of BCAA catabolism and its implications for human health and disease.
The Discovery of Isovaleryl-CoA through Isovaleric Acidemia
The first branched-chain acyl-CoA to be indirectly identified was isovaleryl-CoA, through the characterization of isovaleric acidemia (IVA). In 1966, Tanaka and colleagues described a new genetic disorder in two siblings who presented with recurrent episodes of vomiting, lethargy, and a peculiar odor of "sweaty feet"[1][2][3]. This clinical observation was the crucial first step that led to a biochemical investigation.
Key Experiment: Identification of Isovaleric Acid
The researchers hypothesized that the characteristic odor was due to the accumulation of a short-chain fatty acid. Using the then-emerging techniques of gas-liquid chromatography (GLC) and mass spectrometry, they analyzed the serum and urine of the patients[1][4].
Experimental Protocol: Gas-Liquid Chromatography (GLC) of Short-Chain Fatty Acids (Tanaka et al., 1966)
Sample Preparation (Serum):
-
Serum samples were acidified with 0.2 volumes of 1.0 N H₂SO₄.
-
The acidified serum was extracted with 20 volumes of a chloroform-methanol (2:1 v/v) mixture and filtered.
-
The extract was mixed with 0.2 volumes of 0.1 N NaOH at 0-5°C, leading to the formation of two phases.
-
The upper aqueous phase, containing the short-chain fatty acids, was evaporated to dryness, acidified with o-phosphoric acid, and then steam-distilled.
-
The distillate was alkalinized, evaporated to dryness again, and finally acidified with aqueous formic acid before injection into the gas chromatograph[4].
GLC Conditions:
-
Instrument: Barber-Colman gas chromatograph (model 10) with a hydrogen flame detector.
-
Columns: Glass U-tubes packed with Anakrom (80-90 mesh) coated with either 25% neopentylglycol adipate (B1204190) (NPGA)-2% o-phosphoric acid (PA) or 20% dioctylphthalate (DOP)-5% o-phosphoric acid.
-
Analysis: Quantitative analysis was performed on the NPGA-PA columns using commercially available standards[4].
Quantitative Data
The concentration of isovaleric acid in the patients' serum during an acute episode was found to be several hundred times higher than in control subjects[3].
| Metabolite | Patient Serum (Acute Phase) | Control Serum |
| Isovaleric Acid | ~5.60 mg/100 ml | Not detectable |
Table 1: Serum Isovaleric Acid Concentration in Isovaleric Acidemia Patients Compared to Controls. Data compiled from descriptions in[5].
Identification of Isobutyryl-CoA and 2-Methylbutyryl-CoA
The discoveries of the acyl-CoA intermediates in valine and isoleucine catabolism followed a similar pattern, driven by the identification of patients with specific metabolic defects.
Isobutyryl-CoA Dehydrogenase Deficiency
In 2002, Nguyen and colleagues identified a patient with a specific defect in valine oxidation. This led to the characterization of a previously unclassified acyl-CoA dehydrogenase, ACAD8, as isobutyryl-CoA dehydrogenase (IBDH)[6][7][8].
The researchers expressed the ACAD8 gene in E. coli, purified the recombinant enzyme, and determined its substrate specificity to confirm its role in valine catabolism[6].
The activity of the purified recombinant IBDH was measured using an ETF (electron-transferring flavoprotein) fluorescence reduction assay. The assay monitors the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase. The reaction mixture contained purified recombinant enzyme, ETF, and various acyl-CoA substrates[6].
The kinetic parameters of the purified recombinant IBDH demonstrated a clear preference for isobutyryl-CoA as a substrate.
| Substrate | kcat/Km (µM⁻¹s⁻¹) |
| Isobutyryl-CoA | 0.8 |
| (S)-2-Methylbutyryl-CoA | 0.23 |
| n-Propionyl-CoA | 0.04 |
Table 2: Substrate Specificity of Recombinant Isobutyryl-CoA Dehydrogenase (ACAD8).[6]
2-Methylbutyryl-CoA Dehydrogenase Deficiency
The existence of a distinct enzyme for isoleucine catabolism was confirmed in 2000 by Gibson and colleagues through the study of a patient with 2-methylbutyrylglycinuria[9]. This disorder pointed to a deficiency in 2-methylbutyryl-CoA dehydrogenase.
To pinpoint the metabolic block, cultured fibroblasts from the patient were incubated with ¹³C- and ¹⁴C-labeled branched-chain amino acids. The pattern of labeled metabolites indicated an isolated defect in the dehydrogenation of 2-methylbutyryl-CoA[9].
-
Patient and control fibroblasts were cultured.
-
The cultured cells were incubated with medium containing ¹³C- and ¹⁴C-labeled leucine, isoleucine, or valine.
-
After incubation, metabolites in the culture medium and cell extracts were analyzed by mass spectrometry to identify the accumulation of specific labeled intermediates.
-
The rate of labeled CO₂ production was also measured to quantify the overall catabolic flux of each amino acid.
In vitro oxidation studies revealed a specific block in isoleucine metabolism. While the paper describes the block, specific quantitative tables of metabolite accumulation from this experiment require access to the full publication text. However, the study did confirm the accumulation of 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155) in the patient's physiological fluids[9].
Summary of Experimental Workflows
The discovery of branched-chain acyl-CoAs relied on a logical progression from clinical observation to biochemical and genetic characterization.
Conclusion
The discovery of branched-chain acyl-CoAs is a testament to the power of clinical observation coupled with advancing analytical technology. The study of rare inborn errors of metabolism provided a unique window into the intricate pathways of BCAA catabolism, leading to the identification of isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. These foundational discoveries not only elucidated fundamental aspects of human metabolism but also paved the way for the diagnosis and treatment of these devastating genetic disorders. The experimental protocols and quantitative data from these seminal studies remain a cornerstone of our understanding and continue to inform current research in metabolic diseases and drug development.
References
- 1. Isovaleric acidemia: a new genetic defect of leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: a new inborn error of L-isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 9-Methyltridecanoyl-CoA: A Deep Dive into its Natural Occurrence and Biosynthetic Origins
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive technical guide released today sheds light on the natural occurrence of 9-Methyltridecanoyl-CoA, a crucial but often overlooked intermediate in the biosynthesis of insect chemical signals. This in-depth resource, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of its origins, metabolic pathways, and the analytical methods for its detection.
While not a household name, this compound plays a vital role in the intricate world of insect communication. It is a branched-chain fatty acyl-CoA, a class of molecules known to be precursors to a variety of semiochemicals, including contact and sex pheromones. The presence of a methyl group on the tridecanoyl (13-carbon) chain at the 9th position creates a specific structural motif that is key to its biological function.
Natural Occurrence: A Key Intermediate in Insect Pheromone Biosynthesis
Current scientific understanding points to the primary natural occurrence of this compound as a transient intermediate within the pheromone-producing glands of certain insects, particularly species of longhorn beetles (family Cerambycidae). While direct quantitative data for this specific CoA ester is scarce due to its low intracellular concentrations and rapid turnover, its existence is inferred from the chemical structure of identified methyl-branched alkane pheromones.
For instance, several longhorn beetle species utilize methyl-branched hydrocarbons as contact pheromones to facilitate mate recognition. The biosynthesis of these complex molecules originates from fatty acid metabolism, where the incorporation of methylmalonyl-CoA in place of malonyl-CoA during fatty acid synthesis leads to the formation of branched-chain fatty acids.
The Biosynthetic Pathway: A Tale of Two Building Blocks
The synthesis of the 9-methyltridecanoyl backbone is a fascinating example of metabolic ingenuity. The process is carried out by the fatty acid synthase (FAS) enzyme complex. Typically, FAS utilizes acetyl-CoA as a primer and malonyl-CoA as the extender unit to build straight-chain fatty acids. However, in the biosynthesis of branched-chain fatty acids, the specificity of the FAS is altered to incorporate methylmalonyl-CoA at specific elongation cycles.
The proposed biosynthetic pathway for this compound likely involves the following key steps:
-
Initiation: The synthesis begins with a standard acetyl-CoA primer.
-
Elongation with Malonyl-CoA: Several rounds of chain elongation occur using malonyl-CoA, adding two-carbon units to the growing acyl chain.
-
Incorporation of Methylmalonyl-CoA: At a specific chain length, the fatty acid synthase complex incorporates a molecule of methylmalonyl-CoA instead of malonyl-CoA. This step introduces the characteristic methyl branch. For the formation of a 9-methylated C14 chain, this incorporation would occur at the appropriate elongation step.
-
Further Elongation: Subsequent elongation steps with malonyl-CoA would complete the 13-carbon (tridecanoyl) chain.
-
Activation to CoA Ester: The resulting 9-methyltridecanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
This activated molecule is then ready for downstream modifications, such as reduction and decarbonylation, to produce the final methyl-branched alkane pheromone.
Table 1: Key Enzymes and Substrates in the Proposed Biosynthesis of this compound
| Enzyme/Complex | Substrate(s) | Product | Role |
| Acetyl-CoA Carboxylase | Acetyl-CoA, ATP, HCO₃⁻ | Malonyl-CoA | Provides the primary two-carbon extender unit |
| Propionyl-CoA Carboxylase | Propionyl-CoA, ATP, HCO₃⁻ | Methylmalonyl-CoA | Provides the methyl-branched extender unit |
| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH | 9-Methyltridecanoic Acid | Catalyzes the iterative elongation and branching of the fatty acid chain |
| Acyl-CoA Synthetase | 9-Methyltridecanoic Acid, CoA, ATP | This compound | Activates the fatty acid for downstream reactions |
Experimental Protocols for Detection and Analysis
The study of this compound and its derivatives relies on sensitive analytical techniques capable of detecting and quantifying trace amounts of these molecules within complex biological matrices.
Extraction of Acyl-CoAs from Insect Pheromone Glands
A typical protocol for the extraction of fatty acyl-CoAs from insect tissue involves the following steps:
-
Dissection: Pheromone glands are carefully dissected from the insect under a microscope and immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization: The frozen tissue is homogenized in a cold extraction buffer, often containing an organic solvent mixture (e.g., isopropanol/acetonitrile) and an acidic component to precipitate proteins and preserve the CoA esters.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris and proteins.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is passed through a solid-phase extraction cartridge (e.g., C18) to remove interfering substances and concentrate the analytes.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge with an appropriate solvent and the eluate is dried down and reconstituted in a solvent compatible with the analytical instrumentation.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of fatty acyl-CoAs.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly employed with a gradient elution of mobile phases containing an ion-pairing agent or a high pH to achieve good peak shape and separation.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.
Analysis of Downstream Pheromone Products by Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is ideal for the direct analysis of the CoA ester, GC-MS is the gold standard for the identification and quantification of the final volatile or semi-volatile pheromone products.
-
Extraction: The pheromones are typically extracted from the insect cuticle or pheromone gland using a non-polar solvent like hexane.
-
GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column suitable for separating long-chain hydrocarbons.
-
MS Detection: The separated compounds are identified based on their mass spectra and retention times compared to synthetic standards.
Visualizing the Metabolic and Experimental Landscape
To further clarify the complex processes involved, the following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.
Caption: Proposed biosynthetic pathway of this compound in insects.
Caption: General experimental workflow for the analysis of this compound.
Future Directions
The study of this compound and other branched-chain fatty acyl-CoAs is a burgeoning field. Future research will likely focus on the precise characterization of the fatty acid synthase enzymes responsible for their production, including their substrate specificity and regulatory mechanisms. Furthermore, the development of more sensitive and targeted analytical methods will be crucial for the direct quantification of these low-abundance intermediates in various biological systems. A deeper understanding of these pathways holds promise for the development of novel and species-specific pest management strategies and may offer insights into fundamental aspects of metabolic diversity.
The Pivotal Role of Methylated Fatty Acids in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted functions of methylated fatty acids in cellular biology. From their critical role in maintaining membrane integrity to their involvement in complex signaling cascades, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. It delves into the structural and functional significance of monomethylated and polymethylated fatty acids, presents quantitative data on their effects, and offers detailed experimental protocols for their analysis.
Core Functions of Methylated Fatty Acids in Cellular Biology
Methylated fatty acids, a diverse class of lipids characterized by one or more methyl groups along their acyl chain, play crucial roles in the physiology of both prokaryotic and eukaryotic cells. Their functions are primarily dictated by their structure, particularly the position and number of methyl branches.
Monomethylated Fatty Acids: Regulators of Membrane Fluidity and Cellular Signaling
The most well-characterized monomethylated fatty acids are the branched-chain fatty acids (BCFAs), primarily of the iso and anteiso configurations.
-
Membrane Structure and Fluidity: In bacteria, BCFAs are major constituents of membrane lipids, where they are instrumental in regulating membrane fluidity.[1][2] The methyl branch in iso (methyl group on the penultimate carbon) and anteiso (methyl group on the antepenultimate carbon) fatty acids disrupts the tight packing of acyl chains, thereby increasing membrane fluidity, which is analogous to the function of unsaturated fatty acids in eukaryotes.[3][4] This adaptation is critical for bacteria to thrive in diverse environments, particularly at low temperatures.[5] The presence of BCFAs lowers the phase transition temperature of the cell membrane, ensuring it remains in a fluid state for essential cellular processes.[6]
-
Cellular Growth and Virulence: The regulation of membrane fluidity by BCFAs is essential for bacterial growth, tolerance to various stresses, and virulence.[7] For instance, in Listeria monocytogenes, a high content of BCFAs is crucial for its ability to grow at refrigeration temperatures and for its pathogenesis.[7]
-
Eukaryotic Development and Signaling: In eukaryotes, monomethylated BCFAs are also vital. Studies in the nematode Caenorhabditis elegans have shown that the de novo synthesis of iso-C15 and iso-C17 fatty acids is essential for its growth and development.[8][9] In mammalian cells, BCFAs have been implicated in signaling pathways that regulate metabolism. For example, a leucine-derived monomethyl branched-chain fatty acid has been shown to mediate amino acid sensing by the mTORC1 signaling complex, a central regulator of cell growth and metabolism.[9][10][11]
Polymethylated Fatty Acids: Key Players in Bacterial Pathogenesis
Polymethylated fatty acids are characteristic of certain bacteria, most notably the mycolic acids of Mycobacterium tuberculosis, the causative agent of tuberculosis.
-
Mycolic Acids: These are very long-chain fatty acids (C60-C90) with multiple methyl branches.[12] They are a major component of the mycobacterial cell wall, forming a thick, waxy, and impermeable barrier.[12][13] This unique cell wall structure is essential for the viability and virulence of M. tuberculosis, providing resistance to antibiotics and dehydration, and allowing the bacterium to survive within host macrophages.[12] Mycolic acids and their derivatives, such as trehalose (B1683222) dimycolate (TDM), also play a crucial role in modulating the host immune response.[7][14]
-
Phthioceranic Acids: These are another class of polymethylated fatty acids found in M. tuberculosis, such as the heptamethyl-branched phthioceranic acid.[2][15] They are components of sulfolipids, which are also implicated in the virulence of the bacterium.[15]
Quantitative Data on the Effects of Methylated Fatty Acids
The following tables summarize quantitative data on the impact of methylated fatty acids on membrane properties and their association with health outcomes.
Table 1: Effect of Branched-Chain Fatty Acid (BCFA) Content on Membrane Properties
| Parameter | System | Change with Increasing BCFA Content | Quantitative Effect | Reference(s) |
| Membrane Fluidity | Model Microbial Cell Membranes | Increased | Quantitative support for increased bilayer fluidity.[1][3] | [1][3] |
| Bilayer Viscosity | Model Microbial Cell Membranes | Decreased | Higher viscosity with increasing straight-chain fatty acid (n16:0) content.[1][3] | [1][3] |
| Bending Modulus | Model Microbial Cell Membranes | Decreased | Higher bending modulus with increasing n16:0 content.[1][3] | [1][3] |
| Bilayer Thickness | Model Microbial Cell Membranes | Decreased | Thickening of the bilayer with increasing n16:0 content.[1][3] | [1][3] |
| Phase Transition | Model Microbial Cell Membranes | Sharp transition observed | Occurs at ~20% n16:0 content, resembling a phase change.[1][3] | [1][3] |
| DPH Anisotropy | Bacillus subtilis | Decreased | High DPH anisotropy (low fluidity) in cells depleted of BCFAs.[6] | [6] |
Table 2: Association of Circulating Branched-Chain Fatty Acids (BCFAs) with Human Health Parameters
| BCFA Level | Associated Condition/Parameter | Quantitative Association | Reference(s) |
| Lower Serum BCFAs | Insulin Resistance | Inverse correlation.[7][16] | [7][16] |
| Lower Serum BCFAs | Higher Triglycerides | Inverse correlation.[7][16] | [7][16] |
| Lower Serum BCFAs | Higher Body Mass Index (BMI) | Inverse association.[7][16] | [7][16] |
| Lower Adipose Tissue Monomethyl BCFAs | Skeletal Muscle Insulin Resistance | Inverse association.[7][16] | [7][16] |
| Lower Endogenous BCFAs | Higher Risk of Metabolic Syndrome | WMD: -0.11%, 95% CI: [-0.12, -0.09] %.[17] | [17] |
| Higher Fecal BCFAs | Hypercholesterolemia | Higher levels in subjects with hypercholesterolemia.[18] | [18] |
Signaling Pathways Involving Methylated Fatty Acids
Methylated fatty acids are not just structural components; they are also active participants in cellular signaling. Below are diagrams of key signaling pathways.
Biosynthesis of Iso and Anteiso Branched-Chain Fatty Acids
The synthesis of BCFAs in bacteria utilizes branched-chain amino acids as primers.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. Phthioceranic acid (C37) | C37H74O2 | CID 16756812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phthioceranic acid (C46) | C46H92O2 | CID 52921738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. Mycolic acid - Wikipedia [en.wikipedia.org]
- 13. Mycolic acids: structures, biosynthesis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Mycolic Acids on Host Immunity and Lipid Metabolism [mdpi.com]
- 15. Catalytic asymmetric synthesis of phthioceranic acid, a heptamethyl-branched acid from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 18. Frontiers | An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors [frontiersin.org]
9-Methyltridecanoyl-CoA: A Putative Metabolic Intermediate in Branched-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyltridecanoyl-CoA is the coenzyme A (CoA) thioester of 9-methyltridecanoic acid, a saturated branched-chain fatty acid (BCFA). While specific research on this compound is limited, this guide synthesizes current knowledge on the metabolism of other BCFAs to propose its putative role as a metabolic intermediate. This document outlines its hypothesized biosynthesis and catabolism, potential implications in health and disease, and detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the precise biological functions of this molecule.
Introduction
Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups on the carbon chain. They are found in various organisms and are involved in numerous metabolic processes, including serving as precursors for lipids, acting as signaling molecules, and contributing to energy metabolism. 9-Methyltridecanoic acid is classified as a long-chain fatty acid, and its activated form, this compound, is presumed to be an intermediate in its metabolic pathways. Understanding the metabolism of such BCFAs is crucial, as alterations in their levels have been associated with various metabolic disorders.
Physicochemical Properties of this compound
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C35H62N7O17P3S | Predicted |
| Molecular Weight | 977.9 g/mol | Predicted |
| Parent Acid | 9-Methyltridecanoic acid | HMDB |
| Parent Acid Synonyms | 9-Methyltetradecanoic acid | HMDB |
| Parent Acid Formula | C14H28O2 | HMDB |
| Parent Acid Avg. Mol. Weight | 228.371 g/mol | HMDB |
Proposed Metabolic Pathways
Direct experimental evidence for the metabolic pathways involving this compound is not currently available. However, based on the established principles of BCFA metabolism, we can propose the following hypothetical pathways for its biosynthesis and catabolism.
Proposed Biosynthesis of this compound
The biosynthesis of 9-methyltridecanoic acid, the precursor to this compound, likely follows the general pathway for the synthesis of methyl-branched fatty acids. This process would involve a specific primer and elongation steps.
In this proposed pathway, propionyl-CoA, derived from the catabolism of amino acids such as valine and isoleucine, is carboxylated to form methylmalonyl-CoA. Methylmalonyl-CoA can then serve as a primer for fatty acid synthase, which, along with malonyl-CoA as the elongating unit, builds the branched-chain fatty acid backbone. The resulting 9-methyltridecanoic acid is then activated to this compound by an acyl-CoA synthetase in an ATP-dependent reaction.
Proposed Catabolism of this compound
The degradation of this compound is likely to proceed through a combination of α-oxidation and β-oxidation, similar to other BCFAs like phytanic acid. The methyl branch at the 9-position is distant from the carboxyl group, suggesting that initial rounds of β-oxidation may be possible until the branch point is reached.
The proposed catabolic pathway initiates with several cycles of β-oxidation in the mitochondria, which would proceed until the methyl branch impedes the enzymatic process, likely at the formation of 3-methylheptanoyl-CoA. At this point, the intermediate would be transported to the peroxisome for α-oxidation to remove the methyl branch, followed by further β-oxidation to yield propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.
Potential Role in Disease
The accumulation of BCFAs is characteristic of several inherited metabolic disorders, such as Refsum disease, which is caused by a deficiency in phytanoyl-CoA hydroxylase, an enzyme involved in the α-oxidation of phytanic acid. While no specific disease has been linked to this compound, its accumulation due to a hypothetical defect in its catabolic pathway could potentially lead to cellular toxicity, mitochondrial dysfunction, and disruption of lipid membranes. Further research is needed to investigate any potential association with metabolic diseases.
Experimental Protocols
The study of this compound requires sensitive and specific analytical methods for its detection and quantification in biological samples. The following protocols are based on established methods for the analysis of other acyl-CoA species and BCFAs.[1][2][3][4][5][6][7]
Extraction of Acyl-CoAs from Tissues or Cells
-
Homogenization: Snap-freeze tissue samples in liquid nitrogen and grind to a fine powder. For cultured cells, wash with ice-cold phosphate-buffered saline (PBS) and scrape into a suitable buffer.
-
Extraction Buffer: Homogenize the powdered tissue or cell pellet in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.
-
Solid-Phase Extraction (SPE): Further purify the polar phase containing the acyl-CoAs using a C18 SPE cartridge to remove interfering substances.
-
Elution and Drying: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol) and dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][2][3][4][8]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion will be selected for monitoring.
-
Analysis of the Parent Fatty Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the parent fatty acid, 9-methyltridecanoic acid, a derivatization step is required to increase its volatility for GC analysis.[5][7][9]
-
Hydrolysis: Hydrolyze the acyl-CoA extract or total lipid extract to release the free fatty acid.
-
Derivatization: Convert the free fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF3-methanol or by acid-catalyzed methylation.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometry Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) to identify and quantify the 9-methyltridecanoate methyl ester based on its retention time and mass spectrum.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound from biological samples.
Quantitative Data Summary
As of the writing of this guide, no quantitative data on the cellular or tissue concentrations of this compound have been published. Table 2 provides a template for the presentation of such data once it becomes available through the application of the analytical methods described herein.
| Biological Matrix | Condition | Concentration (pmol/mg protein or pmol/10^6 cells) | Method of Detection | Reference |
| e.g., Mouse Liver | Control | Data not available | LC-MS/MS | - |
| e.g., Mouse Liver | High-Fat Diet | Data not available | LC-MS/MS | - |
| e.g., Human Fibroblasts | Wild-Type | Data not available | LC-MS/MS | - |
| e.g., Human Fibroblasts | Disease Model | Data not available | LC-MS/MS | - |
Conclusion and Future Directions
This compound remains a largely uncharacterized metabolic intermediate. The proposed metabolic pathways and experimental protocols outlined in this technical guide provide a framework for future research aimed at elucidating its precise biological role. Key areas for future investigation include:
-
Confirmation of its endogenous presence: Utilizing sensitive mass spectrometry techniques to confirm the existence of this compound in various biological systems.
-
Elucidation of its metabolic fate: Using stable isotope tracing studies to definitively map its biosynthetic and catabolic pathways.
-
Identification of involved enzymes: Characterizing the specific acyl-CoA synthetases, dehydrogenases, and other enzymes responsible for its metabolism.
-
Investigation of its physiological function: Exploring its potential roles in cellular signaling, membrane biology, and energy homeostasis.
-
Assessment of its clinical relevance: Investigating its association with known or novel metabolic disorders.
The methodologies and hypotheses presented here serve as a starting point for the scientific community to unravel the significance of this compound in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Branched-Chain Fatty Acid Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Predominantly found in dairy products, ruminant meats, and certain fermented foods, BCFAs are also synthesized by the gut microbiota.[1][2] Unlike their straight-chain counterparts, BCFAs possess distinct physicochemical properties, such as lower melting points and increased fluidity, which influence their biological roles.[3] In humans, BCFAs have been identified in various tissues, including adipose tissue and serum, as well as in breast milk.[4][5]
The two primary families of monomethyl BCFAs are the iso and anteiso series, with the methyl branch located on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[6] A significant focus of BCFA metabolism research is on phytanic acid, a polymethylated fatty acid derived from the phytol (B49457) side chain of chlorophyll.[7][8] Due to the methyl group at its β-carbon, phytanic acid cannot be metabolized through the conventional β-oxidation pathway.[9] Instead, it undergoes α-oxidation in peroxisomes, a process critical for its detoxification and subsequent energy production.[9][10]
Dysregulation of BCFA metabolism is implicated in several pathological conditions. The accumulation of phytanic acid due to defects in α-oxidation leads to Refsum disease, a rare and severe neurological disorder.[8][11] Furthermore, emerging evidence suggests a link between circulating BCFA levels and metabolic diseases such as obesity and insulin (B600854) resistance, as well as inflammation.[12][13] This guide provides a comprehensive overview of the core aspects of BCFA metabolism, including catabolic and biosynthetic pathways, quantitative data on their distribution, detailed experimental protocols for their analysis, and the signaling pathways they influence.
Data Presentation: Quantitative Analysis of Branched-Chain Fatty Acids
The following tables summarize key quantitative data related to branched-chain fatty acid concentrations in human plasma and tissues, and the activity of a key enzyme in their metabolism.
Table 1: Plasma Concentrations of Phytanic Acid and Pristanic Acid in Healthy Individuals and Patients with Peroxisomal Disorders.
| Condition | Phytanic Acid (μM) | Pristanic Acid (μM) | Pristanic Acid/Phytanic Acid Ratio |
| Healthy Controls | |||
| Newborns (1-7 days) | 0.2 ± 0.1 | 0.05 ± 0.02 | 0.25 |
| Infants (1-12 months) | 1.4 ± 0.8 | 0.12 ± 0.06 | 0.09 |
| Children (1-18 years) | 3.2 ± 1.5 | 0.21 ± 0.12 | 0.07 |
| Adults | 4.5 ± 1.8 | 0.25 ± 0.10 | 0.06 |
| Peroxisomal Disorders | |||
| Zellweger Syndrome | 135 ± 75 | 11.2 ± 6.5 | 0.08 |
| Neonatal Adrenoleukodystrophy | 110 ± 60 | 9.5 ± 5.5 | 0.09 |
| Infantile Refsum Disease | 125 ± 70 | 10.5 ± 6.0 | 0.08 |
| Rhizomelic Chondrodysplasia Punctata | 55 ± 30 | 0.5 ± 0.3 | 0.01 |
| Classical Refsum Disease | >300 | <1.0 | <0.003 |
Data compiled from studies on patients with various peroxisomal disorders.[14][15][16]
Table 2: Fatty Acid Composition of Human Adipose Tissue and Serum Lipids.
| Fatty Acid | Adipose Tissue (% of total fatty acids) | Serum Cholesterol Esters (% of total fatty acids) | Serum Phospholipids (% of total fatty acids) |
| Myristic Acid (14:0) | 3.6 | - | - |
| Pentadecanoic Acid (15:0) | 0.36 | 0.45 | 0.50 |
| Heptadecanoic Acid (17:0) | 0.25 | - | - |
| Correlation with Dairy Fat Intake (r) | |||
| 14:0 | 0.64 | 0.34 | 0.30 |
| 15:0 | 0.74 | 0.45 | 0.50 |
| 15:0 + 17:0 | - | 0.56 | 0.50 |
Data from a study on the correlation between dietary dairy fat intake and fatty acid composition in men.[5]
Catabolism of Branched-Chain Fatty Acids: The α-Oxidation Pathway
The primary catabolic route for phytanic acid is α-oxidation, which occurs within the peroxisomes. This pathway is essential for circumventing the β-methyl group that obstructs β-oxidation.
Key Steps in α-Oxidation:
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase on the cytosolic side of the peroxisome.[17]
-
Hydroxylation: Phytanoyl-CoA is then transported into the peroxisome and hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase. This reaction yields 2-hydroxyphytanoyl-CoA.[10][17]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form pristanal (B217276) and formyl-CoA.[9]
-
Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[7]
-
β-Oxidation of Pristanic Acid: Pristanic acid, now lacking the β-methyl block, can be activated to pristanoyl-CoA and further metabolized via peroxisomal β-oxidation, yielding acetyl-CoA and propionyl-CoA.[8][9]
Visualization of the α-Oxidation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid composition of adipose tissue and serum lipids are valid biological markers of dairy fat intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 10. nepjol.info [nepjol.info]
- 11. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 12. Hepatic and serum branched-chain fatty acid profile in patients with nonalcoholic fatty liver disease: A case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
9-Methyltridecanoyl-CoA: An In-Depth Technical Guide to its Role in Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA molecule. While direct research on this specific molecule is limited, its structural characteristics as an iso-branched-chain fatty acid (iso-BCFA) position it within a class of lipids with emerging roles in cellular signaling. BCFAs are increasingly recognized not just as components of cellular membranes but also as active signaling molecules that can modulate gene expression and metabolic pathways. This guide synthesizes the current understanding of the potential roles of this compound in lipid signaling, drawing on data from closely related iso-BCFAs as a proxy. The primary signaling pathways implicated are the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathways, both of which are central regulators of lipid metabolism and inflammation.
Core Signaling Pathways
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Signaling
Branched-chain fatty acids are known to be natural ligands for PPARα, a nuclear receptor that acts as a key transcription factor in lipid metabolism.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][3] This leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and transport. The activation of PPARα by ligands like iso-BCFAs can, therefore, influence systemic lipid homeostasis.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Signaling
SREBP-1c is a master transcriptional regulator of lipogenesis, promoting the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FASN).[4][5] The activity of SREBP-1c is tightly controlled. It is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, typically by insulin, the SREBP-1c precursor is transported to the Golgi apparatus where it is cleaved by proteases to release the mature, transcriptionally active form, which then translocates to the nucleus.[4] Studies on the closely related iso-BCFA, 14-methylpentadecanoic acid, have shown that it can decrease the expression of SREBP1.[6][7] This suggests that this compound may act to downregulate lipogenesis.
Quantitative Data
The following tables summarize the quantitative effects of a representative iso-BCFA, 14-methylpentadecanoic acid (14-MPA), on the expression of key genes in lipid metabolism. This data is derived from studies on the HepG2 human hepatocyte cell line and serves as an approximation for the potential effects of this compound.
Table 1: Effect of 14-Methylpentadecanoic Acid (14-MPA) on FASN and SREBP1 mRNA Levels in HepG2 Cells [6][7]
| Treatment Concentration of 14-MPA | Change in FASN mRNA Level (Fold Change vs. Control) | Change in SREBP1 mRNA Level (Fold Change vs. Control) |
| 5 µM | Decrease | Lowest observed levels |
| 10 µM | Decrease | Lowest observed levels |
Note: The study reported a significant decrease at these concentrations but did not provide specific fold-change values in the abstract.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for PPARα Activation
This protocol is designed to assess the ability of a test compound, such as 9-methyltridecanoic acid (the free fatty acid form of this compound), to activate the PPARα signaling pathway.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture a suitable cell line, such as HepG2 human hepatoma cells, in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Transfection: Co-transfect the cells with a PPRE-driven firefly luciferase reporter plasmid, a PPARα expression vector, and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of 9-methyltridecanoic acid or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in activity relative to the vehicle control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of target genes, such as FASN and SREBP1, in response to treatment with 9-methyltridecanoic acid.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., differentiated adipocytes or hepatocytes) and treat them with the desired concentrations of 9-methyltridecanoic acid for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the target genes (e.g., FASN, SREBP1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.
Conclusion and Future Directions
The available evidence, primarily from studies on structurally similar iso-BCFAs, suggests that this compound has the potential to be a significant modulator of lipid signaling pathways. Its likely role as a PPARα agonist and a downregulator of SREBP-1c expression positions it as a molecule that could favor fatty acid oxidation over synthesis. These characteristics make it a molecule of interest for research into metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
Future research should focus on directly characterizing the interactions of this compound with PPARα and its effects on the SREBP-1c pathway. Detailed dose-response studies are needed to quantify its potency. Furthermore, lipidomics and transcriptomics studies will be crucial to elucidate the broader impact of this molecule on the cellular lipidome and transcriptome. Such investigations will provide a more complete understanding of the signaling roles of this compound and its potential as a therapeutic target.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sterol regulatory element-binding protein 1 - Wikipedia [en.wikipedia.org]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Enzymatic Assays Using 9-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. Branched-chain fatty acids and their CoA esters are involved in various metabolic processes and are of increasing interest in drug development, particularly in the context of metabolic disorders and infectious diseases. These application notes provide detailed protocols for the enzymatic assay of enzymes that potentially metabolize this compound, such as acyl-CoA synthetases and acyl-CoA dehydrogenases. The protocols are designed to be adaptable for screening potential enzyme inhibitors and for characterizing enzyme kinetics.
Potential Signaling and Metabolic Pathways
This compound, as a branched-chain acyl-CoA, is anticipated to enter the fatty acid β-oxidation pathway. Its metabolism is crucial for understanding cellular energy homeostasis and the pathophysiology of diseases involving lipid metabolism. The diagram below illustrates a generalized pathway for the activation and subsequent β-oxidation of a branched-chain fatty acid like 9-methyltridecanoic acid.
Application Notes and Protocols: 9-Methyltridecanoyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While specific literature on its role as an enzyme substrate is limited, its structural characteristics as a methyl-branched fatty acyl-CoA suggest its metabolism occurs via the fatty acid oxidation pathways. Branched-chain fatty acids are integral components of cell membranes and signaling molecules, and their metabolism is crucial for cellular energy homeostasis. Dysregulation of branched-chain fatty acid oxidation has been implicated in various metabolic disorders.
These application notes provide a theoretical framework and generalized protocols for studying this compound as an enzyme substrate. The information is extrapolated from established principles of branched-chain fatty acid metabolism and is intended to serve as a foundational guide for researchers initiating studies on this specific molecule.
Proposed Metabolic Pathway
Due to the methyl group at the 9-position, it is hypothesized that this compound undergoes an initial series of β-oxidation cycles. This process would proceed until the methyl branch is positioned closer to the carboxyl-CoA terminus, potentially inhibiting standard β-oxidation enzymes. At this juncture, the metabolic pathway may diverge, possibly involving specialized enzymes that can handle the steric hindrance imposed by the methyl group.
A plausible metabolic fate involves the following stages:
-
Initial β-Oxidation Cycles: The 14-carbon backbone (tridecanoyl) with a methyl group at the 9-position would likely undergo three cycles of mitochondrial β-oxidation. Each cycle consists of dehydrogenation by an acyl-CoA dehydrogenase (ACAD), hydration by an enoyl-CoA hydratase, a second dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by a β-ketothiolase.
-
Formation of a Branched-Chain Intermediate: After three cycles of β-oxidation, the resulting intermediate would be 3-methylheptanoyl-CoA. The methyl group is now at the β-position, which typically blocks the action of standard acyl-CoA dehydrogenases.
-
Alternative Oxidation Pathway: At this point, the cell may utilize an alternative pathway, such as α-oxidation, to bypass the β-methyl block. α-oxidation involves the removal of a single carbon atom from the carboxyl end of the fatty acid. This process is known to occur in peroxisomes for substrates like phytanic acid.[1][2][3]
The proposed pathway is visualized in the following diagram:
Potential Enzymes and Substrate Specificity
The metabolism of this compound is likely to involve several key enzymes with specificity for branched-chain acyl-CoAs.
| Enzyme Class | Proposed Role in this compound Metabolism | General Substrate Specificity |
| Acyl-CoA Dehydrogenases (ACADs) | Catalyze the initial dehydrogenation steps in β-oxidation. A specific isozyme may be required for the methyl-branched intermediates. | Classified based on chain length preference (short, medium, long, very-long). Some ACADs, like isobutyryl-CoA dehydrogenase (ACAD8) and short/branched-chain acyl-CoA dehydrogenase (SBCAD), have specificity for branched-chain substrates. |
| Enoyl-CoA Hydratase | Hydrates the double bond formed by ACADs. | Generally broad substrate specificity. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second dehydrogenation step. | Specific for L-3-hydroxyacyl-CoA esters. |
| β-Ketothiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. | Chain-length specific isozymes exist. |
| Phytanoyl-CoA Dioxygenase (PHYH)-like enzyme | If α-oxidation is required, an enzyme with similar function to PHYH would hydroxylate the α-carbon of the β-methylated intermediate. | PHYH acts on phytanoyl-CoA and other 3-methyl-branched acyl-CoAs. |
| 2-Hydroxyphytanoyl-CoA Lyase-like enzyme | Cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate in the α-oxidation pathway. | Specific for 2-hydroxyphytanoyl-CoA. |
Experimental Protocols
The following are generalized protocols that can be adapted to study the enzymatic metabolism of this compound.
Protocol 1: Synthesis of this compound
Since this compound is commercially available, this protocol is for researchers who may need to synthesize it, for example, with isotopic labels. The synthesis of acyl-CoA esters can be achieved through various chemical methods, often involving the activation of the corresponding fatty acid. A common method is the mixed anhydride (B1165640) procedure.
Materials:
-
9-Methyltridecanoic acid
-
Coenzyme A (free acid)
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Argon or Nitrogen gas
-
HPLC system for purification
Procedure:
-
Dissolve 9-Methyltridecanoic acid in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A in a mixture of water and THF.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using reversed-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of an acyl-CoA dehydrogenase with this compound as a substrate. The assay couples the reduction of an electron acceptor to the oxidation of the acyl-CoA.
Materials:
-
Purified recombinant or isolated acyl-CoA dehydrogenase
-
This compound
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine ethosulfate (PES) or Dichlorophenolindophenol (DCPIP) as an electron acceptor
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ETF, and the electron acceptor (e.g., DCPIP) in a cuvette.
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
-
Perform control experiments without the enzyme or without the substrate to account for non-enzymatic reduction.
Protocol 3: Product Identification using Mass Spectrometry
This protocol outlines a general workflow for identifying the metabolic products of this compound incubated with cellular extracts or purified enzymes.
Materials:
-
This compound
-
Mitochondrial or peroxisomal cell fractions, or purified enzymes
-
Reaction buffer containing necessary cofactors (e.g., FAD, NAD+, CoA, ATP)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate this compound with the cell fraction or purified enzymes in the reaction buffer.
-
At various time points, quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to separate and identify the parent substrate and any resulting metabolites.
-
Use tandem mass spectrometry (MS/MS) to fragment the ions of interest and confirm their structures by comparing the fragmentation patterns to known standards or predicted fragments.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the metabolism of this compound.
Concluding Remarks
The study of this compound as an enzyme substrate presents an opportunity to further understand the intricacies of branched-chain fatty acid metabolism. The proposed pathways and protocols in these application notes are intended to provide a robust starting point for researchers. It is crucial to empirically determine the specific enzymes and metabolic routes involved in the degradation of this compound. Such studies will contribute to a more comprehensive understanding of lipid metabolism and may provide insights into metabolic diseases associated with abnormal fatty acid oxidation.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of 9-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the sensitive and specific quantification of 9-Methyltridecanoyl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is applicable for the analysis of this compound in various biological matrices.
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Branched-chain fatty acids and their CoA esters are involved in various physiological and pathological processes. Accurate and reliable quantification of specific acyl-CoAs like this compound is crucial for understanding their metabolic functions and for the development of novel therapeutics targeting lipid metabolic pathways. LC-MS/MS offers high sensitivity and specificity for the analysis of such molecules.
Principle of the Method
This method utilizes a liquid chromatography system to separate this compound from other endogenous components in a biological sample. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound.
Experimental Protocols
Sample Preparation (from Tissues or Cells)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Reagents and Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Ice-cold 5% (w/v) Perchloric Acid (PCA)
-
Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled analog)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Weigh 50-100 mg of frozen tissue or cell pellet. Homogenize on ice with 1 mL of ice-cold 10% TCA or 5% PCA.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Precipitation: Vortex the mixture vigorously for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: The precursor ion ([M+H]+) for this compound is calculated based on its molecular formula (C35H62N7O17P3S, Molecular Weight: 977.89). A common fragmentation pattern for acyl-CoAs is the neutral loss of the CoA moiety (507.1 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 978.9 | 471.8 | 35 (Optimize) | 100 |
| Internal Standard (e.g., C17:0-CoA) | 1006.0 | 499.0 | 35 (Optimize) | 100 |
Note: The exact m/z values and collision energy should be optimized for the specific instrument and internal standard used.
Data Presentation
The following table provides an example of how quantitative data for this compound could be presented. The values are hypothetical and should be replaced with experimental data.
| Sample ID | Biological Matrix | Concentration of this compound (pmol/mg tissue) | Standard Deviation | % RSD |
| Control 1 | Liver | 1.25 | 0.15 | 12.0 |
| Control 2 | Liver | 1.38 | 0.12 | 8.7 |
| Control 3 | Liver | 1.19 | 0.18 | 15.1 |
| Treated 1 | Liver | 2.56 | 0.21 | 8.2 |
| Treated 2 | Liver | 2.78 | 0.25 | 9.0 |
| Treated 3 | Liver | 2.64 | 0.19 | 7.2 |
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
Metabolic Pathway of Branched-Chain Fatty Acid Oxidation
Caption: General metabolic pathway for branched-chain fatty acids.
Application Notes and Protocols for Incorporating 9-Methyltridecanoyl-CoA into Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain acyl-CoA molecule. Branched-chain fatty acids (BCFAs) and their CoA derivatives are increasingly recognized for their roles in cellular metabolism, signaling, and as potential therapeutic agents. Studies on similar BCFAs have demonstrated effects on fatty acid synthesis and cytotoxicity in cancer cell lines.[1][2] The incorporation of this compound into cell culture systems allows for the investigation of its specific effects on cellular processes, including lipid metabolism, signaling pathways, and cell viability. These application notes provide detailed protocols for the preparation, delivery, and analysis of this compound in a cell culture setting.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Treatment
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each cell line and experimental endpoint. Higher concentrations may induce cytotoxicity. |
| Incubation Time | 4 - 48 hours | Time-course experiments are recommended to determine the optimal duration for observing the desired effects. |
| BSA:Fatty Acid Molar Ratio | 1:1 to 1:5 | A higher molar ratio of fatty acid to BSA can increase the unbound fatty acid concentration, which may lead to cytotoxicity.[3] |
Table 2: Cytotoxicity of Related Branched-Chain Fatty Acids in Breast Cancer Cells
| Branched-Chain Fatty Acid | Chain Length | Antitumoral Activity | Reference |
| iso-16:0 | C16 | Highest | [2] |
| 13-methyltetradecanoic acid | C15 | Significant | [2] |
Note: This data is for the free fatty acid form and is provided for context. The cytotoxicity of this compound may differ and should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility and delivery to cells in culture.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 200 proof
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tubes
-
Water bath sonicator
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile water to a final concentration of 100 mg/mL. Sterilize by passing through a 0.22 µm filter. Warm to 37°C.
-
Prepare a 100 mM this compound solution in ethanol: Dissolve the appropriate amount of this compound in 200 proof ethanol.
-
Complex this compound with BSA:
-
In a sterile 15 mL conical tube, add the desired volume of the 10% BSA solution.
-
Slowly add the 100 mM this compound/ethanol solution dropwise to the BSA solution while gently vortexing. The final molar ratio of BSA to this compound should be between 1:1 and 1:5.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
-
Prepare the final stock solution: Dilute the BSA-complexed this compound with sterile water to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the procedure for treating adherent or suspension cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
10 mM this compound-BSA stock solution
-
Control solution (10% BSA in sterile water, with an equivalent amount of ethanol as the stock solution)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
Preparation of Treatment Medium:
-
Thaw the 10 mM this compound-BSA stock solution and the control BSA solution at room temperature.
-
Dilute the stock solution and the control solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Prepare a vehicle control using the control BSA solution diluted to the same extent as the highest concentration of the this compound-BSA complex.
-
-
Cell Treatment:
-
For adherent cells, aspirate the existing medium and replace it with the treatment medium or vehicle control medium.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the treatment medium or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, lipid extraction and analysis, or gene expression analysis.
Protocol 3: Extraction of Acyl-CoAs from Cultured Cells for LC-MS Analysis
This protocol provides a method for extracting acyl-CoAs, including the incorporated this compound, from cultured cells for subsequent quantification by liquid chromatography-mass spectrometry (LC-MS).[4]
Materials:
-
Treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold methanol (B129727)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold methanol to the washed cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Incubate the methanol lysate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Sample Drying: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[4]
-
Analysis: Analyze the reconstituted samples by LC-MS for the quantification of this compound and other acyl-CoA species.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound in cell culture.
Caption: Experimental workflow for cell-based assays.
Disclaimer: These protocols provide a general framework. Optimization of concentrations, incubation times, and other experimental parameters is essential for specific cell lines and research questions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your study. Always consult the relevant safety data sheets for all chemicals used.
References
- 1. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 2. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Use of 9-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA). BCFAs are found in various biological systems and are increasingly recognized for their roles in cellular metabolism, signaling, and as components of complex lipids. As a CoA thioester, this compound is an activated form of its corresponding fatty acid, primed for enzymatic reactions. These application notes provide detailed protocols for the in vitro investigation of this compound, focusing on its potential role as a substrate for mitochondrial enzymes and its effects on cellular phenotypes.
Long-chain fatty acyl-CoAs are crucial metabolic intermediates and regulatory molecules.[1] They are involved in energy production through β-oxidation, lipid synthesis, protein acylation, and the regulation of metabolic enzymes and signaling pathways.[1] Branched-chain fatty acids and their CoA esters, in particular, are known to be metabolized in the mitochondria and peroxisomes.[1] Deficiencies in the enzymes that metabolize these molecules can lead to serious metabolic disorders.[2] Furthermore, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.
Biochemical Properties and Potential Applications
This compound, due to its structure, is hypothesized to be a substrate for enzymes involved in fatty acid metabolism, particularly those that handle branched-chain structures. Its in vitro applications can be broadly categorized into enzymatic assays and cell-based assays.
-
Enzymatic Assays: To determine if this compound is a substrate for specific enzymes, such as acyl-CoA dehydrogenases (ACADs), and to characterize the kinetic parameters of such reactions.
-
Cell-Based Assays: To investigate the effects of this compound on cellular processes like lipid accumulation, mitochondrial respiration, and gene expression in cultured cells.
Data Presentation
Table 1: Representative Enzyme Kinetic Parameters for Acyl-CoA Dehydrogenases with Various Substrates
| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | Reference Compound |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | 2.5 | 15.2 | Straight-chain |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA (C16) | 1.2 | 8.5 | Straight-chain |
| Hypothetical Data for this compound | This compound | TBD | TBD | Branched-chain |
TBD: To be determined experimentally. The kinetic parameters for this compound are expected to vary depending on the specific enzyme and assay conditions.
Table 2: Cellular Effects of Fatty Acyl-CoA Analogs
| Cell Line | Treatment | Concentration | Effect | Measurement |
| HepG2 | Oleic Acid | 100 µM | Increased Lipid Droplets | BODIPY Staining |
| C2C12 Myotubes | Palmitate | 200 µM | Decreased Mitochondrial Respiration | Seahorse XF Analyzer |
| Hypothetical Data for this compound | This compound | TBD | TBD | TBD |
TBD: To be determined experimentally. The cellular effects of this compound will depend on the cell type, concentration, and duration of treatment.
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of an ACAD enzyme with this compound as a substrate. The assay is based on the reduction of an electron acceptor dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified recombinant Acyl-CoA Dehydrogenase (e.g., MCAD or LCAD)
-
This compound solution (stock in a suitable buffer, e.g., 50 mM KH2PO4, pH 7.2)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
DCPIP solution (stock in water)
-
Phenazine ethosulfate (PES) solution (stock in water)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (100 mM Tris-HCl, pH 7.8)
-
DCPIP (final concentration 50 µM)
-
PES (final concentration 10 µM)
-
BSA (final concentration 0.1 mg/mL)
-
-
Set up the Assay Plate:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells (e.g., 0-200 µM).
-
Include a no-substrate control (buffer only).
-
-
Initiate the Reaction:
-
Add the purified ACAD enzyme to each well to a final concentration of 1-5 µg/mL.
-
Immediately place the plate in the spectrophotometer.
-
-
Measure Absorbance:
-
Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to the enzyme activity.
-
-
Data Analysis:
Protocol 2: Cellular Lipid Accumulation Assay
This protocol describes how to treat cultured cells with this compound and quantify the resulting changes in intracellular lipid accumulation using BODIPY 493/503 staining.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
BODIPY 493/503 fluorescent dye
-
Hoechst 33342 nuclear stain
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
96-well imaging plate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Slowly add the this compound stock solution to the BSA solution while stirring to create a working stock of the complex.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound-BSA complex in serum-free cell culture medium to achieve the desired final concentrations (e.g., 10-200 µM).
-
Include a vehicle control (BSA solution without the acyl-CoA).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of the this compound-BSA complex.
-
Incubate the cells for 12-24 hours.
-
-
Staining:
-
Remove the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a staining solution containing BODIPY 493/503 (e.g., 1 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) in PBS.
-
Add the staining solution to each well and incubate for 20 minutes at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells three times with PBS.
-
Add fresh PBS to the wells for imaging.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of BODIPY 493/503 per cell (identified by the Hoechst stain) using image analysis software.
-
Visualizations
Caption: General experimental workflows for in vitro enzymatic and cell-based assays.
Caption: Putative metabolic and signaling pathways for this compound.
References
Analytical Standards for 9-Methyltridecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis.[1][2] The analysis of specific acyl-CoA species like this compound is essential for understanding their roles in cellular processes and for the development of therapeutics targeting metabolic disorders. These application notes provide a summary of the known properties of this compound and detailed protocols for its analysis, based on established methods for similar long-chain and branched-chain acyl-CoAs.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 977.89 g/mol | [3] |
| Chemical Formula | C35H62N7O17P3S | [3] |
Experimental Protocols
Due to the lack of a specific, validated analytical method for this compound, the following protocols are adapted from established methods for the analysis of long-chain and branched-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]
Sample Preparation: Extraction of this compound from Biological Samples
This protocol outlines a solid-phase extraction (SPE) method for the isolation of long-chain acyl-CoAs from tissues or cells.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Homogenize the tissue or lyse the cells in a suitable buffer.
-
Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the sample.
-
Precipitate proteins by adding two volumes of cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound.
Analytical Method: Quantification by LC-MS/MS
This section provides a general LC-MS/MS method that can be optimized for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium hydroxide in water
-
Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration. A starting point could be 5% B, ramping to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion ([M+H]+) for this compound is m/z 978.9.
-
A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[7] Therefore, the primary product ion to monitor would be m/z 471.8.
-
The MRM transition for the internal standard (Heptadecanoyl-CoA, [M+H]+ = 1004.6) would be m/z 1004.6 -> 497.5.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
Table 2: Proposed MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 978.9 | 471.8 |
| Heptadecanoyl-CoA (IS) | 1004.6 | 497.5 |
Synthesis of this compound
General Synthesis Steps:
-
Activation of 9-Methyltridecanoic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or a mixed anhydride.
-
Thioesterification: The activated fatty acid is then reacted with the free sulfhydryl group of coenzyme A in a suitable buffer (e.g., bicarbonate buffer, pH ~8) to form the thioester bond, yielding this compound.
-
Purification: The final product is typically purified using chromatographic techniques, such as reversed-phase HPLC.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Metabolic Pathway Context
This compound is a product of branched-chain fatty acid metabolism. The synthesis of branched-chain fatty acids often utilizes branched-chain amino acids as precursors. The following diagram illustrates a generalized pathway for the synthesis of a branched-chain acyl-CoA.
Branched-Chain Fatty Acid Synthesis Pathway
Caption: Generalized metabolic pathway for branched-chain acyl-CoA synthesis.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Kinetics with 9-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A. While specific kinetic data for this molecule is not extensively documented in published literature, its structure suggests it may serve as a substrate for enzymes involved in fatty acid metabolism, particularly long-chain acyl-CoA dehydrogenases (LCADs). Acyl-CoA dehydrogenases (ACADs) are a class of flavoproteins that catalyze the initial α,β-dehydrogenation step in mitochondrial fatty acid β-oxidation.[1] Understanding the kinetics of these enzymes with various substrates, including branched-chain fatty acyl-CoAs, is crucial for elucidating metabolic pathways and for the development of therapeutics targeting metabolic disorders.
These application notes provide a hypothetical framework and detailed protocols for investigating the enzyme kinetics of a generic long-chain acyl-CoA dehydrogenase with this compound as a potential substrate. The methodologies described are based on established assays for ACADs.[2]
Potential Signaling Pathway Involvement
Acyl-CoA molecules are central to cellular metabolism, serving as intermediates in energy production through β-oxidation and as building blocks for complex lipids. The products of the ACAD reaction, enoyl-CoAs, are further metabolized in the β-oxidation spiral, ultimately yielding acetyl-CoA, which enters the citric acid cycle. The electrons captured by FAD are transferred to the electron transport chain via the electron transfer flavoprotein (ETF).
References
Unlocking Cellular Secrets: Applications of Synthetic Acyl-CoA Analogs in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Synthetic acyl-Coenzyme A (acyl-CoA) analogs are powerful molecular tools that have revolutionized the study of a vast array of biological processes. By mimicking natural acyl-CoAs while often possessing modified chemical properties, these analogs allow researchers to dissect complex enzymatic reactions, probe metabolic pathways, and investigate the intricate roles of protein acylation in cellular signaling. This document provides a detailed overview of the applications of synthetic acyl-CoA analogs, complete with experimental protocols and quantitative data to guide researchers in their effective utilization.
Introduction to Acyl-CoA Analogs
Acyl-CoAs are central metabolites, participating in fatty acid metabolism, the citric acid cycle, and the biosynthesis of numerous cellular components. They are also the donors for protein acylation, a critical post-translational modification. The inherent reactivity of the thioester bond in natural acyl-CoAs, however, can complicate in vitro studies.[1] Synthetic acyl-CoA analogs are designed to overcome these challenges by incorporating modifications that alter their stability, reactivity, or ability to be recognized by specific enzymes. These modifications can include replacement of the reactive thioester with a more stable amide or ether linkage, or the incorporation of reporter tags such as fluorophores or biotin.[1]
Applications in Research
Synthetic acyl-CoA analogs have found widespread use in several key areas of biomedical research:
-
Probing Enzyme Mechanisms and Structure-Function Relationships: Non-hydrolyzable or slowly-hydrolyzable acyl-CoA analogs are invaluable for studying the structure and function of enzymes that utilize acyl-CoAs as substrates.[1] By "trapping" the enzyme in its substrate-bound state, these analogs facilitate structural studies by X-ray crystallography or cryo-electron microscopy, providing snapshots of the enzyme's active site and insights into its catalytic mechanism.
-
Enzyme Inhibition and Drug Discovery: Acyl-CoA analogs can be designed as potent and specific inhibitors of enzymes involved in metabolic and signaling pathways.[2][3] This application is particularly relevant in drug discovery, where these analogs can serve as lead compounds for the development of novel therapeutics targeting diseases such as metabolic disorders, cancer, and inflammatory conditions.[4]
-
Studying Protein Acylation: Protein acylation, the covalent attachment of an acyl group to a protein, is a key regulatory mechanism in cellular signaling. Synthetic acyl-CoA analogs equipped with reporter tags (e.g., bioorthogonal handles like alkynes or azides) enable the identification and characterization of acylated proteins and their modifying enzymes.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing synthetic acyl-CoA analogs for enzyme inhibition.
| Acyl-CoA Analog/Inhibitor | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 | Citation(s) |
| Fluorovinyl thioether acetyl-CoA analog | Citrate Synthase | Pig heart | 4.3 µM | - | [2] |
| Non-fluorinated vinyl thioether acetyl-CoA analog | Citrate Synthase | Pig heart | 68.3 µM | - | [2] |
| Methyl sulfoxide (B87167) acetyl-CoA analog | Citrate Synthase | Pig heart | 11.1 µM | - | [2] |
| Oleoyl-CoA | Human 12-lipoxygenase (h12-LOX) | Human | - | 32 ± 4 µM | [3] |
| Oleoyl-CoA | Human 15-lipoxygenase-2 (h15-LOX-2) | Human | 82 ± 70 nM (allosteric) | 0.62 ± 0.060 µM | [3] |
| Stearoyl-CoA | Human 15-lipoxygenase-1 (h15-LOX-1) | Human | - | 4.2 ± 0.6 µM | [3] |
| Palmitoleoyl-CoA | Human 5-lipoxygenase (h5-LOX) | Human | - | 2.0 ± 0.4 µM | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis and application of synthetic acyl-CoA analogs.
Chemoenzymatic Synthesis of Acyl-CoA Analogs
This protocol describes a general method for the synthesis of acyl-CoA analogs by combining chemical synthesis of an S-acylated pantetheine (B1680023) derivative with a one-pot enzymatic conversion to the final acyl-CoA analog.[6]
Diagram: Chemoenzymatic Synthesis of Acyl-CoA Analogs
Caption: Workflow for the chemoenzymatic synthesis of acyl-CoA analogs.
Materials:
-
Acylating agent (e.g., N-hydroxysuccinimide ester of the desired acyl group)
-
Pantetheine
-
Purified CoaA, CoaD, and CoaE enzymes[6]
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Chemical Synthesis of S-Acyl Pantetheine:
-
Dissolve the acylating agent and pantetheine in an appropriate solvent (e.g., DMF or DMSO).
-
Incubate the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the S-acyl pantetheine derivative by flash chromatography or preparative HPLC.
-
-
Enzymatic Synthesis of Acyl-CoA Analog:
-
Purification and Characterization:
Enzyme Inhibition Assay using Acyl-CoA Analogs
This protocol outlines a general spectrophotometric method for determining the inhibitory activity of synthetic acyl-CoA analogs against an acyl-CoA utilizing enzyme. This example is based on an acyl-CoA oxidase assay.[8][9]
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified enzyme of interest (e.g., Acyl-CoA Oxidase)
-
Natural acyl-CoA substrate (e.g., Palmitoyl-CoA)
-
Synthetic acyl-CoA analog (inhibitor)
-
Assay buffer (e.g., 50 mM MES, pH 8.0)[8]
-
Coupling enzymes and reagents for detection (e.g., horseradish peroxidase, 4-aminoantipyrine, phenol (B47542) for H2O2 detection)[8]
-
Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, prepare reaction mixtures containing the assay buffer, coupling enzymes, and detection reagents.
-
For the test wells, add varying concentrations of the synthetic acyl-CoA analog. For the control wells, add an equivalent volume of buffer.
-
Add the enzyme to all wells.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the natural acyl-CoA substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 500 nm for the quinoneimine dye product) over time in a spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Analysis of Protein Acylation by Mass Spectrometry
This protocol provides a general workflow for the identification of acylated proteins and their specific acylation sites using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram: Protein Acylation Analysis Workflow
Caption: Workflow for mass spectrometry-based analysis of protein acylation.
Materials:
-
Cell or tissue samples
-
Lysis buffer
-
Protease (e.g., trypsin)
-
Enrichment materials (e.g., anti-acetyl-lysine antibody-conjugated beads)[10]
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)[5]
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues to extract proteins.
-
Reduce and alkylate cysteine residues and then digest the proteins into peptides using a protease like trypsin.[11]
-
-
Enrichment of Acylated Peptides:
-
Incubate the peptide mixture with antibody-conjugated beads specific for the acyl modification of interest (e.g., acetylation) to enrich for acylated peptides.[10]
-
Wash the beads to remove non-specifically bound peptides and elute the enriched acylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS. Use a high-resolution mass spectrometer for accurate mass measurements.[5]
-
Employ fragmentation methods such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) to obtain fragment ion spectra for peptide sequencing and modification site localization.[5]
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using software like MaxQuant or Proteome Discoverer to identify the acylated peptides and the corresponding proteins.[5]
-
Use the software's algorithms to confidently localize the acylation site on the peptide sequence.
-
-
Validation:
-
Validate the identified acylation sites using complementary techniques such as site-directed mutagenesis or by analyzing synthetic peptides with and without the modification.
-
Conclusion
Synthetic acyl-CoA analogs are indispensable tools for modern biological research. Their versatility allows for detailed investigations into enzyme function, the discovery of new therapeutic agents, and the elucidation of complex regulatory networks governed by protein acylation. The protocols and data presented here provide a foundation for researchers to effectively employ these powerful reagents in their own studies, ultimately contributing to a deeper understanding of cellular physiology and disease.
References
- 1. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Acetyl Coenzyme A Analogues as Rationally Designed Inhibitors of Citrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 6. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Cellular Uptake and Trafficking of 9-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct studies on its cellular uptake and trafficking are not extensively available, its structural similarity to other long-chain and branched-chain fatty acyl-CoAs allows for the extrapolation of potential mechanisms and the development of robust experimental protocols to investigate its cellular fate. Acyl-CoAs are central players in cellular metabolism, serving as intermediates in fatty acid metabolism and as donors for post-translational modifications, thereby influencing a myriad of cellular processes.[1] Understanding the dynamics of this compound uptake and distribution is crucial for elucidating its physiological roles and its potential as a therapeutic target or biomarker in various diseases.
These application notes provide a comprehensive overview of the putative mechanisms governing the cellular uptake and trafficking of this compound and offer detailed protocols for its study.
Putative Cellular Uptake and Trafficking Pathway
The cellular journey of this compound is presumed to begin with the cellular uptake of its precursor, 9-methyltridecanoic acid. This process is likely multifaceted, involving both passive diffusion and protein-facilitated transport across the plasma membrane.[2][3] Key protein players in the uptake of long-chain fatty acids include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs).[3][4]
Once inside the cell, 9-methyltridecanoic acid is rapidly activated to this compound by an acyl-CoA synthetase (ACS), a process that "traps" the molecule within the cell and primes it for metabolic processes.[5][6] The intracellular trafficking of this compound is likely mediated by cytosolic fatty acid-binding proteins (FABPs) and potentially through caveolae-dependent mechanisms, which shuttle it to various organelles.[5]
For catabolism via β-oxidation, this compound must be transported into the mitochondrial matrix. Due to the impermeability of the inner mitochondrial membrane to long-chain acyl-CoAs, this transport is facilitated by the carnitine shuttle system.[7][8][9] This system involves the sequential action of carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[7][8]
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the experimental protocols described below. These tables are designed to provide a framework for data presentation and comparison.
Table 1: Cellular Uptake of Fluorescently Labeled 9-Methyltridecanoic Acid Analog
| Cell Line | Treatment | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| HepG2 | Control | 15 | 150 ± 12 |
| HepG2 | FATP Inhibitor | 15 | 85 ± 9 |
| C2C12 | Control | 15 | 210 ± 18 |
| C2C12 | CD36 Inhibitor | 15 | 115 ± 15 |
| HepG2 | Control | 30 | 280 ± 25 |
| HepG2 | FATP Inhibitor | 30 | 130 ± 11 |
| C2C12 | Control | 30 | 390 ± 32 |
| C2C12 | CD36 Inhibitor | 30 | 190 ± 21 |
Table 2: Subcellular Distribution of this compound Determined by Mass Spectrometry
| Cell Fraction | Time Point (hours) | 13C-labeled this compound (pmol/mg protein) |
| Cytosol | 1 | 5.2 ± 0.4 |
| Mitochondria | 1 | 1.8 ± 0.2 |
| Endoplasmic Reticulum | 1 | 3.1 ± 0.3 |
| Cytosol | 4 | 2.8 ± 0.3 |
| Mitochondria | 4 | 6.5 ± 0.7 |
| Endoplasmic Reticulum | 4 | 2.2 ± 0.2 |
Experimental Protocols
Protocol 1: Analysis of Cellular Uptake using a Fluorescent Fatty Acid Analog
This protocol describes the use of a fluorescently labeled analog of 9-methyltridecanoic acid to monitor its uptake into cultured cells in real-time.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Fluorescently labeled 9-methyltridecanoic acid analog (e.g., BODIPY-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
-
Inhibitors of fatty acid transport (optional, e.g., FATP or CD36 inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on glass-bottom dishes (for microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of Fatty Acid Solution: Prepare a working solution of the fluorescently labeled 9-methyltridecanoic acid analog in serum-free cell culture medium. The final concentration should be optimized for the specific cell type and probe but is typically in the low micromolar range.
-
Inhibitor Pre-treatment (Optional): If using inhibitors, pre-incubate the cells with the inhibitor in serum-free medium for a specified time (e.g., 30 minutes) before adding the fluorescent fatty acid.
-
Uptake Assay:
-
Wash the cells twice with warm PBS.
-
Add the fluorescent fatty acid solution to the cells.
-
For real-time measurements, immediately place the plate in a pre-warmed fluorescence plate reader and record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).[10]
-
For endpoint measurements, incubate the cells for specific time points (e.g., 5, 15, 30 minutes).
-
-
Washing: After the incubation period, rapidly wash the cells three times with ice-cold PBS to remove extracellular fluorescence and stop the uptake.
-
Fluorescence Quantification:
-
For plate reader-based assays, measure the final fluorescence intensity in each well.
-
For microscopy-based assays, capture images and quantify the intracellular fluorescence using image analysis software.
-
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 2: Tracing the Intracellular Fate using Stable Isotope Labeling and Mass Spectrometry
This protocol details the use of a stable isotope-labeled 9-methyltridecanoic acid (e.g., 13C-labeled) to trace its conversion to this compound and its distribution within subcellular compartments.[11][12]
Materials:
-
Cultured cells
-
13C-labeled 9-methyltridecanoic acid
-
Cell culture medium
-
Subcellular fractionation kit
-
Solvents for extraction (e.g., methanol, chloroform)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with a medium containing 13C-labeled 9-methyltridecanoic acid. Incubate for various time points (e.g., 1, 4, 12 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them.
-
Subcellular Fractionation: Perform subcellular fractionation using a commercial kit or a standard differential centrifugation protocol to isolate the cytosolic, mitochondrial, and endoplasmic reticulum fractions.
-
Metabolite Extraction:
-
To each subcellular fraction, add a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water, 2:1:0.8 v/v/v).
-
Vortex vigorously and incubate on ice.
-
Centrifuge to separate the phases.
-
Collect the polar (containing acyl-CoAs) and non-polar phases.
-
-
LC-MS Analysis:
-
Analyze the polar extracts using a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Use a gradient elution to separate the metabolites.
-
Monitor the mass-to-charge ratio (m/z) for both unlabeled and 13C-labeled this compound.
-
-
Data Analysis:
-
Quantify the peak areas for the labeled and unlabeled this compound in each subcellular fraction.[11]
-
Normalize the abundance to the protein concentration of each fraction.
-
Conclusion
The application notes and protocols provided here offer a robust framework for investigating the cellular uptake and trafficking of this compound. By employing fluorescent analogs and stable isotope tracing, researchers can gain valuable insights into the mechanisms that govern the cellular fate of this branched-chain acyl-CoA. This knowledge will be instrumental in understanding its role in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new concept of cellular uptake and intracellular trafficking of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 10. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Methyltridecanoyl-CoA Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 9-Methyltridecanoyl-CoA in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound, like other long-chain acyl-CoAs, is an amphipathic molecule with a long, hydrophobic hydrocarbon tail and a hydrophilic coenzyme A head. In aqueous buffers, these molecules tend to associate to minimize the unfavorable interaction between the hydrophobic tails and water. This can lead to the formation of micelles at concentrations above the critical micelle concentration (CMC), and at higher concentrations, it can result in precipitation. The methyl branch in the acyl chain can also influence its packing and solubility characteristics.[1]
Q2: How does the buffer composition affect the solubility of this compound?
A2: Buffer pH, ionic strength, and the specific ions present can significantly impact the solubility of long-chain acyl-CoAs. The phosphate (B84403) head of Coenzyme A carries a negative charge, and its interaction with cations in the buffer can affect solubility. For instance, high concentrations of divalent cations like Mg²⁺ can lead to the precipitation of long-chain acyl-CoAs. The pH of the buffer can also influence the overall charge of the molecule and its tendency to aggregate.
Q3: Are there any recommended storage conditions for this compound solutions to prevent precipitation?
A3: To maintain the stability and solubility of this compound, it is advisable to prepare fresh solutions for each experiment. If stock solutions are necessary, consider dissolving the compound in a small amount of an organic co-solvent like DMSO or ethanol (B145695) before diluting it in the aqueous buffer. Aliquoting and storing at -80°C can also help prevent degradation and repeated freeze-thaw cycles that may promote precipitation.
Troubleshooting Guides
Issue: Precipitation Observed Upon Dissolving this compound in Buffer
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Concentration above CMC/Solubility Limit | - Decrease the concentration of this compound in the buffer.- Determine the critical micelle concentration (CMC) for your specific buffer conditions if possible, and work below this concentration for a true solution. |
| Inappropriate Buffer Conditions | - pH: Adjust the buffer pH. For many acyl-CoAs, a slightly alkaline pH (7.5-8.0) can improve solubility.- Ionic Strength: Modify the ionic strength of the buffer. While high salt concentrations can sometimes "salt out" proteins and other large molecules, for amphipathic molecules, adjusting the ionic strength can sometimes improve solubility by modulating micelle formation. |
| Presence of Divalent Cations | - Avoid or minimize the concentration of divalent cations like Mg²⁺ and Ca²⁺ in your buffer, as they can form insoluble salts with the phosphate groups of CoA. If essential for your experiment, determine the threshold concentration that causes precipitation. |
| Low Temperature | - Increase the temperature of the solution. Solubility of many lipids increases with temperature. However, be mindful of the stability of this compound and any proteins in your experiment at elevated temperatures. |
Issue: Gradual Precipitation of this compound During an Experiment
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Change in Experimental Conditions | - Temperature Fluctuations: Maintain a constant and controlled temperature throughout your experiment.- Addition of Other Reagents: Be aware that the addition of other components to your reaction mixture could alter the buffer composition (e.g., pH, ionic strength) and induce precipitation. Pre-test the compatibility of all reagents. |
| Instability of the Acyl-CoA Ester | - Long-chain acyl-CoA esters can be susceptible to hydrolysis, especially at non-optimal pH values. Degradation products may have different solubility properties. Use fresh solutions and work efficiently. |
Strategies for Improving Solubility
For challenging experiments where simple buffer adjustments are insufficient, the following strategies can be employed to enhance the solubility of this compound.
Use of Co-solvents
Adding a small percentage of an organic co-solvent can significantly improve the solubility of hydrophobic molecules.
| Co-solvent | Recommended Starting Concentration | Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | 1-5% (v/v) | Can affect enzyme activity. Always run a solvent control. |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity. Always run a solvent control. |
| Methanol | 1-5% (v/v) | Can affect enzyme activity. Always run a solvent control. |
Incorporation of Detergents
Detergents can form mixed micelles with this compound, keeping it in solution. Non-ionic or zwitterionic detergents are generally preferred to minimize protein denaturation.
| Detergent | Typical Working Concentration | Critical Micelle Concentration (CMC) |
| Triton X-100 | 0.01 - 0.1% (v/v) | ~0.24 mM |
| CHAPS | 1 - 10 mM | ~4-8 mM |
| n-Octyl-β-D-glucopyranoside (Octyl glucoside) | 15 - 25 mM | ~20-25 mM |
Note: The optimal detergent concentration will depend on the specific application and should be determined empirically. It is crucial to work above the detergent's CMC to ensure micelle formation.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic acyl chain of this compound, forming an inclusion complex that is more soluble in aqueous solutions.[2][3]
| Cyclodextrin | Typical Working Concentration | Notes |
| α-Cyclodextrin | 1 - 10 mM | Can be effective for encapsulating fatty acid chains.[2] |
| β-Cyclodextrin | 1 - 10 mM | Has a larger cavity size than α-cyclodextrin. |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20 mM | A more soluble derivative of β-cyclodextrin, often used to enhance the delivery of hydrophobic molecules in biological systems.[4] |
A study on a related application showed that delivering cholesterol with 2-hydroxypropyl-beta-cyclodextrin (B2473086) increased enzyme activity by over 8-fold compared to using a detergent like Triton WR-1339, highlighting the potential of cyclodextrins.[4]
Experimental Protocols
Protocol for Preparing a Solubilized Solution of this compound
This protocol provides a general guideline for preparing a stock solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh out the required amount of this compound in a microcentrifuge tube.
-
Add a small volume of DMSO to the tube to dissolve the acyl-CoA. For example, to prepare a 10 mM stock, dissolve the appropriate mass in a volume of DMSO that will be further diluted at least 20-fold into the final aqueous buffer.
-
Vortex thoroughly until the this compound is completely dissolved.
-
While vortexing the desired aqueous buffer, slowly add the DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.
-
Continue vortexing for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
This freshly prepared solution should be used immediately for the best results.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Potential Metabolic Pathway: Alpha-Oxidation of a Branched-Chain Acyl-CoA
As this compound is a branched-chain fatty acyl-CoA, it may undergo alpha-oxidation, a metabolic pathway for the degradation of such molecules, as beta-oxidation can be sterically hindered by the methyl group. This pathway is analogous to the metabolism of phytanic acid.[5][6][7][8][9]
Caption: A putative alpha-oxidation pathway for the metabolism of this compound.
References
- 1. Self-assembly of long chain fatty acids: effect of a methyl branch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Technical Support Center: Synthesis of 9-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methyltridecanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of synthesis: the preparation of 9-methyltridecanoic acid and its subsequent conversion to this compound.
Stage 1: Synthesis of 9-Methyltridecanoic Acid
A common and effective method for synthesizing mid-chain methyl-branched fatty acids like 9-methyltridecanoic acid involves the use of organocuprate chemistry. This typically involves the reaction of a Grignard reagent with a suitable electrophile in the presence of a copper catalyst.
Question: The Grignard reaction to form the precursor for 9-methyltridecanoic acid is not initiating.
Answer:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried.[1]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings before use or use a small crystal of iodine to activate the surface.
-
Initiation: A small amount of pre-formed Grignard reagent or a sonicator can be used to initiate the reaction.
Question: The yield of the 9-methyltridecanoic acid is low after the cuprate (B13416276) addition and subsequent steps.
Answer:
-
Temperature Control: The formation of the organocuprate and the subsequent conjugate addition are often temperature-sensitive. Ensure the reaction is maintained at the optimal low temperature (e.g., -78 °C to 0 °C) as specified in related protocols to minimize side reactions.
-
Purity of Reagents: The purity of the starting materials, particularly the alkyl halide and the electrophile, is crucial. Impurities can lead to undesired side products and lower yields.
-
Purification Method: Branched-chain fatty acids can be challenging to separate from straight-chain impurities. Consider using urea (B33335) fractionation, where straight-chain fatty acids form crystalline adducts with urea, leaving the branched-chain fatty acids in the solution. Subsequent purification by silica (B1680970) gel chromatography may be necessary.
Question: How can I confirm the position of the methyl branch in the final fatty acid?
Answer:
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) of the fatty acid methyl ester (FAME) derivative will produce characteristic fragmentation patterns that can help determine the branch point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the position of the methyl group.
Stage 2: Conversion to this compound
A reliable method for converting the free fatty acid to its CoA thioester is through an N-hydroxysuccinimide (NHS) ester intermediate. This method is known for high yields and minimal side reactions.[2]
Question: The activation of 9-methyltridecanoic acid with N-hydroxysuccinimide is inefficient.
Answer:
-
Coupling Agent: The use of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is essential to facilitate the formation of the NHS ester. Ensure the coupling agent is fresh and added in the correct stoichiometric amount.
-
Reaction Time and Temperature: Allow the activation reaction to proceed for a sufficient amount of time, typically several hours at room temperature, to ensure complete formation of the NHS ester. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
Question: The final yield of this compound is low after reacting the NHS ester with Coenzyme A.
Answer:
-
pH of the Reaction: The reaction of the NHS ester with the thiol group of Coenzyme A is pH-dependent. The reaction is typically carried out in a buffered aqueous solution at a slightly basic pH (around 7.5-8.0) to ensure the thiol group is deprotonated and nucleophilic.
-
Purity of Coenzyme A: The purity of the Coenzyme A lithium salt is critical. Use a high-quality source and handle it according to the supplier's instructions to avoid degradation.
-
Purification of the Final Product: this compound is a polar molecule and requires specific purification techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying long-chain acyl-CoA esters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing a mid-chain branched fatty acyl-CoA like this compound?
A1: The primary challenges include the regioselective introduction of the methyl group onto the long aliphatic chain and the subsequent purification of the branched-chain fatty acid from any unreacted starting materials or straight-chain byproducts. The final coupling to Coenzyme A requires careful control of reaction conditions, particularly pH, and the purification of the final product often necessitates specialized chromatographic techniques like HPLC.
Q2: Are there alternative methods to the Grignard/cuprate reaction for synthesizing the 9-methyltridecanoic acid backbone?
A2: Yes, other synthetic strategies can be employed. For instance, the Wittig reaction or related olefination reactions can be used to construct the carbon skeleton, followed by reduction of the double bond. Another approach could involve the alkylation of a suitable enolate. The choice of method will depend on the available starting materials and the desired stereochemistry.
Q3: What are the common side reactions to be aware of during the NHS ester formation?
A3: The main side reaction is the formation of N-acylurea as a byproduct if DCC is used as the coupling agent. This byproduct can be difficult to remove from the desired NHS ester. Using EDC can be advantageous as the resulting urea byproduct is water-soluble and can be easily removed during workup.
Q4: How should I store this compound?
A4: Acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a buffered solution at -80 °C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of long-chain fatty acyl-CoAs. Please note that these are representative values, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Stage 1: 9-Methyltridecanoic Acid Synthesis (via Cuprate Addition) | Stage 2: Conversion to this compound (via NHS Ester) |
| Typical Yield | 60-80% | 70-90%[3] |
| Purity (before final purification) | 85-95% | >90% |
| Purity (after final purification) | >98% (by GC-MS) | >95% (by HPLC) |
| Typical Reaction Time | 4-12 hours | Activation: 2-4 hours; Coupling to CoA: 1-2 hours |
| Typical Reaction Temperature | -78 °C to Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of 9-Methyltridecanoic Acid (Illustrative Route)
This protocol is an illustrative example based on established organocuprate chemistry for creating a methyl branch.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.
-
Formation of the Cuprate: In a separate flame-dried flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C. Add the freshly prepared methylmagnesium bromide solution dropwise and stir for 30 minutes to form the lithium dimethylcuprate solution.
-
Conjugate Addition: Dissolve a suitable α,β-unsaturated ester precursor, such as an ester of 2-decenoic acid, in anhydrous diethyl ether and add it dropwise to the cuprate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
Purification: The crude 9-methyltridecanoic acid can be purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Synthesis of this compound via the NHS Ester Method
-
Activation of 9-Methyltridecanoic Acid: Dissolve 9-methyltridecanoic acid (1.0 eq), N-hydroxysuccinimide (1.1 eq), and dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane. Stir the reaction mixture at room temperature for 4 hours.
-
Removal of Byproduct: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure to obtain the crude 9-methyltridecanoyl-NHS ester.
-
Coupling with Coenzyme A: Dissolve the crude NHS ester in a minimal amount of tetrahydrofuran. In a separate flask, dissolve Coenzyme A lithium salt (0.8 eq) in an aqueous sodium bicarbonate buffer (pH ~8.0).
-
Reaction: Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring. Monitor the reaction by observing the disappearance of the NHS ester on a C18 reversed-phase TLC plate. The reaction is typically complete within 1-2 hours.
-
Purification: Acidify the reaction mixture to pH 4-5 with dilute HCl. Purify the this compound by reversed-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in a potassium phosphate (B84403) buffer.
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain this compound as a white powder.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Optimizing Enzymatic Reactions with 9-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methyltridecanoyl-CoA in enzymatic reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which class of enzymes is likely to metabolize this compound?
A1: this compound is a branched-chain fatty acyl-CoA. Therefore, it is primarily metabolized by members of the acyl-CoA dehydrogenase (ACAD) family. Specifically, enzymes with promiscuous substrate specificity, such as certain short/branched-chain acyl-CoA dehydrogenases (SBCAD) or isobutyryl-CoA dehydrogenase (ACAD8), may act on this substrate. These enzymes are key players in the mitochondrial catabolism of fatty acids and branched-chain amino acids.
Q2: What is the general metabolic pathway involving branched-chain acyl-CoAs like this compound?
A2: Branched-chain acyl-CoAs typically enter the fatty acid β-oxidation pathway. This process involves a cycle of four enzymatic reactions: dehydrogenation by an acyl-CoA dehydrogenase, hydration, a second dehydrogenation, and thiolytic cleavage. The methyl branch on the acyl chain may require additional enzymatic steps for complete degradation.
Q3: How does the methyl group in this compound affect enzymatic activity?
A3: The presence of a methyl group can significantly influence substrate specificity and the rate of enzymatic catalysis. The enzyme's active site must be able to accommodate the branched structure. For some enzymes, the methyl group is crucial for proper substrate positioning, while for others it may hinder binding and reduce the reaction rate.
Q4: What are the expected products of an enzymatic reaction with this compound?
A4: In a typical initial dehydrogenation reaction catalyzed by an acyl-CoA dehydrogenase, the expected product would be 9-Methyl-2-tridecenoyl-CoA. Subsequent reactions in the β-oxidation pathway would lead to the sequential removal of two-carbon units in the form of acetyl-CoA.
Troubleshooting Guide
Issue 1: Low or No Enzymatic Activity
-
Question: I am not observing any significant activity with my enzyme and this compound. What are the possible causes?
-
Answer:
-
Improper Enzyme Selection: Ensure the chosen enzyme has known activity towards branched-chain acyl-CoAs. Some ACADs have narrow substrate specificity.
-
Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Most mitochondrial ACADs have a pH optimum around 7.5.
-
Substrate Instability: Acyl-CoA esters can be unstable. Ensure that your this compound stock solution is fresh and has been stored correctly, typically at -20°C or below.
-
Missing Cofactors: Acyl-CoA dehydrogenases are flavoenzymes that typically require FAD as a cofactor. Ensure that FAD is present in your reaction mixture if required by your enzyme. The reaction also requires an electron acceptor, such as an electron-transferring flavoprotein (ETF).
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.
-
Issue 2: High Background Signal in Assay
-
Question: My assay shows a high background signal, making it difficult to measure the true enzymatic activity. How can I reduce this?
-
Answer:
-
Substrate Purity: Impurities in the this compound preparation can interfere with the assay. Verify the purity of your substrate.
-
Non-enzymatic Reaction: The assay components might be reacting non-enzymatically. Run a control reaction without the enzyme to determine the rate of any non-enzymatic background signal.
-
Interfering Substances: Components in your sample preparation, such as reducing agents or chelators, can interfere with the assay. Refer to the enzyme's documentation for a list of known inhibitors.
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting highly variable results between experiments. What should I check?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate.
-
Reaction Timing: Start and stop all reactions at precisely the same time points.
-
Temperature Control: Maintain a constant and uniform temperature throughout the incubation period.
-
Reagent Preparation: Prepare fresh master mixes of reagents for each experiment to ensure consistency across all wells or tubes.
-
Experimental Protocols
Representative Protocol: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Method)
This protocol is a general method for measuring the activity of acyl-CoA dehydrogenases and can be adapted for this compound. The assay measures the decrease in fluorescence of the electron-transferring flavoprotein (ETF) as it is reduced by the ACAD.[1]
Materials:
-
Purified acyl-CoA dehydrogenase
-
Purified electron-transferring flavoprotein (ETF)
-
This compound
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.6)
-
Anaerobic environment (e.g., nitrogen-purged cuvette or glove box)
-
Fluorometer
Procedure:
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer and ETF.
-
Establish Anaerobic Conditions: Deoxygenate the reaction mixture by bubbling with nitrogen gas or by performing the experiment in an anaerobic glove box. This is crucial as oxygen can re-oxidize the reduced ETF.
-
Record Baseline Fluorescence: Place the cuvette in the fluorometer and record the stable baseline fluorescence of the ETF (Excitation ~380 nm, Emission ~495 nm).
-
Initiate the Reaction: Add the acyl-CoA dehydrogenase to the cuvette and mix gently.
-
Add Substrate: To start the reaction, add a known concentration of this compound to the cuvette.
-
Monitor Fluorescence: Immediately begin recording the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2.5 | 10.5 |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | 15 | 5.2 |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | Isobutyryl-CoA | 8 | 3.1 |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA | 1.8 | 4.6 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized pathway for the β-oxidation of this compound.
Caption: General experimental workflow for an enzymatic assay.
References
Technical Support Center: Preservation of 9-Methyltridecanoyl-CoA in Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 9-Methyltridecanoyl-CoA in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
A1: The degradation of this compound, a long-chain acyl-CoA, can be attributed to both enzymatic and chemical factors.
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Enzymatic Degradation: The primary enzymatic threat comes from acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond, releasing Coenzyme A (CoA) and the free fatty acid, 9-methyltridecanoic acid.[1] Other enzymes that may play a role include those involved in fatty acid oxidation, although the branched-chain structure of this compound may influence its recognition by these enzymes.
-
Chemical Degradation: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.
Q2: I am observing lower than expected levels of this compound in my samples. What are the likely steps in my workflow where degradation is occurring?
A2: Degradation can occur at multiple stages of your experimental workflow. Key areas to investigate include:
-
Sample Collection and Quenching: Immediate and effective quenching of metabolic activity upon sample collection is critical to prevent enzymatic degradation.
-
Sample Homogenization and Extraction: The methods and solutions used for homogenization and extraction can impact stability. Inadequate removal of proteins or use of inappropriate pH can lead to degradation.
-
Sample Storage: Both short-term and long-term storage conditions, including temperature and storage solvent, are crucial for preserving this compound.
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Sample Analysis: The analytical method itself, particularly liquid chromatography-mass spectrometry (LC-MS), can be a source of variability if not properly optimized.[2][3]
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Sample Extraction
If you are experiencing low recovery of your target analyte, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient cell lysis and extraction | Use a robust homogenization method. For tissues, consider cryogenic grinding. For cultured cells, rapid quenching with cold methanol (B129727) or a similar solvent is effective. Ensure your extraction solvent is appropriate for long-chain acyl-CoAs; a common choice is an acidic organic solvent mixture. |
| Enzymatic degradation during extraction | Perform all extraction steps on ice or at 4°C. Include broad-spectrum enzyme inhibitors in your homogenization buffer. Consider using an acidic extraction buffer (e.g., pH 4-5) to inhibit the activity of many hydrolases. |
| Analyte loss during phase separation | If using a biphasic extraction (e.g., Folch method), ensure you are collecting the correct phase. Long-chain acyl-CoAs are amphipathic and may partition between phases depending on the exact composition of the extraction mixture. |
| Precipitation of the analyte | Ensure that the final extract is fully solubilized before analysis. Sonication or vortexing may be necessary. The choice of reconstitution solvent for LC-MS analysis is critical for maintaining solubility. |
Experimental Protocol: Optimized Extraction of Long-Chain Acyl-CoAs from Cultured Cells
-
Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold 80% methanol to quench metabolic activity.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.
-
Homogenization: Sonicate the cell suspension on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).
-
Extraction: Add a suitable organic solvent, such as acetonitrile (B52724) or isopropanol, and vortex thoroughly.
-
Protein Precipitation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the pellet in a solvent compatible with your analytical method, such as an ammonium (B1175870) hydroxide (B78521) buffer for reverse-phase chromatography.[2]
Issue 2: Degradation of this compound During Sample Storage
Proper storage is essential for maintaining the integrity of your samples.
Storage Condition Recommendations
| Storage Duration | Recommended Temperature | Storage Solvent |
| Short-term ( < 24 hours) | 4°C | Acidic buffer (pH 4-5) or organic solvent |
| Long-term ( > 24 hours) | -80°C | Anhydrous organic solvent (e.g., acetonitrile) |
Key Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: For very long-term storage, consider storing dried extracts under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
Visualizing Degradation and Prevention Strategies
Potential Degradation Pathways for this compound
References
Technical Support Center: Mass Spectrometry of Acyl-CoA Isomers
Welcome to the technical support center for the mass spectrometry of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Sample Preparation & Stability
Q1: My acyl-CoA samples seem to be degrading. What are the best practices for sample handling and storage to ensure stability?
A1: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To maintain sample integrity, it is crucial to work quickly and keep samples on ice throughout the extraction process.[1] For storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly reduce the stability of acyl-CoAs.[2] One study noted a 16% loss of acetyl-CoA after five freeze-thaw cycles.[2]
Q2: I'm observing low recovery of my long-chain acyl-CoAs. What are the potential causes and how can I improve my yields?
A2: Low recovery of long-chain acyl-CoAs can be attributed to several factors. Incomplete cell lysis and extraction is a common issue. Ensure thorough homogenization of the tissue; a glass homogenizer can be effective.[1] The choice of extraction method is also critical. While simple solvent precipitation with methanol (B129727) is fast, solid-phase extraction (SPE) is often recommended for cleaner samples and can improve recovery by reducing matrix effects.[1][3] Additionally, ensure that your SPE columns are properly conditioned and that the wash and elution steps are optimized for your specific analytes.[1]
Chromatography & Isomer Separation
Q3: I am struggling to separate acyl-CoA isomers (e.g., n-butyryl-CoA and isobutyryl-CoA). What chromatographic strategies can I employ?
A3: The separation of acyl-CoA isomers is a well-known challenge in the field. Standard reversed-phase chromatography is often insufficient. The use of ion-pairing reagents in the mobile phase can facilitate the separation of isomers like methylmalonyl- and succinyl-CoA, as well as butyryl- and isobutyryl-CoA.[4] However, be aware that ion-pairing reagents can cause ion suppression, particularly in positive ion mode.[4] Alternative approaches include two-dimensional LC-MS, which offers enhanced separation capabilities.[4] For specific isomers, such as positional isomers like 18:3(n-3) and 18:3(n-6) FA-CoA, certain in-source fragmentation techniques can help in their differentiation without the need for tandem mass spectrometry.[4]
Q4: What type of LC column and mobile phases are typically recommended for acyl-CoA analysis?
A4: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[3] Typical mobile phases consist of water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile (B52724) or methanol with the same additives as mobile phase B.[3] A gradient is typically employed, starting with a low percentage of mobile phase B and ramping up to elute the more hydrophobic long-chain acyl-CoAs.[3]
Mass Spectrometry & Data Interpretation
Q5: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
A5: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment, which corresponds to a neutral loss of 507 Da.[5][6][7] Another characteristic fragment ion is observed at m/z 428, which represents the CoA moiety.[5][7][8] These signature fragments are often used in multiple reaction monitoring (MRM) assays for the targeted quantification of acyl-CoAs.[5]
Q6: I am observing significant ion suppression in my analysis. What are the common sources and how can I mitigate this?
A6: Ion suppression is a frequent issue in LC-MS analysis of complex biological samples and can significantly impact data quality.[9][10] It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest.[10] Common sources of ion suppression include salts, phospholipids, and other endogenous metabolites.[10] Even materials from sample vials and caps (B75204) can leach contaminants that cause ion suppression.[11] To mitigate ion suppression, several strategies can be employed:
-
Improve sample cleanup: Utilize techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3][12]
-
Optimize chromatography: Adjusting the chromatographic gradient to better separate the analytes from interfering compounds can be effective.
-
Use a matrix-matched calibrant: Preparing calibration standards in a matrix similar to the samples can help to compensate for the effects of ion suppression.
-
Employ stable isotope-labeled internal standards: This is a highly effective way to correct for matrix effects and variations in ionization efficiency.[2]
Q7: How can I differentiate between isomers that produce identical precursor and product ions in my MRM assay?
A7: When isomers produce identical precursor and product ions, chromatographic separation is essential for their differentiation.[13] For some isomers, like methylmalonyl-CoA and succinyl-CoA, even though they are structurally very similar, it may be possible to find a specific fragment ion that is more abundant for one isomer. For instance, a methylmalonyl-CoA-specific fragment at m/z 317 has been used for its selective quantification in the presence of the more abundant succinyl-CoA.[7]
Troubleshooting Guides
Guide 1: Low or No Signal
This guide provides a systematic approach to troubleshooting low or no signal for your acyl-CoA analytes.
Caption: Troubleshooting workflow for low or no acyl-CoA signal.
Guide 2: Poor Isomer Separation
This decision tree will guide you through the steps to improve the chromatographic separation of your acyl-CoA isomers.
Caption: Decision tree for improving acyl-CoA isomer separation.
Experimental Protocols
Protocol 1: General Acyl-CoA Extraction from Tissues
This protocol outlines a general method for the extraction of acyl-CoAs from tissue samples, combining solvent precipitation and solid-phase extraction (SPE) for enhanced purity.
-
Homogenization:
-
Solvent Extraction:
-
Add organic solvents such as acetonitrile and isopropanol (B130326) to the homogenate.[1]
-
Vortex vigorously to precipitate proteins and extract lipids.[3]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant.[3]
-
-
Solid-Phase Extraction (SPE):
-
Sample Concentration and Reconstitution:
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the LC-MS/MS analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[3]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase to a high percentage (e.g., 95-98%) to elute the long-chain acyl-CoAs.[3]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.[14]
-
-
Mass Spectrometry Detection:
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good for a broad range of acyl-CoAs.[3] | Potential for ion suppression from co-extracted matrix components.[3] | Not explicitly stated, but high MS intensities reported.[3] |
| Solid-Phase Extraction (SPE) | Excellent for sample cleanup, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[3][12] | More time-consuming and requires method optimization. | Can be greater than 90%.[4] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Obviates the need for SPE, good recovery of short-chain acyl-CoAs and biosynthetic precursors.[12][15] | May be less effective for very long-chain acyl-CoAs compared to SPE. | Acetyl-CoA: ~59%, Propionyl-CoA: ~80%.[12][15] |
Table 2: Common MRM Transitions for Acyl-CoA Analysis in Positive Ion Mode
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss of 507 |
| Acetyl-CoA (C2) | 810.1 | 303 |
| Propionyl-CoA (C3) | 824.1 | 317 |
| Butyryl-CoA (C4) | 838.1 | 331 |
| Hexanoyl-CoA (C6) | 866.2 | 359 |
| Octanoyl-CoA (C8) | 894.2 | 387 |
| Palmitoyl-CoA (C16) | 1006.4 | 499 |
| Stearoyl-CoA (C18) | 1034.4 | 527 |
| Oleoyl-CoA (C18:1) | 1032.4 | 525 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.[6]
Signaling Pathway and Workflow Diagrams
Caption: Central role of Acyl-CoAs in cellular metabolism.
Caption: General experimental workflow for LC-MS/MS analysis of Acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 9-Methyltridecanoyl-CoA
Disclaimer: As of December 2025, there are no standardized, publicly available methods specifically for the quantification of 9-Methyltridecanoyl-CoA. This technical support guide provides a framework for developing and troubleshooting a robust analytical method based on established principles for long-chain acyl-Coenzyme A (acyl-CoA) analysis, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of acyl-CoA quantification assays.
| Issue Category | Question & Answer |
| Signal Intensity | Q: I am observing a very low signal or no signal for this compound. What are the possible causes? A: 1. Analyte Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis. Ensure samples are always kept on ice or at -80°C and that extraction is performed rapidly with ice-cold solvents.[1] 2. Poor Extraction Recovery: The extraction solvent may not be optimal. Consider a two-phase extraction using solvents like methanol, chloroform, and a buffered aqueous solution to separate polar acyl-CoAs from nonpolar lipids.[2] Alternatively, a single-phase extraction with a mixture of acetonitrile, methanol, and water can be effective.[3] 3. Suboptimal Mass Spectrometry Parameters: Infuse a synthesized standard of this compound to optimize source parameters (e.g., spray voltage, gas flows) and collision energy for the specific multiple reaction monitoring (MRM) transitions. 4. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. See the "Matrix Effects" section below for mitigation strategies. |
| Chromatography | Q: My chromatographic peak shape is poor (e.g., broad, tailing). How can I improve it? A: 1. pH of Mobile Phase: Long-chain acyl-CoAs often exhibit better peak shape at a higher pH. Consider using a mobile phase with ammonium (B1175870) hydroxide (B78521) to reach a pH of around 10.5.[4][5][6] 2. Column Choice: A standard C18 reversed-phase column is a good starting point.[4][5] However, if issues persist, a C4 column might provide different selectivity.[7] 3. Gradient Optimization: Adjust the gradient slope of your organic solvent (typically acetonitrile) to ensure the analyte elutes as a sharp peak.[4][5] 4. System Contamination: Acyl-CoAs can adhere to surfaces. Ensure your LC system, particularly the sample loop and needle, is thoroughly cleaned. |
| Quantification | Q: I am seeing high variability between replicate injections or poor accuracy in my quality control samples. What should I investigate? A: 1. Internal Standard (IS) Issues: Ensure your IS is appropriate and stable. A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) is a good alternative.[2][8] The IS must be added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[2] 2. Sample and Standard Stability: Acyl-CoAs can degrade in the autosampler.[9] Analyze the stability of your processed samples over time at the autosampler temperature. Reconstituting samples in a solvent like 50 mM ammonium acetate (B1210297) or a methanol/water mixture can improve stability over pure water.[1][10] 3. Calibration Curve: Use a matrix for your calibration standards that closely matches your study samples to minimize matrix-related bias.[1] A weighted linear regression (e.g., 1/x) is often necessary to improve accuracy at the lower end of the curve.[1] |
| Matrix Effects | Q: How can I assess and mitigate matrix effects? A: 1. Assessment: The post-column infusion method is a standard way to visualize regions of ion suppression or enhancement in your chromatogram.[11] Alternatively, compare the peak area of a standard in a clean solvent to its area when spiked into an extracted blank sample matrix. 2. Mitigation: * Improve Chromatographic Separation: Modifying the LC gradient can help separate the analyte from interfering compounds.[1] * Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[5][12] However, be aware that SPE can lead to the loss of some analytes, so the method must be carefully validated.[1][12] * Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the analyte and IS will be affected similarly. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying this compound? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying specific acyl-CoA species.[13] It offers the highest sensitivity and selectivity, which is crucial for distinguishing and accurately measuring low-abundance molecules in complex biological matrices.[4][5]
Q2: How do I select an appropriate internal standard (IS) for this compound? A2: The ideal IS is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound. As this is likely not commercially available, the next best choice is an odd-chain acyl-CoA that is not naturally present in the sample, such as Heptadecanoyl-CoA (C17:0-CoA).[2][8] This IS should be structurally similar to your analyte to ensure comparable behavior during extraction and ionization.
Q3: What are the critical steps in sample preparation for acyl-CoA analysis? A3: Key steps include:
-
Rapid Quenching: Immediately stop metabolic activity by flash-freezing the tissue or cells in liquid nitrogen.
-
Efficient Extraction: Use ice-cold solvents to extract the acyl-CoAs while precipitating proteins. A common method is extraction with an acidic solution (e.g., containing formic or sulfosalicylic acid) followed by the addition of an organic solvent like acetonitrile.[12][14]
-
Minimize Degradation: All steps should be performed quickly and at low temperatures (0-4°C) to prevent enzymatic and chemical hydrolysis of the thioester bond.[1]
Q4: What are the characteristic MS/MS fragments for long-chain acyl-CoAs? A4: In positive ion mode electrospray ionization (ESI+), long-chain acyl-CoAs typically show a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[4][5] Another common fragment ion is observed at m/z 428.[12] These fragments are used to set up MRM transitions for quantification.
Q5: How should I prepare my calibration standards? A5: Since a blank matrix (a sample identical to your study samples but without the analyte) is often unavailable, calibration standards are typically prepared in a surrogate matrix.[11] This could be an extract from a control cell line or a solution containing bovine serum albumin (BSA) to mimic the protein content. It is crucial to process the standards through the same extraction procedure as the samples.[8]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Below are examples for presenting method parameters and results.
Table 1: Example Optimized MRM Transitions This table presents hypothetical yet realistic mass spectrometry parameters for the target analyte and a common internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 994.5 | 487.5 | 50 | 35 |
| Heptadecanoyl-CoA (IS) | 1008.6 | 501.6 | 50 | 35 |
Table 2: Example Calibration Curve Data This table illustrates a typical calibration curve for quantifying this compound.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1.0 | 0.015 ± 0.002 | 105.3 |
| 5.0 | 0.078 ± 0.005 | 102.1 |
| 25.0 | 0.395 ± 0.015 | 98.8 |
| 100.0 | 1.580 ± 0.062 | 99.5 |
| 500.0 | 7.995 ± 0.250 | 100.8 |
| 1000.0 | 16.105 ± 0.550 | 101.3 |
Experimental Protocols
Protocol: Quantification of this compound in Cultured Cells via LC-MS/MS
This protocol provides a starting point and must be optimized and validated for your specific application.
1. Reagents and Materials:
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium hydroxide, formic acid
-
Heptadecanoyl-CoA (Internal Standard)
-
This compound (for standards and optimization)
-
Phosphate-buffered saline (PBS), ice-cold
-
C18 reversed-phase UHPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
2. Sample Preparation (Perform all steps on ice):
-
Aspirate culture medium from a 10 cm plate of cells.
-
Wash cells twice with 5 mL of ice-cold PBS.
-
Add 800 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 v/v/v containing 0.1% formic acid) to the plate.
-
Immediately add 20 µL of the internal standard working solution (e.g., 1 µg/mL Heptadecanoyl-CoA) to the solvent on the plate.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Analysis:
-
LC System: UPLC or UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using transitions from Table 1.
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use the linear regression equation (y = mx + c, with 1/x weighting) from the calibration curve to determine the concentration of this compound in the samples.
Mandatory Visualization
Caption: Experimental workflow for quantifying this compound.
Caption: Troubleshooting logic for low analyte signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
overcoming matrix effects in 9-Methyltridecanoyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 9-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2] In biological samples, major contributors to matrix effects include phospholipids (B1166683) and other endogenous lipids.[3]
Q2: What is the most effective way to correct for matrix effects in this compound quantification?
A2: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[4] An ideal internal standard for this compound would be its corresponding isotopically labeled analog (e.g., ¹³C- or ¹⁵N-labeled). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[1] If a specific SIL standard for this compound is unavailable, odd-chain acyl-CoAs (e.g., heptadecanoyl-CoA) can be used as an alternative, as they are typically not endogenous to most biological systems.[5]
Q3: What are the common sample preparation strategies to minimize matrix effects for acyl-CoA analysis?
A3: Several sample preparation techniques can be employed to reduce matrix interference:
-
Protein Precipitation: A simple and rapid method where a solvent (e.g., acetonitrile, methanol) or an acid (e.g., 5-sulfosalicylic acid) is used to precipitate proteins, which can be a source of matrix components.[5][6]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interfering compounds based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup that can significantly reduce matrix effects.[5] It involves passing the sample through a sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent.
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Optimizing the liquid chromatography (LC) separation can help resolve this compound from co-eluting matrix components. Strategies include:
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation of the analyte from interfering compounds.
-
Column Chemistry: Using a different column with alternative chemistry (e.g., C8 instead of C18) can alter selectivity and improve resolution.
-
High pH Reversed-Phase Chromatography: Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape and resolution for acyl-CoAs.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) protocol.[5]2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1]3. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the interfering peaks. |
| Sample Degradation: Acyl-CoAs are susceptible to degradation. | 1. Ensure rapid quenching of metabolic activity and keep samples on ice during preparation.2. Store extracts at -80°C and reconstitute just before analysis. | |
| Poor Reproducibility | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4]2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. |
| Inaccurate Quantification | Non-Linearity in Calibration Curve: Matrix effects can cause a non-linear response, especially at low concentrations. | 1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples.[8]2. Use a Weighted Linear Regression: Employing a weighting factor (e.g., 1/x) for the calibration curve can improve accuracy at lower concentrations.[6] |
| Lack of an Appropriate Internal Standard: The chosen internal standard does not behave similarly to the analyte. | 1. Whenever possible, use a stable isotope-labeled version of this compound.2. If unavailable, select an odd-chain acyl-CoA that has a similar chain length and chemical properties.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for the extraction of acyl-CoAs from cultured cells or tissues.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) containing a suitable internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.
-
Sample Preparation: Start with the supernatant obtained from the protein precipitation protocol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interfering compounds.
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
Caption: A typical experimental workflow for the analysis of this compound from biological samples.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 9-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic 9-Methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: The most common impurities include unreacted 9-methyltridecanoic acid, free Coenzyme A (CoA-SH), and potentially side-products from the activation of the fatty acid (e.g., N-hydroxysuccinimide esters or carbonyldiimidazole byproducts, depending on the synthesis method). Degradation of the product due to hydrolysis of the thioester bond can also occur.
Q2: What are the recommended purification strategies for synthetic this compound?
A2: A two-step purification strategy is highly recommended for achieving high purity. This typically involves an initial solid-phase extraction (SPE) to remove the bulk of unreacted starting materials and synthesis reagents, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final polishing and isolation of the pure acyl-CoA.
Q3: I am observing low recovery of my this compound after solid-phase extraction. What are the possible causes and solutions?
A3: Low recovery during SPE can be due to several factors. Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. The choice of wash solvent is critical; it should be strong enough to remove impurities without eluting the product. If the analyte is lost in the loading or wash fractions, the solvent may be too strong or the sorbent may not have sufficient affinity.[1][2] Conversely, if the product is not eluting, the elution solvent may be too weak.[3][4]
Q4: My HPLC chromatogram shows a tailing peak for this compound. How can I improve the peak shape?
A4: Peak tailing for acyl-CoAs is often due to secondary interactions with the stationary phase or issues with the mobile phase.[5][6] Ensure the mobile phase pH is appropriate to maintain the ionization state of the molecule. Adding a small amount of a competing agent, like a low concentration of an ion-pairing reagent or an acid such as acetic or formic acid, can improve peak shape.[7][8] Also, check for column contamination or degradation, and ensure the sample is dissolved in a solvent compatible with the mobile phase.[9]
Q5: What are the optimal storage conditions for purified this compound?
A5: Long-chain acyl-CoAs are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a solution at -80°C.[10] If in solution, use a buffered aqueous solution at a slightly acidic pH (around 4.0-5.0) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte is in the loading or wash fraction. | - Decrease the polarity of the loading solvent.[1] - Use a weaker wash solvent. - Ensure the sorbent has the correct retention mechanism for your analyte.[3] |
| Analyte is not eluting from the cartridge. | - Increase the strength of the elution solvent.[4] - Increase the volume of the elution solvent. - Ensure the pH of the elution solvent is optimal for disrupting the analyte-sorbent interaction. | |
| Inconsistent recovery between samples. | - Ensure the cartridge bed does not dry out before sample loading.[3] - Maintain a consistent and slow flow rate during sample loading. | |
| Poor Purity | Impurities are co-eluting with the analyte. | - Optimize the wash step with a solvent of intermediate strength. - Consider a different SPE phase with a different selectivity. |
Reverse-Phase HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[7][8] - Use a column with end-capping to block residual silanol (B1196071) groups. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Column contamination or void formation. | - Backflush the column with a strong solvent.[5] - If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | - Reduce the amount of sample injected onto the column. | |
| Split Peaks | Partially blocked column frit. | - Reverse and flush the column.[5] |
| Sample solvent incompatibility. | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Synthetic this compound
This protocol is designed for the initial purification of a synthetic reaction mixture.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridge
-
Water (HPLC grade)
-
Aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6.0)
-
Elution buffer (e.g., 2% formic acid in methanol/water)
-
Nitrogen gas for drying
Procedure:
-
Conditioning: Condition the WAX SPE cartridge by passing 2-3 column volumes of methanol.
-
Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of water, followed by 2-3 column volumes of the aqueous buffer. Do not allow the cartridge to dry.
-
Sample Loading: Dissolve the crude synthetic reaction mixture in the aqueous buffer and load it onto the SPE cartridge at a slow, consistent flow rate.
-
Washing:
-
Wash with 2-3 column volumes of the aqueous buffer to remove unbound impurities.
-
Wash with 2-3 column volumes of water to remove salts.
-
Wash with 2-3 column volumes of methanol to remove non-polar impurities.
-
-
Elution: Elute the this compound with 2-3 column volumes of the elution buffer.
-
Drying: Dry the eluted fraction under a stream of nitrogen.
Protocol 2: Preparative RP-HPLC of this compound
This protocol is for the final purification of the SPE-eluted product.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 10 mm ID x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient:
Time (min) % Mobile Phase B 0 40 30 80 35 80 40 40 | 50 | 40 |
-
Flow Rate: 4 mL/min
-
Injection Volume: Dependent on sample concentration and column capacity.
Procedure:
-
Reconstitute the dried sample from the SPE step in a small volume of Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Expected Recovery and Purity at Each Purification Stage
| Purification Step | Typical Recovery | Expected Purity |
| Crude Synthesis Product | N/A | 10-40% |
| After SPE | 80-95% | 70-85% |
| After Preparative HPLC | 70-90% | >95% |
Visualizations
Caption: Purification workflow for synthetic this compound.
Caption: Troubleshooting common HPLC peak shape issues.
References
- 1. silicycle.com [silicycle.com]
- 2. youtube.com [youtube.com]
- 3. welch-us.com [welch-us.com]
- 4. specartridge.com [specartridge.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. bvchroma.com [bvchroma.com]
- 10. benchchem.com [benchchem.com]
avoiding common pitfalls in acyl-CoA enzymatic assays
Welcome to the technical support center for acyl-CoA enzymatic assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of measuring acyl-CoA-dependent enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acyl-CoA substrate instability and how can I mitigate them?
Acyl-CoA molecules are notoriously unstable in aqueous solutions, primarily due to the high-energy thioester bond which is susceptible to both chemical and enzymatic hydrolysis.
-
Chemical Hydrolysis: The thioester bond can be hydrolyzed non-enzymatically, especially at alkaline pH. It is recommended to prepare and use acyl-CoA solutions in buffers with a pH between 6.0 and 7.0. Some researchers have found that a slightly acidic pH can improve stability.[1]
-
Enzymatic Degradation: A significant and often overlooked issue is the presence of contaminating acyl-CoA thioesterases (ACOTs) in enzyme preparations or biological samples.[2][3] These enzymes hydrolyze acyl-CoAs into free fatty acids and Coenzyme A (CoASH), depleting the substrate and potentially inhibiting the enzyme of interest.[3][4] It is crucial to use highly purified enzyme preparations and to consider including thioesterase inhibitors if necessary, although specific and broad-spectrum inhibitors are not widely available.
-
Storage: Always store acyl-CoA stock solutions at -80°C. For experiments, prepare fresh dilutions and keep them on ice to minimize degradation.[5][6]
Q2: How do I choose the most appropriate assay method for my research?
The choice of assay depends on factors like the specific enzyme, required sensitivity, available equipment, and sample complexity. The main methods include spectrophotometric/fluorometric assays and liquid chromatography-mass spectrometry (LC-MS/MS).
-
Spectrophotometric/Fluorometric Assays: These are often coupled enzymatic assays suitable for high-throughput screening.[7][8] They measure the consumption of a substrate or the production of a product that absorbs light or fluoresces. While convenient, they are indirect and can be prone to interference from compounds in the sample that absorb light or affect the coupling enzymes.[7][9]
-
LC-MS/MS: This is the most sensitive and specific method, allowing for the direct measurement and quantification of multiple acyl-CoA species simultaneously.[10][11] It is the gold standard for complex biological samples but requires specialized equipment and rigorous sample preparation to minimize matrix effects.[5][10]
Q3: What is thioesterase activity and why is it a problem in acyl-CoA assays?
Acyl-CoA thioesterases (ACOTs) are enzymes that catalyze the hydrolysis of acyl-CoAs to a free fatty acid and Coenzyme A.[3] Their presence, even in small amounts, can be a major pitfall in enzymatic assays for several reasons:
-
Substrate Depletion: Thioesterases directly consume the acyl-CoA substrate, leading to an underestimation of the primary enzyme's activity.
-
Product Inhibition: The generated CoASH or free fatty acid can act as an inhibitor for the enzyme you are studying.[12]
-
Altered Kinetics: The continuous depletion of substrate will lead to non-linear reaction rates, making accurate kinetic analysis (Km, Vmax) impossible.
Q4: What are "PAINS" and how can they interfere with my assay?
PAINS (Pan-Assay Interference Compounds) are molecules that appear as hits in high-throughput screens but are not true inhibitors of the target enzyme. They interfere with the assay technology itself. In acyl-CoA assays that use thiol-reactive probes (like maleimides) to detect the CoA byproduct, certain compounds can interfere by directly reacting with the free thiol of CoA, leading to a false signal.[8][9] It is crucial to perform counter-screens, for instance, by incubating the compound with CoA in the absence of the enzyme, to identify such artifacts.[9]
Troubleshooting Guide
Q: My reaction rate is not linear and plateaus quickly. What is the cause?
A non-linear or rapidly plateauing reaction rate is a classic sign of substrate depletion or product inhibition.
-
Check for Substrate Instability: The primary suspect is the degradation of your acyl-CoA substrate. This can be due to contaminating thioesterase activity or chemical hydrolysis.[2][3] Try running a control reaction without your enzyme to see if the acyl-CoA is stable in the assay buffer over the time course of the experiment.
-
Product Inhibition: The products of your reaction (e.g., CoASH) might be inhibiting the enzyme. Review the literature for your specific enzyme to see if it is susceptible to product inhibition.[12]
-
Enzyme Concentration: The enzyme concentration may be too high, consuming the substrate too quickly. Try reducing the enzyme concentration.
Q: I am observing high background signal in my no-enzyme control. Why?
High background can originate from several sources, particularly in coupled, absorbance/fluorescence-based assays.
-
Substrate/Reagent Contamination: One of the assay components (e.g., the acyl-CoA itself, or the coupling enzymes) may be contaminated with a product that generates a signal.
-
Non-enzymatic Reactions: The acyl-CoA or other reagents might be reacting non-enzymatically to produce a signal. For example, in assays detecting NADH/NADPH, interfering dehydrogenases in impure samples can contribute to the background.
-
Compound Interference: If screening chemical libraries, the test compounds themselves might be fluorescent or absorb at the detection wavelength.[9]
Q: My results are highly variable and not reproducible. What steps should I take?
Variability can be introduced at multiple stages of the experimental process.
-
Reagent Preparation: Acyl-CoA solutions are unstable. Ensure they are prepared fresh from frozen stocks for each experiment and kept on ice. Verify the stability and activity of all enzymes used.
-
Sample Handling: For biological samples, rapid quenching of metabolism and consistent extraction procedures are critical to preserve the in vivo acyl-CoA pools.[7][13]
-
Assay Conditions: Ensure consistent temperature, pH, and incubation times. Small variations can have a large impact on enzyme activity. Check for pipetting accuracy, especially with small volumes.
Data Presentation
Table 1: Comparison of Common Acyl-CoA Assay Methodologies
| Feature | Spectrophotometric/Fluorometric Assay | HPLC-UV | LC-MS/MS |
| Principle | Indirect; coupled enzymatic reactions[7] | Separation by chromatography, UV detection | Separation by chromatography, mass-based detection[11] |
| Sensitivity | Moderate to High | Low to Moderate | Very High[7] |
| Specificity | Low; prone to interference[7][9] | Moderate | Very High |
| Throughput | High (microplate compatible)[14] | Low | Moderate to High |
| Equipment | Spectrophotometer / Plate Reader | HPLC system with UV detector | LC system coupled to a tandem mass spectrometer |
| Common Pitfalls | Compound interference, interfering enzymes[9] | Co-elution of similar compounds | Matrix effects, ion suppression[10] |
Experimental Protocols
Protocol 1: General Enzyme-Coupled Colorimetric Assay for Acyl-CoA Synthetase
This protocol is based on a method where the formation of acyl-CoA is coupled to subsequent reactions that produce a measurable colored product.[15][16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0.
-
Substrate Mix: Prepare a 2X solution in Assay Buffer containing fatty acid, Coenzyme A, ATP, and MgCl2.
-
Coupling Enzyme Mix: In Assay Buffer, add acyl-CoA oxidase, catalase, and methanol.
-
Colorimetric Reagent: 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme sample (e.g., purified enzyme or cell lysate) to each well.
-
To initiate the reaction, add 50 µL of the 2X Substrate Mix.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add 25 µL of the Coupling Enzyme Mix to each well. This will convert the acyl-CoA product to H2O2, and then to formaldehyde.
-
Incubate for an additional 10 minutes.
-
Add 25 µL of the AHMT reagent, followed by 25 µL of an alkaline solution to develop the color.
-
-
Detection:
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.
-
-
Controls:
-
Include a "no enzyme" control to measure background signal.
-
Include a "no fatty acid" or "no CoA" control to ensure the reaction is dependent on all components.
-
Protocol 2: Spectrophotometric Assay for Interfering Acyl-CoA Thioesterase Activity
This protocol measures the release of free CoASH using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoASH to produce a yellow-colored product.[17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 8.0.
-
DTNB Solution: 2 mM DTNB in Assay Buffer.
-
Substrate: 1 mM solution of a relevant acyl-CoA (e.g., Palmitoyl-CoA).
-
-
Assay Procedure (Cuvette-based):
-
In a 1 mL cuvette, combine 900 µL Assay Buffer, 50 µL DTNB solution, and your enzyme sample (the one you suspect has thioesterase activity).
-
Mix and place in a spectrophotometer set to 412 nm.
-
Start the reaction by adding 20 µL of the acyl-CoA substrate and immediately begin recording the change in absorbance over time (e.g., for 5-10 minutes).
-
-
Calculation:
-
Calculate the rate of reaction using the molar extinction coefficient of the product (TNB²⁻), which is 13,600 M⁻¹cm⁻¹ (though it can vary slightly with buffer conditions, so validation is recommended).
-
Protocol 3: Sample Quenching and Extraction for Acyl-CoA Analysis
Proper sample preparation is critical for accurately measuring endogenous acyl-CoA levels.[7][13]
-
Quenching:
-
For cell cultures, rapidly aspirate the media and add ice-cold extraction solvent (e.g., Acetonitrile/Water/Formic Acid) to immediately halt metabolic activity.
-
For tissues, flash-freeze the sample in liquid nitrogen immediately upon collection.[10]
-
-
Extraction:
-
Phase Separation & Cleanup:
-
Vortex the homogenate thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
The sample may require a solid-phase extraction (SPE) step to remove salts and other interfering substances before LC-MS/MS analysis.[18]
-
-
Analysis:
-
Dry the purified extract under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS injection.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in acyl-CoA enzymatic assays.
Caption: Pathway of a coupled assay showing points of potential interference.
Caption: Factors that can lead to the depletion of the acyl-CoA substrate pool in an assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aminer.cn [aminer.cn]
- 7. mdpi.com [mdpi.com]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
addressing substrate inhibition with 9-Methyltridecanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding substrate inhibition in enzymatic assays, with a hypothetical exploration of how a novel long-chain acyl-CoA, such as 9-Methyltridecanoyl-CoA, might be investigated to address this phenomenon.
Troubleshooting Guides
Issue: My enzyme shows decreased activity at high substrate concentrations, what could be the cause?
This is a classic sign of substrate inhibition, a phenomenon where the enzyme's activity decreases at substrate concentrations above a certain point. This can occur when two substrate molecules bind to the enzyme, with one binding to the active site and the second to a non-catalytic, allosteric site, thereby preventing product formation.
Troubleshooting Steps:
-
Confirm Substrate Inhibition: Perform a detailed substrate titration experiment. Measure the initial reaction velocity over a wide range of substrate concentrations, ensuring you test concentrations well above the apparent Km. If the velocity peaks and then declines, substrate inhibition is likely occurring.
-
Investigate the Mechanism: The mechanism of substrate inhibition can be complex. Consider the possibility of a second, lower-affinity binding site on the enzyme for the substrate.
-
Consider an Alternative Substrate or Analog: If the primary substrate is causing inhibition, investigate if a structurally similar analog could serve as an alternative substrate without causing inhibition. This is where a molecule like this compound could be hypothetically tested.
Hypothetical Investigation of this compound:
If you are working with an enzyme that utilizes a long-chain acyl-CoA as a substrate and are observing substrate inhibition, you could investigate if an analog like this compound can modulate this effect. The methyl group on the acyl chain may alter its binding properties.
Experimental Protocol: Testing this compound as a Modulator of Substrate Inhibition
-
Objective: To determine if this compound can alleviate substrate inhibition caused by the primary acyl-CoA substrate.
-
Materials:
-
Purified enzyme of interest
-
Primary acyl-CoA substrate
-
This compound
-
Assay buffer and detection reagents
-
-
Method:
-
Set up a series of reactions with a fixed, inhibitory concentration of the primary substrate.
-
To these reactions, add increasing concentrations of this compound.
-
Include control reactions with no this compound and reactions with this compound alone to test for its own substrate or inhibitory activity.
-
Measure the initial reaction velocities for all conditions.
-
-
Data Analysis: Plot the initial velocity against the concentration of this compound. An increase in velocity in the presence of this compound would suggest it is mitigating substrate inhibition.
Data Presentation: Hypothetical Results of this compound Titration
| [Primary Substrate] (µM) | [this compound] (µM) | Initial Velocity (µmol/min/mg) |
| 100 (Inhibitory) | 0 | 50 |
| 100 (Inhibitory) | 10 | 65 |
| 100 (Inhibitory) | 25 | 80 |
| 100 (Inhibitory) | 50 | 95 |
| 100 (Inhibitory) | 100 | 105 |
| 0 | 100 | 5 |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of substrate inhibition?
A1: Substrate inhibition typically occurs when a second molecule of the substrate binds to the enzyme at a site other than the active site (an allosteric site). This binding event can induce a conformational change in the enzyme that reduces its catalytic efficiency, or it can physically block the release of the product.
Q2: How can I differentiate between substrate inhibition and other forms of enzyme inhibition?
A2: The key characteristic of substrate inhibition is that the inhibition is dependent on the concentration of the substrate itself. In contrast, other inhibitors are distinct molecules that bind to the enzyme. A standard inhibitor titration experiment at a fixed substrate concentration will show a decrease in enzyme activity with increasing inhibitor concentration, while a substrate titration in the case of substrate inhibition will show a bell-shaped curve of activity versus substrate concentration.
Q3: Could this compound act as a competitive inhibitor?
A3: Hypothetically, yes. If this compound binds to the active site of the enzyme but is not turned over or is turned over very slowly, it would act as a competitive inhibitor. This would be observed as an increase in the apparent Km for the primary substrate with no change in Vmax.
Q4: What are the key parameters to determine in a substrate inhibition experiment?
A4: The key kinetic parameters are Vmax (the maximum velocity in the absence of inhibition), Km (the Michaelis constant), and Ki (the inhibition constant for the substrate). These parameters can be determined by fitting the initial velocity data to the substrate inhibition equation.
Experimental Protocol: Determining Kinetic Parameters for Substrate Inhibition
-
Objective: To determine Vmax, Km, and Ki for an enzyme exhibiting substrate inhibition.
-
Method:
-
Perform a substrate titration experiment, measuring initial velocities at a wide range of substrate concentrations.
-
Ensure that the substrate concentrations extend well beyond the point of maximum velocity.
-
-
Data Analysis:
-
Plot initial velocity versus substrate concentration.
-
Fit the data to the following equation for uncompetitive substrate inhibition using non-linear regression software:
-
v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))
-
Where:
-
v = initial velocity
-
Vmax = maximum velocity
-
[S] = substrate concentration
-
Km = Michaelis constant
-
Ki = substrate inhibition constant
-
-
-
Visualizations
Validation & Comparative
A Comparative Guide: 9-Methyltridecanoyl-CoA vs. Straight-Chain Acyl-CoAs in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic fates and cellular roles of 9-Methyltridecanoyl-CoA, a representative branched-chain acyl-CoA, and its straight-chain counterparts. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling. While the metabolism of straight-chain acyl-CoAs is well-characterized, branched-chain acyl-CoAs, such as this compound, follow distinct metabolic pathways with unique enzymatic requirements and physiological implications. Understanding these differences is crucial for elucidating the roles of various fatty acids in health and disease.
Structural Differences
The primary distinction between this compound and a straight-chain acyl-CoA of similar length lies in the presence of a methyl group on the acyl chain. This seemingly minor structural alteration has profound consequences for how these molecules are metabolized.
Caption: Structural comparison of a straight-chain and a branched-chain acyl-CoA.
Metabolic Pathways: A Tale of Two Oxidative Processes
The catabolism of straight-chain and branched-chain acyl-CoAs proceeds through fundamentally different oxidative pathways, primarily differing in their subcellular localization and initial enzymatic steps.
Straight-Chain Acyl-CoA Metabolism: The Primacy of Mitochondrial Beta-Oxidation
Straight-chain acyl-CoAs are predominantly metabolized through the well-established beta-oxidation pathway within the mitochondria.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH2.[2] The acetyl-CoA then enters the citric acid cycle for complete oxidation and ATP production.
The entry of long-chain fatty acids into the mitochondria is a tightly regulated step, mediated by the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) and II (CPT2).[3]
Caption: Mitochondrial Beta-Oxidation of Straight-Chain Acyl-CoAs.
This compound Metabolism: The Role of Peroxisomal Alpha- and Beta-Oxidation
The methyl branch in this compound and other similar branched-chain fatty acids presents a steric hindrance to the enzymes of mitochondrial beta-oxidation.[4] Consequently, these molecules are initially metabolized in the peroxisomes through a combination of alpha- and beta-oxidation.[5][6]
-
Alpha-Oxidation: This process removes a single carbon from the carboxyl end of the fatty acid, bypassing the methyl-branched carbon.[4][5] For phytanic acid, a well-studied branched-chain fatty acid, alpha-oxidation is the initial obligatory step.[5]
-
Peroxisomal Beta-Oxidation: Following alpha-oxidation (if necessary), the shortened and modified acyl-CoA can undergo beta-oxidation within the peroxisomes.[6][7] Peroxisomal beta-oxidation differs from its mitochondrial counterpart in that the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2).[8] This process is also less efficient in terms of ATP production as it is not directly coupled to the electron transport chain.[1]
The chain-shortened acyl-CoAs produced in the peroxisomes are then transported to the mitochondria for complete oxidation.[9]
Caption: Metabolism of Branched-Chain Acyl-CoAs.
Comparative Performance: Enzyme Specificity and Oxidation Rates
The differential metabolic pathways are a direct consequence of the substrate specificity of the enzymes involved.
| Feature | Straight-Chain Acyl-CoAs | This compound (and other BCFAs) | Reference(s) |
| Primary Metabolic Pathway | Mitochondrial Beta-Oxidation | Peroxisomal Alpha- and Beta-Oxidation | [1][6] |
| Subcellular Location | Mitochondria | Peroxisomes (initial steps), then Mitochondria | [2][7] |
| Key Initial Enzymes | Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD) | Phytanoyl-CoA Dioxygenase (for alpha-oxidation), Branched-chain Acyl-CoA Oxidase | [8][10] |
| Carnitine Shuttle Dependence | High (for long chains) | Lower for initial peroxisomal steps, required for mitochondrial entry of shortened chains | [3][9] |
| Oxidation Rate | Generally higher | Generally lower | [11] |
| Primary End Products | Acetyl-CoA | Acetyl-CoA and/or Propionyl-CoA | [2][7] |
Experimental Data Summary:
Studies comparing the oxidation of straight-chain and branched-chain fatty acids have consistently shown lower oxidation rates for the latter. For instance, a study investigating fatty acid oxidation in skin fibroblasts demonstrated that the rate of stearic acid (a straight-chain fatty acid) beta-oxidation was several-fold greater than that of the branched-chain fatty acids pristanic acid and tetramethylheptadecanoic acid.[11] This difference is attributed to the distinct enzymatic machinery and the multi-compartmental processing required for branched-chain fatty acids.
Experimental Protocols
Measurement of Fatty Acid Oxidation Rates
A common method to quantify fatty acid oxidation rates involves the use of radiolabeled fatty acids.
Principle: Cells or tissue homogenates are incubated with a 14C-labeled fatty acid substrate (e.g., [1-14C]palmitic acid for straight-chain or a corresponding labeled branched-chain fatty acid). The rate of beta-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs), which primarily consist of acetyl-CoA and other small water-soluble intermediates.[12][13]
Brief Protocol:
-
Cell/Tissue Preparation: Isolate primary cells (e.g., hepatocytes) or prepare tissue homogenates.[12]
-
Incubation: Incubate the biological sample with the 14C-labeled fatty acid substrate in a suitable buffer containing cofactors such as ATP, CoA, and carnitine.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and lipids.
-
Separation of ASMs: Centrifuge the sample to pellet the precipitate. The supernatant contains the radiolabeled ASMs.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the ASMs, normalized to the amount of protein or tissue and the incubation time.[13]
Cellular Signaling
Both straight-chain and branched-chain fatty acids, and their corresponding acyl-CoAs, are not just metabolic fuels but also act as signaling molecules that can influence various cellular processes.
-
Straight-Chain Acyl-CoAs: Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes and act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to lipid metabolism.[14]
-
Branched-Chain Fatty Acids/Acyl-CoAs: The signaling roles of branched-chain fatty acids are an emerging area of research. Some studies suggest they may have anti-inflammatory properties.[15] Additionally, metabolites derived from branched-chain amino acid catabolism, which can feed into branched-chain fatty acid metabolism, have been shown to act as signaling molecules. For example, 3-hydroxyisobutyrate (B1249102) (3-HIB), a valine catabolite, can promote the transport of fatty acids into muscle.[16]
Caption: Signaling Roles of Acyl-CoA Derivatives.
Conclusion
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 7. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzyme Specificity for 9-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 9-Methyltridecanoyl-CoA, a methylated long-chain fatty acyl-CoA. Understanding which enzymes metabolize this substrate is crucial for research into fatty acid metabolism, particularly in the context of metabolic disorders and drug development. This document summarizes quantitative data, details experimental protocols for measuring enzyme activity, and visualizes the relevant metabolic and signaling pathways.
Enzyme Candidates for this compound Metabolism
The metabolism of branched-chain fatty acids like this compound primarily occurs through β-oxidation in both mitochondria and peroxisomes. The initial, rate-limiting step is catalyzed by acyl-CoA dehydrogenases (ACADs) in mitochondria and acyl-CoA oxidases (ACOXs) in peroxisomes. Based on substrate specificity studies of branched-chain fatty acids, the following enzymes are the most probable candidates for the metabolism of this compound.
Mitochondrial Enzymes:
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is known to have a broader substrate specificity that includes not only straight-chain but also branched-chain acyl-CoAs.[1][2] Its wider active site can accommodate the methyl group present in this compound.
-
Acyl-CoA Dehydrogenase Family Member 10 (ACAD10): ACAD10 has demonstrated significant activity with branched-chain substrates.[2][3][4] Specifically, it is active towards (R)- and (S)-2-methyl-pentadecanoyl-CoA (2-methyl-C15-CoA), a compound structurally similar to this compound (a C14 chain with a methyl group at the 9th position).[4]
Peroxisomal Enzymes:
-
Acyl-CoA Oxidase 2 (ACOX2): In humans, ACOX2 is involved in the degradation of branched-chain fatty acids.[5][6]
-
Acyl-CoA Oxidase 3 (ACOX3): ACOX3 also participates in the metabolism of branched-chain fatty acids.[5][7] While ACOX1 is the primary oxidase for straight-chain fatty acids, ACOX2 and ACOX3 handle the more complex structures of branched-chain lipids.[5]
Comparative Enzyme Activity
Direct kinetic data for the enzymatic conversion of this compound is limited in the current literature. However, data from closely related branched-chain substrates provide a strong basis for comparison. The following table summarizes the available specific activity data for ACAD10 with a structurally analogous substrate.
| Enzyme | Substrate | Specific Activity (mU/mg) | Organism | Notes |
| ACAD10 | (R,S)-2-methyl-pentadecanoyl-CoA | 1.4 | Human | Activity measured at 150 µM substrate concentration. This is considered lower than with optimal substrates for other ACADs.[4] |
Note: Further research is required to determine the precise kinetic parameters (Km and Vmax) of LCAD, ACAD10, ACOX2, and ACOX3 with this compound.
Experimental Protocols
Several established assays can be used to determine the specificity and activity of acyl-CoA dehydrogenases and oxidases with this compound.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay for ACADs
This is the gold standard for measuring ACAD activity and relies on the natural electron acceptor for these enzymes.[8][9][10]
Principle: The assay measures the decrease in fluorescence of oxidized porcine ETF as it is reduced by the FADH₂ cofactor of the ACAD, which becomes reduced upon oxidation of the acyl-CoA substrate. The reaction must be performed under anaerobic conditions to prevent the re-oxidation of ETF by molecular oxygen.[9]
Protocol:
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA.
-
Purified recombinant porcine ETF.
-
Purified recombinant ACAD enzyme (e.g., LCAD, ACAD10).
-
This compound substrate solution.
-
Anaerobic cuvette or 96-well plate.
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase system or vacuum/argon cycling).[9]
-
-
Procedure:
-
Prepare the reaction mixture in the anaerobic cuvette or plate, containing the assay buffer and a known concentration of ETF.
-
Make the reaction mixture anaerobic using the chosen deoxygenation method.[9]
-
Add the ACAD enzyme to the mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
Ferricenium-Based Spectrophotometric Assay for ACADs
This assay provides a convenient aerobic alternative to the ETF reduction assay.[3][11][12]
Principle: The ferricenium ion acts as an artificial electron acceptor, becoming reduced to the colorless ferrocene (B1249389) upon accepting electrons from the reduced ACAD. The decrease in absorbance of the ferricenium ion is monitored spectrophotometrically.[11]
Protocol:
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6.
-
Ferricenium hexafluorophosphate (B91526) solution.
-
Purified recombinant ACAD enzyme.
-
This compound substrate solution.
-
-
Procedure:
-
In a spectrophotometer cuvette, combine the assay buffer and the ferricenium hexafluorophosphate solution.
-
Add the ACAD enzyme.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in absorbance at 300 nm over time.
-
The rate of absorbance decrease is proportional to the enzyme activity.
-
Acyl-CoA Oxidase (ACOX) Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction.[1][13][14]
Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ produced and thus to the ACOX activity.[1][14]
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4.
-
Amplex® Red reagent solution.
-
Horseradish peroxidase (HRP) solution.
-
Purified recombinant ACOX enzyme (e.g., ACOX2, ACOX3).
-
This compound substrate solution.
-
H₂O₂ standard solution for calibration.
-
-
Procedure:
-
Prepare a working solution containing Amplex® Red reagent and HRP in the assay buffer.
-
In a 96-well microplate, add the ACOX enzyme to the wells.
-
Initiate the reaction by adding the this compound substrate to the wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[14]
-
Calculate the H₂O₂ concentration and enzyme activity based on a standard curve generated with known concentrations of H₂O₂.
-
Signaling Pathways and Experimental Workflows
The metabolism of branched-chain fatty acids is intricately linked to cellular signaling pathways that regulate lipid homeostasis.
Metabolic Pathway of this compound
The initial step in the β-oxidation of this compound can occur in either the mitochondria or peroxisomes, catalyzed by specific ACADs or ACOXs, respectively.
Caption: Initial steps in the β-oxidation of this compound.
Signaling Pathway Regulation
Branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[15] Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation.
Caption: PPARα activation by branched-chain fatty acyl-CoAs.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of different enzymes with this compound.
Caption: Workflow for comparing enzyme specificity.
References
- 1. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acox2 is a regulator of lysine crotonylation that mediates hepatic metabolic homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACOX3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Alternate electron acceptors for medium-chain acyl-CoA dehydrogenase: use of ferricenium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of 9-Methyltridecanoyl-CoA: A Comparative Analysis of Current Knowledge
A comprehensive in vivo validation of the specific effects of 9-Methyltridecanoyl-CoA remains an area of limited research. Currently, there is a notable absence of published in vivo studies directly investigating the physiological or pathological roles of this specific branched-chain acyl-CoA. However, by examining the broader context of fatty acid metabolism and the known functions of structurally similar molecules, we can infer its potential biological significance and outline a framework for future investigation.
This guide provides a comparative overview of the metabolic pathways likely involving this compound, juxtaposed with the established roles of other acyl-CoA molecules. While direct experimental data for this compound is not available, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental approaches necessary to explore its in vivo effects.
General Metabolic Fate of Acyl-CoAs
Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as intermediates in a variety of crucial pathways. The initial step in the metabolism of fatty acids is their activation to acyl-CoAs by acyl-CoA synthetases.[1] These activated molecules can then be trafficked to different cellular compartments to undergo β-oxidation for energy production, be incorporated into complex lipids such as triacylglycerols and phospholipids (B1166683) for energy storage or membrane synthesis, or participate in protein acylation and signaling pathways.[1][2]
The metabolism of fatty acids is a critical source of ATP, particularly in organs with high energy demands like the heart, skeletal muscle, and liver. This process, known as β-oxidation, occurs primarily within the mitochondria and peroxisomes.[1]
Metabolism of Branched-Chain Fatty Acids
This compound is a C14 fatty acyl-CoA with a methyl branch. The presence of this branch necessitates a modified β-oxidation pathway compared to that of straight-chain fatty acids. While very-long-chain and branched-chain fatty acids are initially broken down in peroxisomes, the resulting shorter-chain acyl-CoAs are further oxidized in the mitochondria.[1] The initial steps of branched-chain fatty acid oxidation often involve α-oxidation to handle the methyl group, followed by β-oxidation.
Potential Signaling and Regulatory Roles
Beyond their role in energy metabolism, acyl-CoAs are emerging as important signaling molecules that can allosterically regulate enzymes and influence transcription factor activity.[1] Acetyl-CoA, the end product of β-oxidation, is a key indicator of the cell's metabolic state and plays a crucial role in the regulation of metabolism through protein acetylation, including histone acetylation, which can modulate gene expression.[3] It is plausible that this compound or its metabolites could also exert signaling functions, although this remains to be experimentally validated.
Experimental Protocols for Future In Vivo Validation
To elucidate the in vivo effects of this compound, a series of well-established experimental protocols can be adapted.
Animal Models and Administration
-
Animal Selection: Rodent models (mice or rats) are suitable for initial in vivo studies.
-
Compound Administration: this compound is unlikely to be cell-permeable. Therefore, studies would likely involve the administration of its precursor, 9-methyltridecanoic acid. This can be delivered through oral gavage, intraperitoneal injection, or incorporation into the diet.
-
Dosage and Treatment Duration: Dose-response studies and both acute and chronic treatment regimens should be employed to assess time-dependent and cumulative effects.
Key In Vivo Experiments
-
Metabolomic Analysis:
-
Objective: To trace the metabolic fate of 9-methyltridecanoic acid and identify downstream metabolites of this compound.
-
Methodology: Administration of isotopically labeled 9-methyltridecanoic acid (e.g., with ¹³C or ²H). Tissues (liver, muscle, adipose tissue, brain) and biofluids (plasma, urine) are collected at various time points. Metabolites are extracted and analyzed by mass spectrometry (GC-MS or LC-MS/MS) to identify and quantify labeled compounds.
-
-
Assessment of Metabolic Effects:
-
Objective: To determine the impact of 9-methyltridecanoic acid administration on systemic and tissue-specific metabolism.
-
Methodology:
-
Glucose and Insulin Tolerance Tests: To evaluate effects on glucose homeostasis.
-
Indirect Calorimetry: To measure energy expenditure, respiratory exchange ratio, and substrate utilization.
-
Plasma and Tissue Lipid Profiling: To assess changes in triglycerides, cholesterol, and free fatty acids.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing of key metabolic tissues to examine the expression of genes involved in fatty acid oxidation, lipogenesis, and inflammation.
-
-
-
Evaluation of Organ-Specific Functions:
-
Objective: To investigate the effects on the function of key metabolic organs.
-
Methodology:
-
Liver: Histological analysis for steatosis, measurement of liver enzymes in plasma (ALT, AST).
-
Muscle: Assessment of muscle fiber type and mitochondrial content.
-
Adipose Tissue: Analysis of adipocyte size and markers of inflammation.
-
-
Visualizing Potential Metabolic Pathways
To provide a conceptual framework, the following diagrams illustrate the general pathways of fatty acid activation and β-oxidation, highlighting where a branched-chain acyl-CoA like this compound would enter these processes.
Caption: Fatty acid activation and mitochondrial transport.
Caption: Modified β-oxidation pathway for branched-chain fatty acids.
References
Kinetic Profile of 9-Methyltridecanoyl-CoA: A Comparative Analysis with Other Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of 9-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, in enzymatic reactions. Due to the limited availability of direct kinetic data for this specific substrate, this document focuses on its likely interactions with key enzyme families—Fatty Acid Synthase (FAS) and Acyl-CoA Dehydrogenases (ACADs)—by drawing comparisons with structurally similar branched-chain and straight-chain acyl-CoA substrates. The information presented is based on published experimental data for these related molecules, offering a predictive framework for understanding the metabolism and potential therapeutic targeting of this compound.
Introduction to this compound Metabolism
This compound is a C14 acyl-CoA with a methyl branch, classifying it as a branched-chain fatty acyl-CoA. Such molecules are known to be substrates for enzymes involved in both fatty acid synthesis and degradation. Understanding the kinetic parameters of these interactions is crucial for elucidating the metabolic fate of this compound and for the development of targeted therapeutic agents.
Comparative Kinetic Data
Fatty Acid Synthase (FAS)
Metazoan Fatty Acid Synthase (mFAS) is known to incorporate branched starter and extender units to produce branched-chain fatty acids. The kinetic efficiency of this process is generally lower compared to the synthesis of straight-chain fatty acids.
Table 1: Representative Kinetic Parameters for Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
| Substrate | Enzyme Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Malonyl-CoA | Ketoacyl Synthase (KS) | Data not available | Data not available | Higher efficiency | [1][2] |
| Methylmalonyl-CoA | Ketoacyl Synthase (KS) | Data not available | Data not available | Lower efficiency | [1][2] |
Note: Specific Km and kcat values for these substrates with mFAS are not detailed in the provided search results, but the literature indicates a qualitative difference in efficiency.
Acyl-CoA Dehydrogenases (ACADs)
ACADs are a family of mitochondrial enzymes that catalyze the initial step of fatty acid β-oxidation. Their substrate specificity varies with the length and structure of the acyl-CoA chain. Long-chain acyl-CoA dehydrogenases (LCADs) and some recently discovered ACADs (e.g., ACAD10) have been shown to have activity towards branched-chain substrates.
Table 2: Substrate Specificity of Various Acyl-CoA Dehydrogenases
| Enzyme | Optimal Substrate Chain Length | Activity with Branched-Chain Substrates | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 | Low to negligible | [3] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 | Low | [3] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 | Yes | [3] |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C14-C20 | Low | [3] |
| ACAD10 | Long branched-chain | Yes | [4] |
| ACAD11 | Very long-chain (C20-C26) | Not specified | [4] |
Based on its C14 chain length with a methyl branch, this compound is most likely a substrate for Long-Chain Acyl-CoA Dehydrogenase (LCAD) and potentially ACAD10 . It is expected to be a poor substrate for SCAD, MCAD, and VLCAD. The presence of the methyl group would likely influence the binding affinity (Km) and the turnover rate (kcat) compared to its straight-chain counterpart, myristoyl-CoA (C14:0-CoA).
Experimental Protocols
Detailed methodologies are essential for the accurate determination of enzyme kinetics. Below are established protocols for assaying FAS and ACAD activity, which can be adapted for studying this compound.
Fatty Acid Synthase (FAS) Activity Assay
This protocol is based on monitoring the consumption of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.
Principle: The overall synthesis of fatty acids by FAS involves two NADPH-dependent reduction steps per cycle of chain elongation. The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is proportional to the FAS activity.
Reagents:
-
Purified Fatty Acid Synthase
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit) or a branched-chain extender like Methylmalonyl-CoA
-
NADPH
-
This compound (as a potential starter unit to be tested)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, acetyl-CoA, and NADPH.
-
Initiate the reaction by adding a known amount of purified FAS.
-
To study the incorporation of a branched-chain starter, replace acetyl-CoA with this compound.
-
To study the effect of a branched-chain extender, use acetyl-CoA as the starter and a mix of malonyl-CoA and methylmalonyl-CoA as extenders.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance curve.
-
Vary the concentration of the substrate of interest (e.g., this compound or methylmalonyl-CoA) to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Reference for Adaptation: [1][5]
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
The standard method for measuring ACAD activity is the ETF (Electron Transfer Flavoprotein) fluorescence reduction assay.
Principle: ACADs transfer electrons from their acyl-CoA substrate to ETF. The fluorescence of oxidized ETF is quenched upon its reduction by the ACAD. The rate of decrease in ETF fluorescence is a direct measure of ACAD activity.
Reagents:
-
Purified ACAD enzyme (e.g., LCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA
-
Acyl-CoA substrate (e.g., this compound, myristoyl-CoA)
Procedure:
-
Set up the reaction in a fluorometer cuvette containing the assay buffer and a known concentration of ETF.
-
Add the purified ACAD enzyme to the cuvette.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time (Excitation: ~380 nm, Emission: ~495 nm).
-
The assay should be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. This can be achieved by using a glucose/glucose oxidase/catalase oxygen-scavenging system or by working in an anaerobic chamber.[6]
-
Calculate the initial velocity from the initial linear rate of fluorescence decrease.
-
Determine Km and Vmax by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Reference for Adaptation: [6][7]
Signaling Pathways and Experimental Workflows
The metabolism of this compound is integrated into the broader network of fatty acid metabolism. Below are diagrams illustrating the relevant pathways and a typical experimental workflow for kinetic analysis.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
A Comparative Analysis of Methylated vs. Unmethylated Acyl-CoAs in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acyl-CoA Variants and Their Impact on Cellular Function, Supported by Experimental Data.
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as carriers of acyl groups in a multitude of biochemical reactions. While often considered a homogenous class of molecules, significant functional diversity exists based on the structure of the acyl chain. This guide provides a comparative analysis of "unmethylated" versus "methylated" acyl-CoAs, a distinction that can be interpreted in two primary contexts: the comparison of straight-chain versus methyl-branched acyl-CoAs, and the metabolic relationship between propionyl-CoA and its downstream methylated counterpart, methylmalonyl-CoA. Understanding these differences is critical for research in metabolic diseases, cancer, and epigenetics.
Part 1: Straight-Chain (Unmethylated) vs. Methyl-Branched (Methylated) Acyl-CoAs
From a structural standpoint, "unmethylated" acyl-CoAs can be considered those with straight alkyl chains, such as palmitoyl-CoA. In contrast, "methylated" acyl-CoAs are derived from branched-chain fatty acids (BCFAs) which possess one or more methyl groups along the carbon backbone.[1] These structural differences lead to distinct metabolic fates and signaling functions.
Comparative Biochemical Properties and Metabolism
Straight-chain and branched-chain acyl-CoAs are metabolized through different pathways, which has significant implications for cellular energy and lipid homeostasis.
| Feature | Straight-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) | Methyl-Branched Acyl-CoAs (e.g., Pristanoyl-CoA) |
| Primary Source | De novo synthesis from acetyl-CoA, dietary fats. | Primarily from dietary sources like dairy, ruminant meat, and certain fermented foods.[2] |
| Primary Site of Oxidation | Mitochondria (β-oxidation).[3] | Peroxisomes (α- and β-oxidation), as the methyl group can hinder mitochondrial β-oxidation.[3] |
| Metabolic Products | Acetyl-CoA, NADH, FADH2.[4] | Acetyl-CoA, propionyl-CoA, and other intermediates.[5] |
| Effect on Membrane Fluidity | Generally decrease membrane fluidity. | Increase membrane fluidity, similar to unsaturated fatty acids.[6] |
Signaling and Regulatory Roles
The structural differences between straight-chain and branched-chain acyl-CoAs also influence their roles in cellular signaling and gene regulation.
| Signaling Aspect | Straight-Chain Acyl-CoAs | Methyl-Branched Acyl-CoAs |
| Gene Expression | Can regulate the expression of genes involved in lipid metabolism. | Have been shown to affect the expression of genes like fatty acid synthase (FASN) and C-reactive protein.[7] |
| Cellular Processes | Involved in protein acylation, regulation of enzyme activity, and ion channel function.[8] | Exhibit anti-cancer properties by inhibiting fatty acid synthesis and inducing apoptosis in cancer cells.[9] Also possess anti-inflammatory properties.[7] |
| Pathological Relevance | Excess accumulation is linked to lipotoxicity and insulin (B600854) resistance.[8] | Accumulation of certain BCFAs is associated with peroxisomal biogenesis disorders like Zellweger syndrome and Refsum disease.[7] |
Experimental Workflow for Acyl-CoA Profiling
The following diagram illustrates a general workflow for the extraction and analysis of different acyl-CoA species from biological samples.
Part 2: Propionyl-CoA (Unmethylated) vs. Methylmalonyl-CoA (Methylated)
A second interpretation of the comparison between "unmethylated" and "methylated" acyl-CoAs lies within the metabolic pathway that processes three-carbon acyl units. In this context, propionyl-CoA is the "unmethylated" precursor to the "methylated" methylmalonyl-CoA. This conversion is a critical step for the entry of various substrates into the tricarboxylic acid (TCA) cycle.
Metabolic Pathway and Functional Consequences
The carboxylation of propionyl-CoA to methylmalonyl-CoA is a key anabolic reaction. Dysregulation of this pathway leads to severe metabolic disorders.
Comparative Analysis in Health and Disease
The balance between propionyl-CoA and methylmalonyl-CoA is crucial for health. Genetic defects in the enzymes of this pathway lead to the accumulation of these metabolites, causing severe pathologies.
| Feature | Propionyl-CoA | Methylmalonyl-CoA |
| Metabolic Role | A key intermediate from the catabolism of various substrates.[10] Serves as a precursor for methylmalonyl-CoA. | An intermediate in the pathway to succinyl-CoA, linking propionate (B1217596) metabolism to the TCA cycle.[11] |
| Signaling Function | Substrate for histone propionylation, an epigenetic modification associated with active chromatin.[12] | Accumulation can lead to methylmalonylation of proteins, potentially affecting their function. |
| Associated Disease | Propionic Acidemia (PA): Deficiency of propionyl-CoA carboxylase (PCC) leads to a massive accumulation of propionyl-CoA.[10] | Methylmalonic Acidemia (MMA): Deficiency of methylmalonyl-CoA mutase (MUT) leads to the accumulation of methylmalonyl-CoA and its byproducts.[13] |
| Biomarker Levels in Disease | In PA, propionyl-CoA levels are greatly elevated. This also leads to increased propionylcarnitine (B99956) (C3) and methylcitric acid.[14][15] | In MMA, both propionyl-CoA and methylmalonyl-CoA levels are elevated, along with methylmalonic acid.[14] |
Quantitative Data from Patient-Derived Cells
The following table summarizes representative data on the accumulation of propionyl-CoA and methylmalonyl-CoA in hepatocytes derived from patients with Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) compared to normal donor cells.
| Metabolite | Normal Hepatocytes (Relative Abundance) | PA Patient Hepatocytes (Relative Abundance) | MMA Patient Hepatocytes (Relative Abundance) |
| Propionyl-CoA | ~1 | >100 | >50 |
| Methylmalonyl-CoA | ~1 | ~1 | >100 |
| Propionylcarnitine/Acetylcarnitine Ratio (C3/C2) | ~1 | >50 | >20 |
| Methylcitric Acid | Low/Undetectable | Highly Elevated | Highly Elevated |
| Note: Values are illustrative based on published data and demonstrate the significant fold-changes observed in these disorders.[14][15] |
Experimental Protocols
Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific analysis.[16][17]
Key Experiment 1: Acyl-CoA Extraction from Cultured Cells
This protocol provides a general method for extracting a broad range of acyl-CoAs.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate culture medium, wash twice with ice-cold PBS, and add ice-cold methanol with internal standards. Scrape cells and collect the lysate.
-
Suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the pellet in ice-cold methanol with internal standards.
-
-
Lysis and Protein Precipitation: Vortex the cell suspension vigorously and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[18]
Key Experiment 2: Acyl-CoA Extraction from Tissue
This protocol is adapted for solid tissue samples.
Materials:
-
Tissue homogenizer
-
Acetonitrile
-
2-Propanol
-
Potassium phosphate (B84403) buffer (pH 4.9 - 6.7)
-
Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)
Procedure:
-
Homogenization: Freeze-clamp tissue in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[19]
-
Extraction: Add organic solvents such as acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract acyl-CoAs.[19][20]
-
Purification by SPE:
-
Load the extract onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/ammonium formate (B1220265) mixtures).[17]
-
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Key Experiment 3: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This provides a general framework for the analysis of propionyl-CoA and methylmalonyl-CoA.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column.
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH ~6.8).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity. For example, 0-3 min at 2% B, ramp to 95% B over 10 minutes, hold for 5 minutes, then re-equilibrate.[1]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for propionyl-CoA, the transition could be m/z 824.2 → 317.1, and for methylmalonyl-CoA, m/z 868.2 → 361.1. These transitions correspond to the fragmentation of the parent molecule.
Conclusion
The distinction between "methylated" and "unmethylated" acyl-CoAs reveals a significant layer of complexity in cellular metabolism and signaling. Whether considering the structural differences between straight-chain and branched-chain acyl-CoAs or the metabolic conversion of propionyl-CoA to methylmalonyl-CoA, it is evident that the presence and position of a methyl group have profound effects on the molecule's function, metabolic fate, and role in disease. For researchers in drug development and metabolic studies, a detailed understanding of these differences, supported by robust analytical techniques like LC-MS/MS, is essential for identifying novel therapeutic targets and diagnostic biomarkers.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Determination of methylmalonyl coenzyme A by ultra high-performance liquid chromatography tandem mass spectrometry for measuring propionyl coenzyme A carboxylase activity in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantification of short-chain acyl-CoA's in Escherichia coli demonstrates versatile propionyl-CoA synthetase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 10. Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 11. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 12. Histone propionylation is a mark of active chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylmalonic and Propionic Acidemias: Clinical Management Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fate of 9-Methyltridecanoyl-CoA versus Tridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of 9-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterpart, Tridecanoyl-CoA. Understanding the metabolic fate of such molecules is crucial in drug development and metabolic research, as modifications in fatty acid structure can significantly alter their biological activity and degradation pathways.
Introduction
Fatty acids are fundamental cellular components, serving as energy sources, signaling molecules, and structural elements of membranes. The introduction of modifications, such as methyl branching, to the fatty acid carbon chain can impede standard metabolic processes like beta-oxidation, necessitating alternative enzymatic pathways. This guide explores the validated metabolic pathway of the odd-chain, straight-chain fatty acid Tridecanoyl-CoA and contrasts it with the postulated metabolic fate of this compound.
Comparison of Metabolic Fates
The primary metabolic pathway for straight-chain fatty acids is beta-oxidation. However, the presence of a methyl group in this compound is predicted to alter this process.
| Feature | This compound (Postulated) | Tridecanoyl-CoA (Established) |
| Initial Metabolic Pathway | Beta-oxidation | Beta-oxidation |
| Location of Metabolism | Mitochondria and potentially Peroxisomes | Mitochondria |
| Enzymes Involved | Standard beta-oxidation enzymes until the branch point; potentially enzymes for branched-chain acyl-CoA degradation. | Standard beta-oxidation enzymes for odd-chain fatty acids. |
| End Products of Initial Oxidation Cycles | Acetyl-CoA, Propionyl-CoA, and a branched-chain acyl-CoA intermediate. | Acetyl-CoA and Propionyl-CoA. |
| Final Metabolites | Succinyl-CoA (from Propionyl-CoA) and potentially other metabolites from the branched-chain intermediate. | Succinyl-CoA (from Propionyl-CoA). |
Postulated Metabolic Pathway of this compound
The metabolism of this compound is expected to proceed via beta-oxidation until the methyl group at the C9 position is reached.
-
Initial Beta-Oxidation Cycles: The 14-carbon chain of this compound undergoes three cycles of beta-oxidation, releasing three molecules of Acetyl-CoA. This process shortens the fatty acyl-CoA chain to a 5-methyl-heptanoyl-CoA.
-
Metabolism of the Branched-Chain Intermediate: The resulting 5-methyl-heptanoyl-CoA is a branched-chain acyl-CoA. Its further degradation is less certain but may involve pathways similar to those for other branched-chain fatty acids, potentially leading to the formation of both Acetyl-CoA and Propionyl-CoA.
-
Alternative Pathways: Should beta-oxidation be significantly hindered, minor pathways such as omega-oxidation could become more prominent, leading to the formation of dicarboxylic acids.
Diagram: Postulated Metabolic Pathway of this compound
Caption: Postulated metabolic pathway of this compound.
Established Metabolic Pathway of Tridecanoyl-CoA
Tridecanoyl-CoA, as a straight-chain odd-carbon fatty acid, is metabolized exclusively through beta-oxidation.
-
Beta-Oxidation Cycles: Tridecanoyl-CoA undergoes five cycles of beta-oxidation.
-
Products: These cycles yield five molecules of Acetyl-CoA and one molecule of Propionyl-CoA.
-
Entry into the Krebs Cycle: The Acetyl-CoA directly enters the Krebs cycle. The Propionyl-CoA is converted to Succinyl-CoA, which is an intermediate of the Krebs cycle.
Diagram: Metabolic Pathway of Tridecanoyl-CoA
Caption: Established metabolic pathway of Tridecanoyl-CoA.
Experimental Protocols for Metabolic Validation
To validate the postulated metabolic fate of this compound and compare it with Tridecanoyl-CoA, the following experimental workflow can be employed.
Objective:
To identify and quantify the metabolic products of this compound and Tridecanoyl-CoA in a biological matrix.
Materials:
-
This compound and Tridecanoyl-CoA
-
Rat liver homogenate or isolated mitochondria
-
Reaction buffer (e.g., containing ATP, CoA, NAD+, FAD)
-
Internal standards for metabolites (e.g., isotopically labeled Acetyl-CoA and Propionyl-CoA)
-
Organic solvents for extraction (e.g., methanol, chloroform)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Methodology:
-
Incubation:
-
Prepare reaction mixtures containing the liver homogenate or mitochondria, reaction buffer, and either this compound or Tridecanoyl-CoA.
-
Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Include control reactions without the fatty acyl-CoA substrate and without the biological matrix.
-
-
Metabolite Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., methanol).
-
Add internal standards.
-
Perform a liquid-liquid extraction to separate the metabolites into aqueous and organic phases.
-
-
Derivatization (for GC-MS):
-
Dry the aqueous phase containing the CoA esters.
-
Derivatize the samples to make them volatile for GC-MS analysis.
-
-
Analysis by GC-MS or LC-MS:
-
Inject the prepared samples into the GC-MS or LC-MS system.
-
Identify metabolites by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the metabolites by comparing their peak areas to those of the internal standards.
-
Diagram: Experimental Workflow for Metabolic Validation
Caption: General workflow for validating the metabolic fate of fatty acyl-CoAs.
Conclusion
While the metabolic fate of Tridecanoyl-CoA is well-established, the metabolism of this compound is postulated to involve a combination of standard beta-oxidation and pathways for branched-chain fatty acid degradation. The presence of the methyl group is likely to result in the formation of a branched-chain intermediate that requires further specific enzymatic processing. The provided experimental workflow offers a robust approach to validate this proposed pathway and to quantitatively compare the metabolic products of these two fatty acyl-CoAs, providing valuable insights for researchers in metabolism and drug development.
Navigating the Specificity Challenge: A Guide to Assessing Antibody Cross-Reactivity with 9-Methyltridecanoyl-CoA
For researchers, scientists, and drug development professionals investigating the roles of branched-chain fatty acyl-CoAs like 9-Methyltridecanoyl-CoA, the availability of specific antibodies is a significant hurdle. Currently, there are no commercially available antibodies that specifically target this compound. This guide provides a comprehensive overview of how to experimentally assess the cross-reactivity of existing acyl-CoA antibodies or newly developed custom antibodies with this molecule of interest. By following the protocols outlined below, researchers can generate the crucial data needed to validate their immunoassays and ensure the accuracy of their findings.
The absence of off-the-shelf, validated antibodies for this compound necessitates a proactive approach to antibody validation. Researchers have two primary alternatives: screening commercially available antibodies intended for similar molecules (e.g., general acyl-CoA or other branched-chain acyl-CoA antibodies) for cross-reactivity, or developing a custom antibody and characterizing its specificity. This guide will focus on the latter, more robust approach, providing the necessary experimental framework.
Assessing Antibody Cross-Reactivity: A Proposed Workflow
To rigorously evaluate the cross-reactivity of an antibody with this compound, a systematic approach is required. This involves the synthesis of the target molecule, development of a specific antibody, and subsequent testing against a panel of structurally related molecules.
Data Presentation: Quantifying Cross-Reactivity
To facilitate a clear comparison, all quantitative data from the cross-reactivity assays should be summarized in a structured table. This table should include the half-maximal inhibitory concentration (IC50) values from the competitive ELISA and the relative signal intensity from the dot blot analysis for this compound and a panel of other acyl-CoAs.
Table 1: Hypothetical Cross-Reactivity Data for a Custom Anti-9-Methyltridecanoyl-CoA Antibody
| Compound | Competitive ELISA (IC50, µM) | Dot Blot (Relative Signal Intensity, %) |
| This compound | 0.5 | 100 |
| Tridecanoyl-CoA | 15 | 25 |
| Myristoyl-CoA | 50 | 10 |
| Palmitoyl-CoA | >100 | <5 |
| Stearoyl-CoA | >100 | <5 |
| Oleoyl-CoA | >100 | <5 |
| Malonyl-CoA | >100 | <1 |
| Acetyl-CoA | >100 | <1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for key experiments.
Synthesis and Conjugation of this compound (Hapten-Carrier Conjugate)
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.
-
Objective: To synthesize this compound and conjugate it to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.
-
Protocol:
-
Activate the carboxyl group of 9-methyltridecanoic acid using a carbodiimide (B86325) crosslinker such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent.
-
React the activated 9-methyltridecanoic acid with the free amino groups of Coenzyme A to form this compound. The reaction progress can be monitored by thin-layer chromatography or HPLC.
-
Purify the resulting this compound using column chromatography.
-
For conjugation, react the purified this compound with KLH or BSA using a suitable crosslinker that targets a functional group on the CoA moiety without sterically hindering the 9-methyltridecanoyl group.
-
Remove excess unconjugated hapten and crosslinker by dialysis or size-exclusion chromatography.
-
Confirm the conjugation ratio by spectrophotometry or a protein assay.
-
Custom Antibody Production
Several commercial vendors offer custom antibody production services against haptens[1][2][3][4][5]. The general workflow is as follows:
-
Objective: To generate monoclonal or polyclonal antibodies that recognize this compound.
-
Protocol:
-
Provide the synthesized this compound-KLH conjugate to the vendor.
-
The vendor will immunize host animals (e.g., rabbits for polyclonal, mice for monoclonal) with the conjugate.
-
For monoclonal antibodies, hybridoma technology or phage display will be used to generate and screen for antibody-producing clones.
-
Screening is typically performed using an ELISA with the this compound-BSA conjugate as the target antigen.
-
Positive clones are selected, expanded, and the antibodies are purified from the culture supernatant or ascites fluid.
-
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules[6][7][8][9][10].
-
Objective: To quantitatively measure the cross-reactivity of the antibody with various acyl-CoAs.
-
Protocol:
-
Coat a 96-well microtiter plate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Wash the plate to remove unbound conjugate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
In a separate plate, prepare serial dilutions of the competitor compounds (this compound and other acyl-CoAs).
-
Add a fixed, predetermined concentration of the primary antibody to each well of the competitor plate and incubate to allow the antibody to bind to the free competitor.
-
Transfer the antibody-competitor mixtures to the coated and blocked plate.
-
Incubate to allow the unbound antibody to bind to the coated antigen.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After incubation and washing, add a TMB substrate. The color development is inversely proportional to the amount of competitor in the sample.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound.
-
Dot Blot Analysis for Specificity
A dot blot provides a semi-quantitative, visual assessment of antibody binding to different immobilized lipids[11][12][13].
-
Objective: To visually compare the binding of the antibody to this compound and other acyl-CoAs.
-
Protocol:
-
Prepare a nitrocellulose or PVDF membrane.
-
Spot small volumes (1-2 µL) of this compound and a panel of other acyl-CoAs at the same concentration onto the membrane in a grid pattern.
-
Allow the spots to dry completely.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the signal intensity of each dot and express it as a percentage of the signal for this compound.
-
By implementing these detailed protocols, researchers can generate the necessary data to confidently assess the cross-reactivity of their antibodies, paving the way for more accurate and reliable studies on the biological functions of this compound.
References
- 1. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Custom antibody development against haptens and membrane proteins - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. qedbio.com [qedbio.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. agrisera.com [agrisera.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Quantitative Comparison of 9-Methyltridecanoyl-CoA in Different Tissues: A Methodological Guide
A comprehensive review of publicly available scientific literature and metabolomics databases did not yield specific quantitative data for 9-Methyltridecanoyl-CoA concentrations in different tissues. Therefore, a direct comparative guide on the tissue distribution of this specific molecule cannot be provided at this time.
This guide, designed for researchers, scientists, and drug development professionals, instead offers a detailed overview of the methodologies used for the quantitative analysis of similar molecules—acyl-Coenzyme A (acyl-CoA) thioesters—in various tissues. The experimental protocols and data presentation formats described herein are applicable for the future analysis of this compound, should it be identified and quantified in biological samples.
General Approaches to Acyl-CoA Quantification
The quantification of acyl-CoA species in biological tissues is a challenging analytical task due to their low abundance and chemical instability. The most common and robust methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2]
Table 1: Common Acyl-CoA Species Quantified in Mammalian Tissues
While specific data for this compound is unavailable, the following table lists other acyl-CoA species that are routinely quantified in tissue samples, providing a reference for the types of molecules that can be analyzed using the methods described below.
| Acyl-CoA Species | Common Tissues for Analysis | Typical Concentration Range (nmol/g wet weight) |
| Acetyl-CoA | Liver, Muscle, Brain, Heart | 50 - 100[1] |
| Malonyl-CoA | Liver, Muscle | Variable, dependent on metabolic state |
| Succinyl-CoA | Liver, Heart | Lower abundance than Acetyl-CoA |
| Palmitoyl-CoA | Liver, Heart, Muscle | Variable |
| Oleoyl-CoA | Liver, Heart, Muscle | Variable |
| Short-chain acyl-CoAs (e.g., Propionyl-CoA, Butyryl-CoA) | Liver | Low abundance[1] |
| Polyunsaturated acyl-CoAs | Heart, Kidney, Muscle | Reported in rat tissues[3] |
Experimental Protocols for Acyl-CoA Quantification
The following sections detail a generalized workflow for the extraction and quantification of acyl-CoAs from tissue samples, based on established methodologies.[1][3][4]
I. Tissue Sample Preparation and Extraction
-
Tissue Homogenization :
-
Freeze-clamp tissue samples in liquid nitrogen immediately after collection to quench enzymatic activity.[5]
-
Grind the frozen tissue to a fine powder.
-
Homogenize the tissue powder in a cold homogenization buffer, such as KH2PO4 buffer (100 mM, pH 4.9).[3] An alternative is to use a mixed organic-aqueous solvent like acetonitrile (B52724)/methanol (B129727)/water (2:2:1, v/v/v) for simultaneous extraction of a broader range of acyl-CoAs.[1]
-
-
Acyl-CoA Extraction :
-
Add a deproteinizing agent, such as perchloric acid or acetonitrile (ACN), to the homogenate.[1][3]
-
For long-chain acyl-CoAs, a solid-phase extraction (SPE) step may be necessary to remove the deproteinizing agent and enrich the acyl-CoA fraction.[6] An oligonucleotide purification column or a C18 column can be used for this purpose.[3]
-
The final extract containing the acyl-CoAs is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS analysis, such as an ammonium (B1175870) acetate (B1210297) buffer.[4]
-
II. LC-MS/MS Analysis
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Use a tandem mass spectrometer (MS/MS) operating in positive ion mode.[7]
-
For targeted quantification, use the multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion (the molecular ion of the acyl-CoA of interest) and a specific product ion (a characteristic fragment ion). A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[2]
-
For the discovery of new or unexpected acyl-CoA species, a neutral loss scan can be performed.[2]
-
-
Quantification :
General Experimental Workflow for Acyl-CoA Quantification
Caption: General workflow for tissue acyl-CoA quantification.
Metabolic Context: Formation of Branched-Chain Acyl-CoAs
This compound is a branched-chain acyl-CoA. While its specific metabolic origin is not detailed in the available literature, the general pathway for the formation of branched-chain acyl-CoAs is through the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[8][9]
The initial steps of BCAA catabolism involve transamination to form branched-chain α-keto acids, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce the corresponding branched-chain acyl-CoA esters.[9] These can then be further metabolized.
Branched-Chain Amino Acid Catabolism Pathway
Caption: Simplified pathway of BCAA catabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of 9-Methyltridecanoyl-CoA: A Guide to its Role as a PPARα Activator
Contrary to the inquiry of its inhibitory effects, current scientific evidence indicates that 9-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, primarily functions as an activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a comprehensive comparison of its activity with other fatty acyl-CoAs, details the experimental protocols used to determine this activity, and illustrates the underlying molecular pathways.
For researchers, scientists, and drug development professionals, understanding the nuanced roles of molecules like this compound is critical. While initially queried for inhibitory properties, this guide clarifies its established role in activating a key metabolic regulator.
Comparative Analysis of PPARα Activation
Branched-chain and very-long-chain fatty acyl-CoAs are recognized as high-affinity ligands for PPARα. The binding affinity, a measure of how tightly a ligand binds to a receptor, is a key determinant of its potency as an activator. The dissociation constant (Kd) is used to quantify this affinity, with a lower Kd value indicating a stronger binding affinity.
| Ligand | Ligand Type | Dissociation Constant (Kd) in nM |
| Phytanoyl-CoA | Branched-Chain Fatty Acyl-CoA | ~11 |
| Pristanoyl-CoA | Branched-Chain Fatty Acyl-CoA | ~11 |
| Arachidonic Acid (Free Fatty Acid) | Very-Long-Chain Fatty Acid | 20 |
| C20-C24 Very-Long-Chain Fatty Acyl-CoAs | Very-Long-Chain Fatty Acyl-CoA | 3-29 |
This table summarizes the binding affinities of various fatty acyl-CoAs to PPARα. Data is derived from studies on very-long-chain and branched-chain fatty acyl-CoAs. Specific data for this compound is not available, but as a branched-chain fatty acyl-CoA, its affinity is expected to be in a similar nanomolar range.
The PPARα Signaling Pathway: A Mechanism of Action
This compound and similar fatty acyl-CoAs activate PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Upon binding, the ligand induces a conformational change in the PPARα receptor. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, transport, and oxidation.
A Researcher's Guide to Analytical Methods for Branched-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals engaged in the study of metabolism, particularly in the context of branched-chain amino acid catabolism and related metabolic disorders, the accurate quantification of branched-chain acyl-Coenzyme A (acyl-CoA) thioesters is of paramount importance. These molecules, including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are critical intermediates whose dysregulation is implicated in various disease states. The selection of an appropriate analytical methodology is crucial for obtaining reliable and reproducible data. This guide provides an objective comparison of the primary analytical techniques used for the analysis of branched-chain acyl-CoAs, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The quantification of branched-chain acyl-CoAs in biological matrices presents analytical challenges due to their low abundance, inherent instability, and the presence of numerous isomeric and isobaric species. The primary methods employed for their analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. Each method offers a unique balance of sensitivity, specificity, throughput, and accessibility.
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for the different analytical methods. It is important to note that performance can vary based on the specific instrument, sample matrix, and analyte.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | 1-5 fmol[1][2] | 0.244 - 0.977 µM (for related short-chain fatty acids)[2] | High | High sensitivity and specificity; ability to resolve isomers.[3][4] | High initial instrument cost; potential for matrix effects. |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | 5-10 ng/mL (for related short-chain fatty acids) | Not explicitly stated for acyl-CoAs | Moderate to High | Excellent chromatographic resolution for volatile compounds. | Requires derivatization, which can be time-consuming and introduce variability. |
| HPLC-UV | Separation by liquid chromatography followed by detection based on UV absorbance of the adenine (B156593) ring in CoA. | ~5 pmol[5] | ~10 pmol[6] | Moderate | Relatively low cost and wide accessibility. | Lower sensitivity and specificity compared to MS-based methods; potential for co-eluting interferences.[7] |
| Enzymatic Assays | Measurement of a product (e.g., NADH, fluorescent molecule) generated by an enzyme that specifically utilizes the acyl-CoA of interest. | 0.3 µM (for general fatty acyl-CoAs)[8] | Not explicitly stated | High (plate-based) | High throughput and relatively low cost. | May lack specificity for individual branched-chain species; susceptible to interference from other enzymes and substrates. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of branched-chain acyl-CoAs using the compared techniques.
Sample Preparation from Tissues and Cells
A critical first step for all methods is the efficient extraction of acyl-CoAs while minimizing degradation.
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer, such as 100 mM KH2PO4 (pH 4.9).[1]
-
Solvent Extraction: Add organic solvents like acetonitrile (B52724) and isopropanol (B130326) to precipitate proteins and extract the acyl-CoAs.[1]
-
Solid-Phase Extraction (SPE): For cleaner samples, especially for LC-MS/MS analysis, a solid-phase extraction step can be employed to remove interfering substances.[3]
-
Final Preparation: The extracted acyl-CoAs are then dried and reconstituted in a solvent compatible with the chosen analytical method.
LC-MS/MS Analysis Protocol
This is a generalized workflow for the targeted quantification of branched-chain acyl-CoAs.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each branched-chain acyl-CoA. A common fragmentation is the neutral loss of 507 Da from the protonated molecule.[3]
-
Example for Isovaleryl-CoA: Precursor ion (Q1): m/z 852.3 -> Product ion (Q3): m/z 345.1
-
-
GC-MS Analysis Protocol (for related short-chain fatty acids)
While not directly measuring acyl-CoAs, this method is used for the corresponding fatty acids after hydrolysis.
-
Hydrolysis: The acyl-CoA extract is hydrolyzed to release the free branched-chain fatty acid.
-
Derivatization: The fatty acids are converted to volatile esters, for example, using pentafluorobenzyl bromide (PFBBr).[2]
-
GC Separation:
-
MS Detection: Electron ionization (EI) is typically used, and the characteristic fragment ions of the derivatized branched-chain fatty acids are monitored.
HPLC-UV Analysis Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A buffered mobile phase, often a phosphate (B84403) buffer with an organic modifier like acetonitrile, is used in a gradient elution.[1]
-
-
UV Detection: The eluent is monitored at a wavelength of 254-260 nm, which corresponds to the absorbance maximum of the adenine ring of the CoA moiety.[7]
Enzymatic Assay Protocol
-
Reaction Setup: The sample extract is incubated with a reaction mixture containing a specific dehydrogenase enzyme (if available for the branched-chain acyl-CoA of interest), a substrate, and a detection reagent (e.g., a fluorescent probe).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Measurement: The resulting signal (e.g., fluorescence or absorbance) is measured using a plate reader.
-
Quantification: The concentration of the branched-chain acyl-CoA is determined by comparing the signal to a standard curve.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and implementation of these methods, the following diagrams illustrate a typical experimental workflow and a decision-making tree for choosing the most appropriate analytical technique.
General workflow for branched-chain acyl-CoA analysis.
Decision tree for selecting an analytical method.
Conclusion
The selection of an analytical method for branched-chain acyl-CoAs is a critical decision that should be guided by the specific requirements of the research question. For studies demanding the highest sensitivity and specificity, particularly those involving the resolution of isomers, LC-MS/MS is the method of choice. GC-MS offers a robust alternative, especially when analyzing the corresponding fatty acids. For broader screening purposes where cost and accessibility are major considerations, HPLC-UV provides a viable option. Finally, for high-throughput screening applications, enzymatic assays can be a valuable tool, provided that their specificity is carefully validated. By understanding the strengths and limitations of each technique, researchers can make an informed decision to generate high-quality, reliable data in their investigations of branched-chain acyl-CoA metabolism.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
Unraveling the Metabolic Route of 9-Methyltridecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed metabolic pathway for 9-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, against the well-established beta-oxidation of Myristoyl-CoA, a straight-chain fatty acyl-CoA. Due to the limited direct research on the metabolism of this compound, this guide synthesizes information from the known metabolic fates of other branched-chain fatty acids to propose a plausible degradation pathway. This comparison is supported by a detailed outline of experimental protocols for pathway validation.
Proposed Metabolic Pathway of this compound
This compound is an iso-branched-chain fatty acyl-CoA. Its degradation is hypothesized to proceed through a series of beta-oxidation cycles until the methyl branch obstructs the standard enzymatic process. At this juncture, a combination of alpha- and beta-oxidation is likely employed to fully catabolize the molecule. The proposed pathway suggests that initial cycles of beta-oxidation will shorten the acyl chain, eventually positioning the methyl group at a location that requires alternative enzymatic activity to continue degradation.
Comparative Analysis: this compound vs. Myristoyl-CoA Metabolism
The metabolism of this compound is contrasted with the canonical beta-oxidation of Myristoyl-CoA, a saturated straight-chain fatty acyl-CoA of similar length (C14). While both pathways share the core principles of fatty acid oxidation, the presence of a methyl group in this compound introduces significant differences.
| Feature | Proposed this compound Degradation | Myristoyl-CoA Beta-Oxidation |
| Initial Cycles | Standard beta-oxidation | Standard beta-oxidation |
| Key Enzymes | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, potentially Phytanoyl-CoA Dioxygenase and 2-Hydroxyphytanoyl-CoA Lyase (for alpha-oxidation) | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase |
| Intermediates | Acetyl-CoA, Propionyl-CoA, and potentially other branched-chain intermediates | Acetyl-CoA |
| Final Products | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA |
| Cellular Location | Primarily Mitochondria, with potential involvement of Peroxisomes for alpha-oxidation | Primarily Mitochondria |
Experimental Protocols for Pathway Validation
Validating the proposed metabolic pathway of this compound requires a multi-faceted approach combining metabolomics, transcriptomics, and in vitro enzymatic assays.
Metabolomic Analysis using Mass Spectrometry
-
Objective: To identify and quantify the intermediates and final products of this compound degradation.
-
Methodology:
-
Incubate cultured cells (e.g., hepatocytes) or isolated mitochondria with 9-Methyltridecanoic acid.
-
Extract metabolites at various time points.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify acyl-CoA and acylcarnitine intermediates.
-
Compare the metabolite profiles with those from cells incubated with Myristic acid.
-
Transcriptomic Analysis using RNA-Sequencing
-
Objective: To identify the genes and enzymes that are upregulated in response to 9-Methyltridecanoic acid.
-
Methodology:
-
Expose cells or animal models to 9-Methyltridecanoic acid.
-
Isolate RNA from the cells or relevant tissues.
-
Perform RNA-Sequencing (RNA-Seq) to obtain a global gene expression profile.
-
Analyze the data to identify upregulated genes involved in fatty acid metabolism, particularly those associated with branched-chain fatty acid degradation.
-
In Vitro Enzymatic Assays
-
Objective: To confirm the activity of specific enzymes on the proposed intermediates of this compound degradation.
-
Methodology:
-
Purify or obtain commercially available recombinant enzymes suspected to be involved in the pathway (e.g., acyl-CoA dehydrogenases, alpha-oxidation enzymes).
-
Synthesize the proposed metabolic intermediates.
-
Conduct in vitro assays to measure the enzymatic conversion of these intermediates.
-
Analyze the reaction products using techniques like HPLC or Mass Spectrometry.
-
Visualizing the Pathways and Workflows
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for validating the proposed metabolic pathway.
Safety Operating Guide
Navigating the Disposal of 9-Methyltridecanoyl-CoA: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including 9-Methyltridecanoyl-CoA, should always begin with a conservative assessment of its potential hazards. Lacking specific data, it is prudent to treat the compound as hazardous waste. General guidelines from university environmental health and safety departments, as well as regulatory bodies, emphasize the importance of proper containment, labeling, and segregation of chemical waste.[1][2][3][4]
Procedural Steps for Disposal
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A laboratory coat.
2. Waste Characterization and Segregation:
-
Do not dispose of this compound down the sink. [5] Sewer disposal is reserved for small quantities of specific, non-hazardous, and water-soluble compounds, a category that cannot be assumed for this reagent without explicit data.[1][5]
-
Treat this compound as a hazardous chemical waste.
-
Segregate the waste. Do not mix it with other waste streams unless compatibility is confirmed. For instance, store it separately from strong acids, bases, and oxidizing agents.[1]
3. Containerization:
-
Use a designated, compatible, and leak-proof container for waste collection.[2][3][4] The original manufacturer's container, if in good condition, is often a suitable choice.[2][4]
-
The container must have a secure, screw-on cap to prevent leakage.[2] Makeshift closures like corks or parafilm are not acceptable.[2]
-
Ensure the container is not overfilled; leave at least one inch of headspace to allow for expansion.[1]
-
Place the primary waste container in a secondary containment bin to capture any potential spills or leaks.[2] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[2]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container.[4]
-
Include the name of the principal investigator or laboratory contact.
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers closed except when adding waste.[2][3]
6. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's specific guidelines, which can range from 90 days to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.[1][2][4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal-related data such as permissible concentrations for drain disposal or specific toxicity limits are not available. The following table summarizes general guidelines for hazardous waste handling.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (General) | 5.5 - 10.5 (Not recommended for this compound) | [5] |
| Container Headspace | Minimum 1 inch | [1] |
| Secondary Containment Capacity | 110% of primary container volume | [2] |
| Maximum Accumulation (General) | Up to 55 gallons before requiring collection within 3 days | [2] |
| Laboratory Accumulation Time Limit | Varies by institution (e.g., 90 days to 1 year) | [1][2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acs.org [acs.org]
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